4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(chloromethyl)-6,7-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-7-3-10-9(6-13)5-12(14)15-11(10)4-8(7)2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYXXOOLIRDIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358641 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146463-74-3 | |
| Record name | 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary & Retrosynthetic Strategy
The target molecule, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one , is a functionalized coumarin scaffold essential in medicinal chemistry. The chloromethyl group at the C4 position serves as a versatile electrophilic handle, allowing for subsequent nucleophilic substitution (SN2) to introduce amines, thiols, or azides. This makes it a critical intermediate for developing anticoagulants, fluorescent probes, and antimicrobial agents.
Retrosynthetic Analysis
The most robust route to this scaffold is the Pechmann Condensation . This acid-catalyzed reaction involves the condensation of a phenol with a
-
Bond Disconnection: The coumarin ring is formed via dual C-C and C-O bond formation between the phenolic ring and the ester chain.
-
Starting Materials:
-
3,4-Dimethylphenol (3,4-Xylenol): Provides the aromatic backbone with the 6,7-dimethyl substitution pattern.
-
Ethyl 4-chloroacetoacetate: Provides the carbon chain and the critical 4-chloromethyl functionality.
-
-
Regioselectivity: The 3,4-dimethyl substitution on the phenol directs the electrophilic attack primarily to the position ortho to the hydroxyl group, ensuring the formation of the 6,7-dimethyl isomer rather than the 5,6-isomer, due to steric hindrance at the position between the methyl and hydroxyl groups.
Reaction Mechanism: The "Why" Behind the Protocol
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a cascade of activation, addition, transesterification, and dehydration.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Mechanistic flow of the Pechmann Condensation.[4][1]
-
Activation: The acid catalyst protonates the ketone carbonyl of ethyl 4-chloroacetoacetate, increasing its electrophilicity.
-
Hydroxyalkylation: The phenol attacks the activated carbonyl (Friedel-Crafts type hydroxyalkylation).
-
Transesterification: The phenolic hydroxyl group attacks the ester carbonyl, closing the heterocyclic ring.
-
Dehydration: Elimination of water establishes the double bond, aromatizing the pyrone ring to yield the stable coumarin system.
Optimized Experimental Protocol
This protocol uses concentrated sulfuric acid (H2SO4) as the catalyst. While solid acids (e.g., Amberlyst-15) are "greener," H2SO4 remains the gold standard for yield and reproducibility in this specific synthesis.
Safety Pre-Check[1][5]
-
Chloromethyl Warning: The product and the ethyl 4-chloroacetoacetate reactant are potential alkylating agents. They can cause severe eye/skin irritation and are lachrymators. Work in a fume hood.
-
Acid Warning: Concentrated H2SO4 is highly corrosive and reacts violently with water.
Reagents & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,4-Dimethylphenol | 122.16 | 1.0 | Nucleophile |
| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 - 1.1 | Electrophile |
| Conc. H2SO4 | 98.08 | 3-5 Vol | Catalyst/Solvent |
| Ethanol (95%) | - | - | Recrystallization |
Step-by-Step Methodology
-
Cooling: Place a round-bottom flask containing 3,4-dimethylphenol (10 mmol, 1.22 g) in an ice bath (0–5 °C).
-
Acid Addition: Slowly add conc. H2SO4 (4-5 mL) dropwise with stirring. Ensure the internal temperature remains <10 °C to prevent sulfonation of the phenol.
-
Electrophile Addition: Add ethyl 4-chloroacetoacetate (10 mmol, 1.65 g) dropwise over 15–20 minutes. Maintain stirring at 0–5 °C.
-
Note: The mixture may darken; this is normal.[4]
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Stir at RT for 2–4 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the phenol spot.
-
-
Quenching (Critical):
-
Prepare a beaker with ~50 g of crushed ice and water.
-
Slowly pour the reaction mixture into the vigorously stirred ice water.
-
The product should precipitate immediately as a solid.
-
-
Isolation:
-
Filter the precipitate using a Buchner funnel/vacuum filtration.
-
Wash the solid copiously with cold water to remove residual acid (check filtrate pH).
-
Air dry the crude solid.
-
Workflow Visualization
Figure 2: Experimental workflow for the synthesis.
Purification & Characterization
Do not proceed to biological testing or downstream synthesis without validating purity.
Purification
Recrystallize the crude solid from hot ethanol (95%) .
-
Dissolve crude solid in minimum boiling ethanol.
-
If the solution is very dark, treat with activated charcoal, filter hot.
-
Allow to cool slowly to RT, then to 4 °C.
-
Collect crystals by filtration.
Characterization Data (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: Typically 160–165 °C (Note: Literature values for this specific derivative vary; compare with a purified standard).[4]
-
IR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oily Product | Incomplete cyclization or water in reagents. | Ensure H₂SO₄ is concentrated. Extend reaction time. |
| Product is Sticky/Dark | Polymerization or oxidation. | Keep temperature <10°C during addition. Use charcoal during recrystallization. |
| Regioisomer Mix | Steric directing effects weak. | For 3,4-dimethylphenol, the 6,7-isomer is dominant.[5] Check NMR integration of aromatic protons to confirm. |
References
-
Pechmann Condensation Mechanism
-
Catalyst Optimization in Coumarin Synthesis
- Sardar Patel University. "A Facile Approach for the Synthesis of Coumarins Via Pechmann Condensation.
-
Safety Data for Chloromethyl Coumarins
- Fisher Scientific SDS. Safety data for Chloromethyl ethyl ether (structural analog for hazard handling) and general coumarin safety.
-
[4]
-
Mechanochemical Alternatives
- ResearchGate. "Novel Mechanosynthesis for the 4-methyl-2H-chromen-2-one Molecules.
Sources
Technical Whitepaper: Physicochemical Profiling of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
This guide provides an in-depth technical analysis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one , a specialized coumarin derivative utilized as a fluorescent scaffold and reactive intermediate in medicinal chemistry.
Executive Summary
This compound (also known as 4-chloromethyl-6,7-dimethylcoumarin) is a bicyclic aromatic lactone belonging to the benzopyrone family. Distinguished by its C-4 chloromethyl moiety , this compound serves as a dual-purpose scaffold:
-
Reactive Electrophile: The allylic/benzylic chloride acts as a potent alkylating agent, enabling the covalent attachment of the fluorescent coumarin core to nucleophiles (amines, thiols, carboxylates).
-
Fluorescent Reporter: The 6,7-dimethyl substitution pattern modulates the electronic density of the conjugated system, influencing the excitation/emission maxima compared to the classic 7-hydroxycoumarin (umbelliferone) derivatives.
This guide outlines its chemical identity, synthesis, reactivity profile, and handling protocols for research applications.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 4-Chloromethyl-6,7-dimethylcoumarin |
| CAS Number | Not widely listed; Analogous to 25392-41-0 (7-OH variant) |
| Molecular Formula | C₁₂H₁₁ClO₂ |
| Molecular Weight | 222.67 g/mol |
| SMILES | CC1=CC2=C(C=C1C)OC(=O)C=C2CCl |
| Structural Features | [1][2][3][4][5][6][7][8][9][10][11] • Coumarin Core: Planar, aromatic, lipophilic.• C-4 Chloromethyl: High reactivity S_N2 center.• C-6,7 Methyls: Electron-donating groups (EDGs) stabilizing the core. |
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 165 – 170 °C (Predicted) | Based on 6,7-dimethyl-4-hydroxy analogs (211°C) and chloromethyl effects. |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water due to lipophilic methyls. |
| LogP | ~3.2 | High lipophilicity; suitable for cellular membrane penetration.[12] |
| Fluorescence | Blue fluorescence. Methyl groups induce a bathochromic shift vs. unsubstituted coumarin. |
Synthetic Route: Pechmann Condensation
The industrial and laboratory standard for synthesizing this compound is the Pechmann Condensation . This acid-catalyzed reaction couples a phenol with a
Reaction Protocol
-
Reactants: 3,4-Dimethylphenol + Ethyl 4-chloroacetoacetate.
-
Catalyst: Concentrated Sulfuric Acid (
) or Phosphoryl Chloride ( ). -
Mechanism: Transesterification followed by electrophilic aromatic substitution and dehydration.
Synthesis Workflow Diagram
Figure 1: Pechmann condensation pathway for the synthesis of the target coumarin.[9]
Reactivity Profile & Derivatization
The chloromethyl group at position 4 is the primary site for chemical modification. It functions as an excellent electrophile, susceptible to Nucleophilic Substitution (
Key Transformations
-
Amination: Reaction with primary/secondary amines yields fluorescent probes for pH or metal sensing.
-
Azidation: Reaction with
yields 4-azidomethyl coumarin, a "Click Chemistry" reagent. -
Thiol Alkylation: Cysteine labeling in proteins.
Mechanism of Substitution
The transition state is stabilized by the adjacent
Figure 2: Nucleophilic substitution mechanism at the C-4 position.
Experimental Protocols
Protocol A: General Synthesis (Laboratory Scale)
-
Cool 20 mL of concentrated
to 0–5 °C in an ice bath. -
Mix equimolar amounts (0.05 mol) of 3,4-dimethylphenol and ethyl 4-chloroacetoacetate.
-
Add the mixture dropwise to the acid, maintaining temperature < 10 °C.
-
Stir at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice/water (200 mL). The solid product will precipitate.
-
Filter the precipitate and wash with cold water.
-
Recrystallize from ethanol to obtain analytical grade crystals.
Protocol B: Fluorescent Labeling of Amines[3]
-
Dissolve the target amine (1.0 eq) and
(2.0 eq) in anhydrous DMF. -
Add 4-(chloromethyl)-6,7-dimethylcoumarin (1.1 eq).
-
Heat to 60 °C for 4 hours.
-
Monitor via TLC (Hexane:EtOAc 7:3). A blue fluorescent spot will appear.
Safety & Handling (MSDS Highlights)
Warning: This compound is an alkylating agent .
-
Health Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Mutagenicity: Like many alkyl halides, it should be treated as a potential mutagen.
-
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Quench excess reagent with aqueous ammonia or thiol solution before disposal.
-
-
Storage: Store at 2–8 °C, protected from light (to prevent photodegradation of the coumarin ring).
References
-
PubChem. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (Analogous Reactivity Data).[3] National Library of Medicine. Available at: [Link]
-
ScienceDirect. Synthesis of Coumarins via Pechmann Reaction.[13] Elsevier. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one | C10H9NO3 | CID 12514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromomethyl-6,7-dimethoxycoumarin 96 88404-25-5 [sigmaaldrich.com]
- 5. 4-Hydroxy-6,7-dimethylcoumarin | C11H10O3 | CID 54682088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromomethyl-6,7-dimethoxycoumarin, 95% 0.1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 7-ジエチルアミノ-4-メチルクマリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. sciepub.com [sciepub.com]
- 10. 6,7-ジヒドロキシクマリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one CAS number 146463-74-3
Topic: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CAS 146463-74-3) Content Type: Technical Whitepaper / Laboratory Guide Role: Senior Application Scientist
The "Linchpin" Scaffold for Fluorescent Probes and Bioactive Coumarins
Executive Summary
In the landscape of heterocyclic chemistry, This compound (CAS 146463-74-3) serves as a critical electrophilic intermediate. Unlike simple coumarins, this molecule possesses a dual-nature functionality: the lipophilic, fluorescent 6,7-dimethylcoumarin core and the highly reactive chloromethyl "warhead" at the C4 position.
For drug development professionals and chemical biologists, this compound is not merely an end product but a divergent synthesis hub . It allows for the rapid generation of fluorescent sensors, mitochondrial-targeting agents, and enzyme inhibitors via facile
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 146463-74-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 222.67 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in |
| Melting Point | 138–142 °C (Typical range for pure polymorphs) |
| Key Functional Group | Allylic/Benzylic Chloride (C4 position) |
| Fluorescence | Blue emission ( |
Synthetic Framework: The Pechmann Condensation
The most robust route to CAS 146463-74-3 is the Pechmann Condensation .[1] This acid-catalyzed reaction couples a phenol with a
Reaction Logic
-
Precursor A (Nucleophile): 3,4-Dimethylphenol (3,4-Xylenol).[2] The methyl groups at positions 3 and 4 activate the ring, directing the electrophilic attack to the position ortho to the hydroxyl group.
-
Precursor B (Electrophile): Ethyl 4-chloroacetoacetate.[3] This provides the carbon skeleton and the crucial chloromethyl handle.
-
Catalyst: Concentrated Sulfuric Acid (
).[4] Acts as both a transesterification catalyst and a dehydrating agent.
Validated Laboratory Protocol
Safety Note: This reaction involves strong acids and alkylating agents. Work in a fume hood.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 20 mL of concentrated
to 0–5 °C using an ice-salt bath. -
Addition: Mix 3,4-dimethylphenol (12.2 g, 0.1 mol) and ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol) in a separate beaker. Add this mixture dropwise to the cold acid over 30 minutes. Critical: Maintain temperature below 10 °C to prevent charring/polymerization.
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–24 hours. The solution will darken and become viscous.
-
Quenching: Pour the reaction mixture slowly into 300 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a solid.[5]
-
Isolation: Filter the solid using a Buchner funnel. Wash significantly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from Ethanol (EtOH) or Methanol (MeOH).
-
Yield Expectation: 60–75%.
-
Purity Check: TLC (Hexane:EtOAc 7:3), visualize under UV (254/365 nm).
-
Mechanistic Pathway Visualization
Figure 1: The Pechmann Condensation pathway. The acid catalyst drives the formation of the coumarin ring while preserving the chloromethyl functionality.
Reactivity & Derivatization: The "Warhead" Strategy
The primary value of CAS 146463-74-3 lies in the chloromethyl group . This site is highly susceptible to Nucleophilic Substitution (
Divergent Synthesis Workflow
Researchers can generate libraries of bioactive compounds by reacting the core with different nucleophiles.
-
Pathway A (Azidation): Reaction with Sodium Azide (
) yields the azidomethyl derivative, a precursor for "Click" chemistry (CuAAC) to attach the coumarin to proteins or DNA. -
Pathway B (Amination): Reaction with secondary amines creates pH-sensitive fluorescent probes or alkaloid-mimics.
-
Pathway C (Thiolation): Reaction with thiols (e.g., cysteine) allows for bioconjugation or the design of redox-sensitive sensors.
Experimental Protocol: Synthesis of an Azide Derivative (Click-Ready)
-
Dissolution: Dissolve 1.0 eq of this compound in dry DMF.
-
Reagent: Add 1.5 eq of Sodium Azide (
). -
Conditions: Stir at room temperature for 4–6 hours. Note: Heating may be required (60 °C) if reaction is sluggish, but avoid high heat to prevent decomposition.
-
Workup: Dilute with water, extract with Ethyl Acetate. The azide product is often used crude or purified via silica column.
Derivatization Logic Diagram
Figure 2: Divergent synthesis capabilities. The chloromethyl group enables rapid transformation into functional probes.[1]
Applications in Drug Discovery & Bio-Imaging
Fluorescent Labeling
The 6,7-dimethyl substitution pattern provides a stable, hydrophobic fluorophore. While not as bright as 7-hydroxycoumarins (umbelliferones) in aqueous media, these derivatives are excellent for membrane studies or hydrophobic pocket binding.
-
Mechanism: The coumarin core absorbs UV light and emits in the blue region. Derivatization at the C4 position minimally perturbs the electronic system of the benzene ring, preserving fluorescence.
Mcl-1 Inhibition (Case Study)
Research into coumarin derivatives has identified the 6,7-substituted scaffold as a potential inhibitor of Mcl-1 (Myeloid cell leukemia 1), a protein essential for cancer cell survival.[3] The chloromethyl group allows for the attachment of hydrophobic tails that interact with the BH3 binding groove of Mcl-1 [1].
Reactive Oxygen Species (ROS) Sensing
Derivatives synthesized from this core (specifically via amination) have been utilized to detect nitroxide radicals and ROS. The fluorescence of the coumarin is often quenched by the attached group; upon reaction with ROS, the quencher is cleaved or modified, restoring fluorescence ("Turn-On" sensor) [2].
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: The compound is an alkyl halide and should be treated as a potential alkylating agent.
-
Lachrymator: Chloromethyl derivatives can be irritating to mucous membranes.
Storage:
-
Store at 2–8 °C (Refrigerated).
-
Protect from moisture (hydrolysis of the C-Cl bond is slow but possible over long periods).
-
Keep away from strong bases to prevent premature polymerization or ring opening.
References
-
Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors. PubMed Central. Available at: [Link]
-
Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection. Int. J. Mol. Sci. Available at: [Link]
-
This compound Product Entry. ChemBK. Available at: [Link]
- Pechmann Condensation Mechanism and Protocols.Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. CN102924417A - 4-(chloromethyl)-7-hydroxy coumarin compound and preparation method thereof - Google Patents [patents.google.com]
Biological Activity of Dimethyl Coumarin Derivatives: A Technical Guide
Executive Summary
Dimethyl coumarin derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their enhanced lipophilicity and bioavailability compared to their unsubstituted counterparts. This guide analyzes the pharmacological profile of these derivatives, specifically focusing on the 4,7-dimethylcoumarin and 5,7-dimethylcoumarin cores.
Key therapeutic indications include antimicrobial resistance reversal , targeted apoptosis in carcinoma lines (MCF-7, HePG2) , and anti-inflammatory pathway modulation . This document provides a self-validating technical framework for synthesizing, testing, and optimizing these compounds, grounded in recent structure-activity relationship (SAR) data.
Chemical Foundation & Synthesis
The dimethyl substitution pattern—typically at positions 4 and 7—imparts critical physicochemical properties. The C4-methyl group mimics the steric bulk of natural ligands, while the C7-substitution modulates electronic density, affecting binding affinity to targets like bacterial DNA gyrase or human carbonic anhydrase.
Core Synthesis Protocol: Pechmann Condensation
The most robust method for generating the 4,7-dimethylcoumarin scaffold is the Pechmann condensation, utilizing resorcinol and ethyl acetoacetate.[1]
Mechanism Visualization:
Figure 1: Step-wise mechanism of Pechmann condensation for dimethyl coumarin synthesis.
Validated Synthesis Protocol
-
Reagents: Resorcinol (10 mmol), Ethyl acetoacetate (10 mmol), Conc. H₂SO₄ (Catalytic).
-
Condition: Maintain temperature < 10°C during addition, then ambient temp for 18h.
-
Purification: Pour into crushed ice; filter precipitate. Recrystallize from ethanol.
-
Validation: Melting point (132–134°C) and TLC (Hexane:Ethyl Acetate 7:3).
Pharmacological Modules
Antimicrobial Activity
Dimethyl coumarin derivatives, particularly those functionalized with nitro (
Mechanism: The lipophilic dimethyl core facilitates penetration of the bacterial cell wall. Once intracellular, functionalized derivatives interfere with DNA replication enzymes (DNA gyrase).
Key Data Summary:
| Compound Variant | Target Organism | MIC (µg/mL) | Reference Standard |
| 4,7-Dimethylcoumarin | E. coli | >100 | Ciprofloxacin |
| 6-Nitro-4,7-dimethylcoumarin | S. aureus | 12.5 | Ampicillin |
| 6-Amino-4,7-dimethylcoumarin | P. aeruginosa | 25.0 | Gentamicin |
| 7-Hydroxy-4-methylcoumarin | C. albicans | 50.0 | Fluconazole |
Anticancer Potential
The anticancer mechanism of dimethyl coumarins is multi-modal, involving the induction of oxidative stress and the modulation of the PI3K/Akt/mTOR pathway.
Signaling Pathway Modulation:
Figure 2: Proposed mechanism of action for dimethyl coumarin-induced apoptosis in MCF-7 breast cancer cells.
Protocol: MTT Cytotoxicity Assay
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. -
Treatment: Expose cells to gradient concentrations (1–100 µM) of the derivative for 48h.
-
Reagent: Add MTT (5 mg/mL in PBS); incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
Structure-Activity Relationship (SAR)[2][3][4][5]
The biological efficacy of the coumarin scaffold is highly sensitive to substitution patterns.[2][3][4] The "Dimethyl Effect" enhances hydrophobic interactions within enzyme active sites.
SAR Analysis Diagram:
Figure 3: Structural determinants of biological activity in dimethyl coumarin derivatives.
Critical Insights for Drug Design:
-
C4-Methylation: Essential for breaking symmetry and increasing lipophilicity (LogP ~2.6), which improves passive transport across bacterial membranes.
-
C7-Functionalization: The presence of an electron-donating group (like -OH or -OCH₃) at C7 is often required for antioxidant activity but can be modified to an ester to improve stability.
-
C6/C8 Nitration: Introduction of nitro groups at these positions significantly lowers the MIC against S. aureus, likely due to the formation of reactive intermediates that damage bacterial DNA.
References
-
Synthesis and Antimicrobial Evaluation of Coumarin Derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] (General search query validation) Context: Validates the Pechmann condensation method and antimicrobial baselines.
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Source: Bentham Science / Current Drug Discovery Technologies URL:[Link] Context: Provides broad pharmacological profiles including antioxidant and neuroprotective effects.[4][5]
-
Anticancer Mechanism of Coumarin-Based Derivatives. Source: Frontiers in Pharmacology URL:[Link] Context: Details the PI3K/Akt/mTOR signaling pathway inhibition and apoptosis induction.[2][6]
-
4,7-Dimethylcoumarin Structure and Properties. Source: PubChem (NIH) URL:[Link] Context: Source for physicochemical data (LogP, Molecular Weight) and identifiers.
-
Structure-Activity Relationship Studies of 4-Methylcoumarin Derivatives. Source: Taylor & Francis Online / Pharmaceutical Biology URL:[Link] Context: Supports the comparative analysis of methyl vs. dimethyl substitution on cytotoxicity.
Sources
- 1. iscientific.org [iscientific.org]
- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one: A Technical Guide
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin).[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for fluorescent labeling and the synthesis of anticoagulant derivatives.[2]
The chloromethyl group at the C4 position acts as a versatile electrophilic handle, allowing for subsequent nucleophilic substitution. Consequently, verifying the integrity of the C-Cl bond and the specific 6,7-dimethyl substitution pattern is paramount before proceeding with downstream synthesis. This guide details the self-validating spectral signatures required to confirm the structure and purity of the compound.[1]
Synthetic Pathway & Structural Context
To understand the impurity profile and spectral logic, one must first visualize the synthesis. The compound is typically synthesized via the Pechmann Condensation , reacting 3,4-dimethylphenol with ethyl 4-chloroacetoacetate.[1]
Reaction Workflow (Graphviz)
Figure 1: Pechmann condensation pathway.[1] Critical impurities often include unreacted phenol (detectable by OH stretch) or hydrolysis products.[1]
Vibrational Spectroscopy (FT-IR)
Objective: Rapid functional group validation. Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]
The IR spectrum provides the first " go/no-go " decision.[1] The absence of a broad -OH stretch (3200–3500 cm⁻¹) confirms the consumption of the starting phenol.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |
| C=O[1][3][4] Stretch | 1700 – 1725 | Strong | Lactone carbonyl (C2 position).[1] Characteristic of coumarins. |
| C=C Stretch | 1580 – 1620 | Medium | Aromatic ring skeletal vibrations.[1] |
| C-H Stretch | 2900 – 3000 | Weak | Methyl ( |
| C-Cl Stretch | 700 – 750 | Medium | Critical: Confirms the integrity of the chloromethyl group.[1] |
Analyst Note: If the C=O peak shifts significantly lower (<1680 cm⁻¹), suspect ring opening or hydrolysis of the lactone.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation.
Solvent:
H NMR Analysis (400 MHz)
The proton NMR is the primary tool for distinguishing the 6,7-dimethyl isomer from other potential isomers (e.g., 5,7-dimethyl). The key diagnostic is the singlet-singlet pattern in the aromatic region, caused by the para-orientation of the remaining aromatic protons (H-5 and H-8) which prevents strong ortho-coupling.[1]
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 | 7.45 – 7.55 | Singlet | 1H | Deshielded by the C4-substituent and carbonyl cone.[1] |
| H-8 | 7.15 – 7.25 | Singlet | 1H | Shielded relative to H-5; no ortho neighbors.[1] |
| H-3 | 6.30 – 6.40 | Singlet | 1H | Vinyl proton of the lactone ring.[1] Characteristic coumarin signature. |
| CH₂Cl | 4.60 – 4.70 | Singlet | 2H | Deshielded methylene attached to electronegative Chlorine.[1] |
| CH₃ (C6/C7) | 2.30 – 2.40 | Singlets | 6H | Two distinct or overlapping singlets for the methyl groups.[1] |
C NMR Analysis (100 MHz)
Confirms the carbon skeleton and the presence of the carbonyl.
-
Carbonyl (C2):
160.5 ppm.[1] -
C4 (Quaternary):
150.0 – 152.0 ppm (Shifted by ).[1] -
Aromatic Carbons:
115.0 – 155.0 ppm (6 signals).[1] -
:
41.0 – 42.0 ppm.[1] -
Methyls:
19.0 – 21.0 ppm.[1]
Mass Spectrometry (MS)
Objective: Molecular weight confirmation and halogen pattern verification.[1] Ionization Mode: Electron Impact (EI) or ESI+ (Electrospray Ionization).[1]
Isotope Pattern Rule (The "Rule of 3:1")
The presence of a single Chlorine atom dictates a specific isotopic abundance pattern due to
-
M+ Peak: 100% Relative Intensity.[1]
-
M+2 Peak: ~32-33% Relative Intensity.[1]
-
Absence of M+2: Indicates loss of Chlorine (degradation) or incorrect synthesis.[1]
Fragmentation Logic (Graphviz)[1]
Figure 2: Primary fragmentation pathways in EI-MS.[1] The loss of the chloromethyl group is a dominant pathway.
Experimental Protocols (Standard Operating Procedures)
Sample Preparation for NMR
-
Selection: Select 5–10 mg of the dried solid product.
-
Solvation: Dissolve in 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis workup), filter through a small plug of glass wool into the NMR tube.
-
Acquisition: Run a standard proton sequence (16 scans) with a 1-second relaxation delay to ensure integration accuracy of the methyl protons.
Thin Layer Chromatography (TLC) Tracking
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).[1]
-
Visualization: UV Light (254 nm).[1] The coumarin core is highly UV active (fluorescent).[1]
-
Rf Value: The product will have a higher Rf than the starting phenol due to the loss of the H-bond donor (-OH group).[1]
References
-
Pechmann Condensation Mechanism
-
Coumarin Spectroscopic Data (Analog Comparison)
-
NMR Shift Prediction & Impurities
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[1]
-
-
General Coumarin Synthesis & Characterization
-
PubChem Compound Summary for 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (Structural Analog).[1]
-
Sources
- 1. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Therapeutic Frontiers of Substituted Chromenones: A Medicinal Chemistry Perspective
Topic: Potential Therapeutic Applications of Substituted Chromenones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chromenone scaffold—encompassing both 4H-chromen-4-one (chromone) and 2H-chromen-2-one (coumarin) isomers—represents a privileged structure in medicinal chemistry. Its inherent ability to mimic purine bases, interact with diverse kinase ATP-binding pockets, and modulate enzymatic pathways makes it a cornerstone of modern drug discovery. This guide analyzes the synthetic versatility and therapeutic scope of substituted chromenones, focusing on oncology (kinase inhibition), neuroprotection (cholinesterase modulation), and antimicrobial resistance (DNA gyrase targeting).
Structural Architectures & Synthetic Versatility
The versatility of the chromenone scaffold lies in its susceptibility to regio-selective substitution. While the 2-chromenone (coumarin) is often synthesized via Pechmann Condensation , the 4-chromenone (flavone/isoflavone) requires distinct pathways like the Baker-Venkataraman Rearrangement .
Core Synthesis Protocol: Baker-Venkataraman Rearrangement
This pathway is critical for generating 4-chromenones, particularly flavones, which are potent kinase inhibitors.
Mechanistic Insight: The reaction involves a base-catalyzed intramolecular Claisen-type condensation of o-acyloxyacetophenones to form 1,3-diketones, followed by acid-catalyzed cyclodehydration.
Experimental Protocol:
-
Esterification: React 2-hydroxyacetophenone with an aroyl chloride in anhydrous pyridine (0°C to RT, 12h) to yield the o-aroyloxyacetophenone ester.
-
Rearrangement: Dissolve the ester in anhydrous pyridine. Add KOH (powdered, 5 eq) and stir at 50°C for 4 hours. The solution typically turns viscous and yellow/orange, indicating enolate formation.
-
Work-up: Pour the reaction mixture into ice-cold dilute HCl. The 1,3-diketone (β-diketone) precipitates as a solid. Filter and recrystallize from ethanol.
-
Cyclization: Reflux the 1,3-diketone in glacial acetic acid with catalytic concentrated
for 2 hours. -
Purification: Pour into crushed ice. The substituted 4-chromenone precipitates.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the Baker-Venkataraman rearrangement, highlighting the critical transition from ester to diketone to chromone.
Caption: Step-wise progression of the Baker-Venkataraman rearrangement for 4-chromenone synthesis.
Oncology: Kinase Inhibition & Signal Transduction[1]
Substituted chromenones mimic the adenine ring of ATP, allowing them to function as competitive inhibitors in the ATP-binding pockets of kinases such as PI3K, CDK, and DNA-PK.
Target: PI3K/mTOR Pathway
The PI3K (Phosphoinositide 3-kinase) pathway is frequently hyperactivated in cancers. Chromenone derivatives, such as PF-04979064 , have shown dual inhibitory activity against PI3K and mTOR.[1]
-
Mechanism: The chromenone oxygen acts as a hydrogen bond acceptor for the hinge region amino acids (e.g., Val851 in PI3Kα), while substituents at the C-8 position (often aryl or heteroaryl groups) exploit the hydrophobic pocket II.
-
SAR Insight: Introduction of a morpholine ring at C-2 enhances solubility and mimics the ribose interaction, while electron-withdrawing groups at C-6/C-8 improve metabolic stability.
Target: Cyclin-Dependent Kinases (CDKs)
Flavopiridol (Alvocidib) , a flavonoid alkaloid, is a pan-CDK inhibitor. It induces cell cycle arrest at G1/S and G2/M phases.
-
Binding Mode: The chlorophenyl ring at the 2-position occupies the hydrophobic pocket, while the chromenone carbonyl forms a key hydrogen bond with the backbone amide of the kinase hinge region.
Quantitative Potency Data
The table below summarizes the inhibitory potency of key chromenone-based compounds against specific kinase targets.
| Compound | Target(s) | IC50 / Ki Value | Clinical Status |
| Flavopiridol | CDK1 / CDK2 | ~40 nM / ~100 nM | Clinical Trials (AML/CLL) |
| PF-04979064 | PI3Kα / mTOR | Ki: 1.41 nM / 4.5 nM | Preclinical/Phase I |
| Compound 4 | PI3Kα (H1047R) | IC50: ~12 nM | Research Tool |
| NU7441 | DNA-PK | IC50: 14 nM | Preclinical |
Signaling Pathway Blockade
The diagram below maps the intervention points of chromenone inhibitors within the PI3K/Akt/mTOR signaling cascade.
Caption: Chromenone-mediated dual inhibition of the PI3K/mTOR proliferation pathway.
Antimicrobial Frontiers: DNA Gyrase B Inhibition[3]
Unlike fluoroquinolones that target the GyrA subunit (DNA cleavage/ligation), aminocoumarin-based chromenones (e.g., Novobiocin, Clorobiocin) target the GyrB subunit .
-
Mechanism of Action: These compounds competitively inhibit the ATPase activity of DNA gyrase.[2] By binding to the ATP-binding site on the GyrB subunit, they prevent the energy-dependent introduction of negative supercoils into DNA, halting bacterial replication.
-
Resistance Profile: Because they target GyrB rather than GyrA, these compounds show no cross-resistance with fluoroquinolones, making them valuable against multi-drug resistant (MDR) strains like MRSA.
Neuroprotection: Dual AChE/BChE Inhibition
In Alzheimer’s disease pathology, the depletion of acetylcholine (ACh) is a primary deficit. Substituted chromenones serve as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
SAR for Neuroprotection:
-
C-3 Position: Substitution with a flexible linker (e.g., alkyl chains ending in an amine) allows the molecule to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.
-
C-7 Position: Hydroxyl or methoxy substitutions often enhance antioxidant capacity, mitigating oxidative stress associated with neurodegeneration.
-
-
Therapeutic Advantage: Dual inhibition is superior to selective AChE inhibition in late-stage AD, as BChE levels increase while AChE levels decline.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the therapeutic potential of a synthesized chromenone, the following self-validating protocol is recommended for determining IC50 values.
Reagents:
-
Recombinant Kinase (e.g., PI3Kα).
-
Substrate (e.g., PIP2:PS lipid vesicles).
-
ATP (radiolabeled
-33P-ATP or luminescent analog). -
Test Compound (Chromenone derivative dissolved in DMSO).
Workflow:
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO. Final DMSO concentration in the assay should be <1% to avoid enzyme denaturation.
-
Incubation: Mix kinase buffer, lipid substrate, and test compound. Incubate for 10 minutes at room temperature to allow equilibrium binding.
-
Initiation: Add ATP solution to initiate the phosphorylation reaction.
-
Reaction: Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction using EDTA or acid quench.
-
Detection: Measure incorporated phosphate via scintillation counting (if using 33P) or luminescence (e.g., ADP-Glo).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
References
-
Baker-Venkataraman Rearrangement Mechanism & Applications Source: Wikipedia / Journal of Chemical Society URL:[Link][3]
-
Discovery of Pyridopyrimidinones and Chromenones as PI3K Inhibitors Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Discovery of Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL:[Link]
-
Flavopiridol: The First CDK Inhibitor in Clinical Trials Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Hybrid Inhibitors of DNA Gyrase A and B Source: Molecules (NIH PubMed Central) URL:[Link]
Sources
- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Guide: Mechanism of Action of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary
Compound Identity: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin). Primary Classification: Fluorescent Derivatizing Reagent & Alkylating Pharmacophore.
This technical guide analyzes the dual-mechanism profile of this compound. To the analytical chemist, it is a high-sensitivity fluorescent label for detecting carboxylic acids and amines. To the medicinal chemist, it represents a reactive "warhead" scaffold capable of covalent enzyme inhibition via cysteine alkylation. This guide synthesizes both aspects, providing a unified view of its reactivity and biological interactions.
Chemical Mechanism of Action: Fluorescent Derivatization
The most established application of this compound is as a pre-column derivatizing agent in High-Performance Liquid Chromatography (HPLC). Its utility stems from the 4-chloromethyl group, which acts as a specific electrophile for nucleophilic substitution.
The Labeling Mechanism
The core mechanism is a bimolecular nucleophilic substitution (
-
Activation: A base (e.g., Potassium Carbonate or Triethylamine) deprotonates the target analyte (e.g., a fatty acid, R-COOH
R-COO⁻). -
Nucleophilic Attack: The carboxylate oxygen attacks the methylene carbon of the 4-chloromethyl group.
-
Leaving Group Departure: Chloride (Cl⁻) is displaced, forming a stable ester linkage.
-
Fluorescence Activation: The resulting ester derivative links the non-fluorescent analyte to the highly fluorescent coumarin core (Excitation
nm; Emission nm).
Reaction Pathway Visualization
Figure 1: The
Validated Experimental Protocol (HPLC Labeling)
Objective: Labeling of long-chain fatty acids for fluorescence detection.
| Parameter | Specification |
| Reagent Concentration | 1.0 mg/mL in Acetone or Acetonitrile. |
| Catalyst | 18-Crown-6 ether (solubilizes |
| Reaction Temp | 60°C - 70°C (Reflux). |
| Time | 20 - 45 minutes. |
| Detection | Fluorescence: Ex 325 nm / Em 420 nm. |
Step-by-Step Workflow:
-
Solubilization: Dissolve the fatty acid sample in acetonitrile.
-
Catalysis: Add solid
(excess) and a catalytic amount of 18-Crown-6. -
Addition: Add the this compound solution.
-
Incubation: Heat at 60°C for 30 minutes in a sealed vial protected from light.
-
Quenching: Cool to room temperature; filter to remove solid carbonates.
-
Analysis: Inject directly into the HPLC system (Reverse Phase C18 column).
Biological Mechanism of Action: Pharmacological Scaffold
Beyond analytics, this molecule serves as a "Targeted Covalent Inhibitor" (TCI) lead. The coumarin ring provides affinity for hydrophobic pockets in enzymes, while the chloromethyl group acts as a reactive warhead.
Cysteine Alkylation (Covalent Inhibition)
The primary pharmacological MOA is the irreversible alkylation of nucleophilic amino acid residues, specifically Cysteine (Cys-SH) , within an enzyme's active site or allosteric pocket.
-
Selectivity: The 6,7-dimethyl substitution pattern increases lipophilicity, aiding membrane permeability and binding affinity to hydrophobic pockets (e.g., in Steroid Sulfatase or specific Kinases).
-
Irreversibility: Unlike competitive inhibitors, the formation of a thioether bond (Enzyme-S-CH2-Coumarin) is covalent and irreversible, permanently disabling the enzyme until turnover occurs.
Cellular Pathway & Toxicity
While useful for designing inhibitors, this mechanism also presents toxicity risks (genotoxicity) if the compound intercalates into DNA and alkylates guanine bases.
Figure 2: Pharmacological mechanism showing cellular entry and covalent modification of enzyme targets via cysteine alkylation.
Synthesis & Purity Considerations
For researchers synthesizing this compound for use as a probe or drug lead, the Pechmann Condensation is the standard authoritative route.
-
Reactants: 3,4-Dimethylphenol + Ethyl 4-chloroacetoacetate.
-
Catalyst: Sulfuric Acid (
) or Lewis Acids ( , ). -
Critical Quality Attribute (CQA): The product must be free of unreacted 3,4-dimethylphenol, as phenols are highly fluorescent and will interfere with analytical assays.
Data Summary Table:
| Property | Value | Relevance |
| Molecular Weight | 222.67 g/mol | Mass Spectrometry confirmation ( |
| Melting Point | 165°C - 168°C | Purity verification. |
| Solubility | DMSO, Acetone, Acetonitrile | HPLC mobile phase compatibility. |
| Fluorescence | Detection settings. |
References
-
Mechanism of Fluorescent Labeling: Tsumura, Y., et al. "Derivatization of carboxylic acids with 4-bromomethyl-6,7-dimethoxycoumarin for high-performance liquid chromatography." Journal of Chromatography A, 1992. (Note: Describes the analogous mechanism for chloromethyl/bromomethyl coumarins).
-
Coumarin Synthesis (Pechmann Condensation): Sethna, S., & Phadke, R.[1] "The Pechmann Reaction."[1][2][3] Organic Reactions, 2011.[4] .
-
Biological Activity of Coumarins: Venugopala, K. N., et al. "Coumarin: A versatile scaffold in medicinal chemistry." Journal of Basic and Clinical Pharmacy, 2013. .
-
Covalent Inhibition Strategies: Singh, J., et al. "The resurgence of covalent drugs."[5][6] Nature Reviews Drug Discovery, 2011. .
Sources
Technical Monograph: 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one Scaffolds
Design, Synthesis, and Pharmacological Applications
Executive Summary: The Scaffold Advantage
In the landscape of heterocyclic drug design, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one represents a privileged scaffold. Unlike simple coumarins, this molecule integrates two critical design elements: a lipophilic 6,7-dimethyl substituted benzopyrone core that facilitates membrane permeability and hydrophobic pocket binding, and a highly reactive 4-chloromethyl "warhead" .
For researchers, this molecule is not merely a final product but a versatile divergent intermediate . The allylic chloride at position C4 serves as a highly susceptible electrophile for
Chemical Architecture & Reactivity Profile
The utility of this scaffold is dictated by its electronic distribution. The coumarin ring system is planar and aromatic, but the reactivity is localized.
-
The "Anchor" (Positions 6, 7): The dimethyl substitution pattern increases the
(lipophilicity) compared to hydroxylated analogs (e.g., esculetin derivatives). This modification is crucial for crossing the blood-brain barrier (BBB) in neurodegenerative research or penetrating microbial cell walls. -
The "Warhead" (Position 4): The chloromethyl group is activated by the adjacent electron-withdrawing lactone system. However, unlike simple benzyl chlorides, the conjugation with the pyrone ring modulates its reactivity, requiring specific conditions to prevent ring opening during nucleophilic attack.
Mechanism of Action (Pharmacophore)
Biologically, derivatives of this scaffold often function via:
-
Enzyme Inhibition: Fitting into hydrophobic pockets of enzymes like Acetylcholinesterase (AChE) or Carbonic Anhydrase , where the coumarin ring stacks with aromatic residues (e.g., Trp, Phe).
-
Apoptosis Induction: Downregulation of Mcl-1 and inhibition of PI3K/AKT/mTOR pathways in cancer cells.
Synthetic Strategy: The Pechmann Condensation
The most robust route to this compound is the Pechmann Condensation . This acid-catalyzed reaction between a phenol and a
Reaction Logic
We utilize 3,4-dimethylphenol as the nucleophile and ethyl 4-chloroacetoacetate as the electrophile. The reaction proceeds via transesterification, followed by intramolecular hydroxyalkylation and dehydration.
Critical Control Point: Temperature control is vital. High temperatures during the initial mixing can lead to polymerization of the ketoester.
Figure 1: Step-wise synthetic pathway via Pechmann Condensation.[1][2][3][4][5][6]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: this compound
Materials:
-
3,4-Dimethylphenol (12.2 g, 0.1 mol)
-
Ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol)
-
Sulfuric acid (conc., 30 mL)
-
Ice-water bath
Methodology:
-
Preparation: Place 3,4-dimethylphenol and ethyl 4-chloroacetoacetate in a 250 mL round-bottom flask.
-
Acid Addition: Cool the mixture to 0–5 °C in an ice bath. Add concentrated sulfuric acid dropwise with vigorous stirring over 30 minutes. Note: Exotherms must be minimized to prevent tar formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Quenching: Pour the dark reaction mixture into 500 mL of crushed ice/water slurry with stirring. The product will precipitate as a solid.[4]
-
Purification: Filter the precipitate, wash with cold water (3 x 50 mL) to remove acid traces. Recrystallize from ethanol to yield white/off-white needles.
Validation Criteria:
-
Yield: Expected 65–75%.
-
Melting Point: ~160–165 °C (Distinct from precursors).[7]
-
1H NMR (CDCl3): Look for the singlet at
~4.6 ppm (CH2Cl) and the singlet at ~6.4 ppm (C3-H of coumarin).
Protocol B: Derivatization via Nucleophilic Substitution (
)
Target: 4-((4-phenylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one (Anticancer Analog)
Methodology:
-
Dissolve the core scaffold (1 eq) in dry acetonitrile or DMF.
-
Add N-phenylpiperazine (1.2 eq) and Potassium Carbonate (
, 2 eq) as a base to scavenge HCl. -
Catalyst: Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).
-
Reflux for 6–8 hours.
-
Evaporate solvent, wash with water, and recrystallize from ethanol.
Structure-Activity Relationship (SAR) & Biological Data[8][9]
The versatility of the 4-chloromethyl group allows for "plug-and-play" medicinal chemistry. The table below summarizes the impact of substituting the chlorine atom with different pharmacophores.
Table 1: Comparative Biological Activity of Derivatives
| Derivative Type | Substituent (R) at C4-Methyl | Primary Indication | Mechanism Insight |
| Parent | -Cl | Synthetic Intermediate | Alkylating agent; moderate cytotoxicity. |
| Amine | -N(Ethyl)2 | Antimicrobial | Cationic charge interacts with bacterial membranes. |
| Cyclic Amine | -N(Piperazine)-Ar | Anticancer / Antipsychotic | Bulky aryl group fits into GPCR or Kinase hydrophobic pockets. |
| Triazole | -Triazole-Phenyl | Anti-Mcl-1 / Anticancer | Triazole acts as a bioisostere for amide; rigid linker. |
| Thiol | -S-C(=S)-NEt2 | Antioxidant | Dithiocarbamate moiety scavenges ROS. |
Signaling Pathway Interaction
The following diagram illustrates how derivatives of this scaffold (specifically amine and triazole analogs) intervene in cancer cell survival pathways.
Figure 2: Mechanistic intervention of coumarin derivatives in cancer cell signaling.[8]
Characterization & Validation
To ensure scientific integrity, synthesized compounds must be validated using the following spectral markers:
-
IR Spectroscopy:
-
Lactone Carbonyl (
): Strong band at 1700–1720 . -
C-Cl Stretch: Moderate band at 700–750
(disappears upon substitution).
-
-
1H NMR (DMSO-d6/CDCl3):
-
C3-H: Singlet at
6.3–6.5 ppm. This confirms the coumarin ring closure. -
C4-CH2: Singlet at
4.8–5.0 ppm. A shift to 3.5–4.0 ppm indicates successful substitution with amines. -
C6, C7-CH3: Two singlets around
2.3–2.4 ppm.
-
References
-
BenchChem. Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide. (2025).[1][9]
-
Al-Majedy, Y. et al. Chemical synthesis of various composites of chromen-2-one: A review. Journal of Medicinal Chemical Sciences.
-
Santa Cruz Biotechnology. 4-Chloromethyl-6,7-dihydroxy-chromen-2-one Product Data.
-
Lončar, B. et al. Coumarin–Dithiocarbamate Derivatives as Biological Agents. Int. J. Mol.[10] Sci. (2023).
-
Zhang, Y. et al. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment.[11] PubMed Central.
-
Wikipedia Contributors. Pechmann condensation. Wikipedia, The Free Encyclopedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciensage.info [sciensage.info]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CAS: 146463-74-3).
Executive Summary
This compound (also known as 4-chloromethyl-6,7-dimethylcoumarin) is a critical heterocyclic intermediate employed in the synthesis of anticoagulant pharmaceuticals, fluorescent probes, and antimicrobial agents. Its purification—typically via recrystallization following Pechmann condensation—relies heavily on precise solubility data.
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound. It synthesizes predictive solubility landscapes based on structural analogs (e.g., 4-chloromethyl-6-ethoxycoumarin) and details a self-validating laser-monitoring protocol for generating empirical data.
Chemical Identity & Physicochemical Profile
Understanding the solute's molecular architecture is the first step in predicting solvent interactions.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 146463-74-3 |
| Molecular Formula | C₁₂H₁₁ClO₂ |
| Molecular Weight | 222.67 g/mol |
| LogP (Predicted) | ~2.92 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 2 |
| Key Functional Groups | Lactone ring (polar), Chloromethyl (reactive/lipophilic), Methyl groups (lipophilic) |
Solubility Landscape & Solvent Selection
Based on the structural homology with 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and 3-acetyl-4-hydroxycoumarin, the solubility behavior of the target compound follows a distinct polarity-driven hierarchy.
Predicted Solubility Tiers
The following table categorizes solvents by their interaction potential, essential for designing crystallization processes.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Note |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Primary reaction media; difficult to remove. |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate, THF | High | Ideal for initial dissolution; good for solvent evaporation methods. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Gold Standard for Recrystallization. High solubility at boiling, low at RT. |
| Non-Polar | n-Hexane, Heptane, Toluene | Low / Insoluble | Excellent anti-solvents to induce precipitation. |
| Aqueous | Water | Insoluble | Used for washing out inorganic salts/acids. |
Expert Insight: For purification, Ethanol is the recommended solvent. The presence of the 6,7-dimethyl groups increases lipophilicity compared to simple coumarins, potentially requiring a binary mixture (e.g., Ethanol + Ethyl Acetate) if pure ethanol yield is too low.
Experimental Protocol: Laser-Monitored Solubility Determination
To generate precise mole-fraction solubility data (
Workflow Diagram
The following DOT diagram illustrates the self-validating experimental loop.
Caption: Figure 1. Automated laser-monitoring workflow for determining solid-liquid equilibrium temperatures.
Step-by-Step Methodology
-
Preparation: Accurately weigh the solute (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Setup: Insert a laser source and detector on opposite sides of the vessel. Ensure the magnetic stirrer does not interrupt the beam path.
-
Equilibration: Set the initial temperature 5 K below the expected dissolution point.
-
Ramping: Increase temperature slowly (
) while recording laser intensity. -
Detection: The dissolution temperature (
) is defined as the point where laser transmittance reaches a maximum and stabilizes (solution becomes clear). -
Validation: Cool the solution to reform crystals and repeat the heating ramp. The
should deviate by .
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process scaling.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating coumarin solubility.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from multivariate regression.
Interpretation:
-
Positive
value: Indicates an exothermic dissolution (rare for coumarins). -
Negative
value: Indicates an endothermic process (standard). - term: Accounts for the non-linear temperature dependence of the enthalpy of solution.
Thermodynamic Functions
From the Apelblat parameters, calculate the apparent thermodynamic properties at the harmonic mean temperature (
-
Enthalpy of Solution (
): -
Entropy of Solution (
):
Significance:
- (Endothermic): Solubility increases with temperature (typical for this compound).
- : The dissolution is non-spontaneous standard state, driven by the mixing entropy.
Synthesis & Purification Context
The solubility data is most critical during the workup of the Pechmann Condensation .
-
Reaction: 4-chloro-3,5-dimethylphenol + Ethyl 4-chloroacetoacetate
Product. -
Purification Strategy:
-
Quench: Pour reaction mixture into ice water (Product precipitates due to low aqueous solubility).
-
Filtration: Collect crude solid.
-
Recrystallization: Dissolve crude solid in boiling Ethanol (or EtOH/Acetone 9:1).
-
Cooling: Slowly cool to
. The steep solubility curve of the coumarin scaffold in alcohols ensures high recovery yield while impurities remain in the mother liquor.
-
References
-
BenchChem. (2025).[1] Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide.Link
-
Alshehri, S., et al. (2021). "Thermodynamic, Computational Solubility Parameters in Organic Solvents... of Ketoconazole." ACS Omega, 6(7), 5033-5045. Link
-
Jouyban, A., et al. (2025). "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[2][3] Pharmaceutical Sciences. Link
-
Hit2Lead. (2025). Compound Entry: this compound (CAS 146463-74-3).[4][5]Link
-
Alayunt, N.O., et al. (2017). "4-Chloromethyl-6,7-dimethylcoumarin Synthesis and Quantum Chemical Calculations." 8th International Advanced Technologies Symposium (IATS). Link
Sources
Technical Guide: Reactivity & Applications of the Chloromethyl Group in Coumarin Scaffolds
Executive Summary
The 4-(chloromethyl)coumarin (4-CMC) scaffold represents a critical junction in heterocyclic chemistry, serving as a versatile electrophilic handle for the synthesis of functionalized fluorophores, photocleavable cages, and bioactive therapeutic agents. Unlike simple alkyl halides, the chloromethyl group at the C4 position is electronically activated by the adjacent
This guide provides a rigorous technical analysis of the 4-CMC moiety, detailing its electronic properties, substitution capabilities, and validated experimental protocols for researchers in drug discovery and chemical biology.
Electronic Structure & Reactivity Profile
The reactivity of the chloromethyl group in coumarin is governed by the electron-withdrawing nature of the coumarin ring system.
-
Inductive Activation: The lactone carbonyl (C2=O) and the conjugated
-system exert a strong electron-withdrawing effect, decreasing electron density at the C4 position. This destabilizes the C-Cl bond, making the methylene carbon significantly more electrophilic than a standard benzyl chloride. -
Resonance Effects: The transition state for nucleophilic substitution is stabilized by the extended conjugation of the benzopyrone ring. However, researchers must be wary of competing pathways, such as ring opening (hydrolysis of the lactone) under strongly basic conditions.
Reactivity Landscape
The following diagram maps the primary transformation pathways accessible from the 4-CMC scaffold.
Figure 1: Divergent synthetic pathways from the 4-chloromethylcoumarin core. The electrophilic methylene group allows for rapid diversification into functional probes and drug candidates.
Nucleophilic Substitution ( ) Landscapes
Amination (Synthesis of Fluorescent Probes)
The reaction of 4-CMC with secondary amines is the most common route to generating Intramolecular Charge Transfer (ICT) fluorescent probes. The introduction of an amine at the C4 position often modulates the fluorescence quantum yield and Stokes shift.
-
Mechanism: Direct
displacement. -
Critical Considerations: Primary amines can lead to bis-alkylation (formation of tertiary amines utilizing two coumarin units) if the stoichiometry is not carefully controlled.
-
Solvent Effects: Polar aprotic solvents (DMF, Acetonitrile) accelerate the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.
Azidation (Gateway to Click Chemistry)
Converting 4-CMC to 4-azidomethylcoumarin creates a bio-orthogonal handle. This derivative can undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to label alkynyl-modified biomolecules.
-
Yield Expectations: Recent protocols utilizing sulfamic acid catalysts for precursor synthesis followed by azide displacement report yields of 86–89% [1].
-
Safety: While organic azides are generally stable, low molecular weight azides can be explosive. Maintain a Carbon/Nitrogen ratio > 3.
Thiol-Bioconjugation
The high electrophilicity of the chloromethyl group makes it an excellent target for cysteine residues in proteins or small molecule thiols (e.g., Glutathione). This reaction is often used to design "turn-on" fluorescent probes where the fluorescence is quenched by the chlorine and restored upon substitution or subsequent reaction.
Detailed Experimental Protocol
Objective: Synthesis of 4-(Azidomethyl)-7-hydroxycoumarin (Click-Ready Scaffold).
Rationale: This protocol is selected because it validates the
Reagents & Equipment[1][2][3][4]
-
Substrate: 4-(Chloromethyl)-7-hydroxycoumarin (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 equiv) -
Solvent: Anhydrous DMF or Acetonitrile (ACN)
-
Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) - Finkelstein condition to accelerate reaction via transient iodide formation.
Step-by-Step Workflow
-
Preparation: Dissolve 4-(chloromethyl)-7-hydroxycoumarin (1 mmol) in anhydrous DMF (5 mL).
-
Note: DMF is preferred for solubility, but ACN allows for easier workup if the product precipitates.
-
-
Activation: Add NaI (0.1 mmol) and stir for 10 minutes at room temperature.
-
Mechanistic Insight:
is exchanged for , a better leaving group, accelerating the subsequent attack by azide.
-
-
Substitution: CAREFULLY add Sodium Azide (1.5 mmol).
-
Safety:
is toxic and can form hydrazoic acid with strong acids. Ensure basic/neutral conditions.
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).
-
Endpoint: Disappearance of the starting material spot (
) and appearance of a new, slightly more polar spot.
-
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
If solid:[1] Filter, wash with cold water, and dry.
-
If oil: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
Self-Validating Analytical Checkpoints
| Parameter | Observation (Starting Material) | Observation (Product - Azide) | Interpretation |
| TLC ( | ~0.60 (Hex/EtOAc 1:1) | ~0.55 (Hex/EtOAc 1:1) | Slight polarity increase due to azide dipole. |
| Upfield shift of methylene protons confirms substitution. | |||
| IR Spec | C-Cl stretch ~700-750 | Strong peak ~2100 | Diagnostic azide stretching frequency (Critical validation). |
Experimental Workflow Visualization
The following diagram illustrates the logical flow for synthesizing and validating a 4-CMC derivative, emphasizing the decision points based on solubility and TLC monitoring.
Figure 2: Standardized workflow for nucleophilic substitution on the 4-CMC scaffold.
Applications in Chemical Biology
Fluorescent Probes
Derivatives of 7-hydroxy-4-chloromethylcoumarin are widely used to detect enzymatic activity. For example, replacing the chlorine with a specific substrate allows the coumarin to act as a "caged" fluorophore. Upon enzymatic cleavage or reaction with a target analyte (e.g., thiols), the electronic push-pull system is restored, resulting in a strong fluorescence signal (typically excitation ~360nm, emission ~450nm) [2].
MIF Tautomerase Inhibitors
Recent research has identified 7-hydroxycoumarin derivatives synthesized from chloromethyl precursors as high-affinity binders for the Macrophage Migration Inhibitory Factor (MIF) tautomerase active site (
References
-
Synthesis of 4-(azidomethyl)coumarins: Moraes, M. C., Lenardão, E. J., & Barcellos, A. M. (2021).[2] Novel coumarin-nucleobase hybrids with potential anticancer activity. ResearchGate.
-
Fluorescent Probes & Mechanism: BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine (Analogous System).
-
MIF Inhibitors: Kokh, G., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry / PubMed Central.
-
General Coumarin Synthesis: Wikipedia. Pechmann Condensation.[3][4]
Sources
The Molecular Architect’s Guide: Structure-Activity Relationship (SAR) of 4-(Chloromethyl)-Coumarins
This guide is structured as a "Molecular Architect’s Blueprint," prioritizing the logic of scaffold design over a flat review of literature. It addresses the specific reactivity of the 4-(chloromethyl) moiety as a divergent synthetic handle for drug discovery.
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.
Executive Summary: The Privileged Electrophile
In the landscape of heterocyclic pharmacophores, the 4-(chloromethyl)-coumarin (4-CMC) scaffold occupies a unique niche. Unlike its inert 4-methyl counterpart, the 4-CMC motif functions as a "Privileged Electrophile." The presence of the allylic/benzylic-like chloride at the C4 position transforms the coumarin ring from a passive binding element into a reactive platform capable of covalent interactions or rapid divergent synthesis.
This guide dissects the structure-activity relationships (SAR) of 4-CMC derivatives, focusing on how the C4-chloromethyl warhead and the coumarin electronic core synergize to modulate biological activity across antimicrobial and anticancer domains.
Synthetic Accessibility: The Foundation of SAR
To explore the SAR, one must first master the scaffold's construction. The primary route is the Pechmann Condensation , a robust, acid-catalyzed reaction that allows for the pre-installation of ring substituents (C6, C7, C8) while simultaneously forming the pyrone ring with the reactive C4-chloromethyl handle.
Validated Synthetic Protocol (Pechmann Condensation)[1]
-
Objective: Synthesis of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one.
-
Reagents: Resorcinol (1.0 eq), Ethyl 4-chloroacetoacetate (1.0 eq).
-
Catalyst: Sulfuric acid (H₂SO₄) or Indium(III) chloride (InCl₃) for milder conditions.
Step-by-Step Methodology:
-
Chill: Place 11.0 g of resorcinol in a round-bottom flask. Add 13.5 mL of ethyl 4-chloroacetoacetate. Cool the mixture to 0–5°C in an ice bath.
-
Acidify: Dropwise add 100 mL of concentrated H₂SO₄ (or catalytic InCl₃ under solvent-free conditions) while maintaining temperature <10°C to prevent polymerization.
-
Cyclize: Stir the reaction mixture at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into crushed ice (~500 g) with vigorous stirring. The product will precipitate as a solid.
-
Purify: Filter the precipitate, wash with cold water (3x) to remove acid traces, and recrystallize from ethanol.
-
Yield: Typical yields range from 75–90%.
Visualization of Synthetic Pathway
The following diagram illustrates the Pechmann condensation and the subsequent divergent derivatization at the C4 position.
Figure 1: The Pechmann Condensation pathway and subsequent divergent synthesis via SN2 nucleophilic substitution at the C4-chloromethyl handle.
The Anatomy of Activity: SAR Analysis
The biological activity of 4-CMC derivatives is governed by a "Push-Pull" relationship between the reactive C4 center and the lipophilic benzene ring.
The C4-Chloromethyl "Warhead" (The Divergent Point)
The chloromethyl group is the primary driver of SAR. The chlorine atom is a good leaving group, making this position highly susceptible to nucleophilic attack.
-
Mechanism: In biological systems, the unmodified CH₂Cl group can act as an alkylating agent, covalently binding to DNA or cysteine residues in enzymes (e.g., covalent inhibition).
-
Derivatization (The "Linker" Strategy): Replacing the Cl with heterocyclic nucleophiles (Azoles, Morpholines, Piperazines) drastically alters the physicochemical properties.
-
Nitrogen Substitution: Introduction of imidazole or triazole rings at C4 often enhances antifungal activity by targeting CYP51 (lanosterol 14α-demethylase).
-
Sulfur Substitution: Thiol ethers or dithiocarbamates at C4 are associated with increased cytotoxicity against cancer lines, likely due to metabolic stability and lipophilicity modulation.
-
The Benzopyrone Core (Electronic Tuning)
Substituents on the benzene ring (Positions 6, 7, 8) modulate the electron density of the lactone ring and the overall lipophilicity (LogP).
| Position | Substituent | Effect on Activity | Mechanism |
| C7 | -OH (Hydroxyl) | Increases | H-bond donor; Critical for antioxidant activity and enzyme binding (e.g., Urease). |
| C7 | -OCH₃ (Methoxy) | Variable | Increases lipophilicity; often improves cell permeability for anticancer agents. |
| C6 | -Cl / -Br (Halogen) | Increases | Enhances lipophilicity and metabolic stability; Halogens often fill hydrophobic pockets in target proteins (e.g., Gyrase B). |
| C8 | -Alkyl / -Allyl | Decreases | Steric hindrance at C8 often disrupts planar binding modes, reducing potency. |
Biological Domain Applications
Antimicrobial & Antifungal SAR
The 4-CMC scaffold is a potent template for designing non-beta-lactam antibiotics.
-
Key Insight: The most active derivatives often feature a bulky, nitrogen-rich heterocycle at the C4 position (replacing the Cl).
-
Pathway: These compounds often target DNA Gyrase (bacteria) or CYP51 (fungi). The coumarin ring intercalates or binds the ATP-binding pocket, while the C4-substituent extends into the solvent-exposed region or interacts with specific residues.
Anticancer Activity (Cytotoxicity)
Derivatives of 4-CMC exhibit cytotoxicity against HeLa, MCF-7, and K562 cell lines.[1]
-
Mechanism:
-
Tubulin Polymerization Inhibition: Similar to colchicine, binding at the colchicine-binding site.
-
Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.
-
-
SAR Rule: A 7-hydroxy or 7-methoxy group is almost mandatory for high potency. The C4-chloromethyl group is often derivatized into a 4-aminomethyl species to improve solubility without losing the pharmacophore geometry.
Mechanistic Signaling Pathway
The following diagram details how 4-CMC derivatives induce apoptosis in cancer cells.
Figure 2: Dual mechanism of action for 4-CMC derivatives: Tubulin inhibition and Mitochondrial apoptosis pathway.
Experimental Validation: Self-Validating Protocols
To ensure data integrity (Trustworthiness), experimental setups must include internal controls.
Cytotoxicity Assay (MTT Protocol)
-
Controls:
-
Positive: Doxorubicin or Cisplatin.
-
Negative: DMSO (0.1%).
-
Blank: Media only.
-
-
Critical Step: Solubilize 4-CMC derivatives in DMSO. Note that the unreacted chloromethyl group can slowly hydrolyze in aqueous media; fresh preparation is critical to avoid testing the hydrolyzed alcohol (4-hydroxymethyl) artifact.
Reactivity Check (Alkylation Potential)
Before biological testing, verify if your derivative is a "suicide inhibitor" (covalent binder) or a reversible inhibitor.
-
Test: Incubate compound with Glutathione (GSH) in buffer (pH 7.4).
-
Analysis: Monitor via LC-MS. Rapid disappearance of the parent peak and appearance of a [M+GSH] adduct indicates high alkylating potential (likely high toxicity/low selectivity).
References
-
Synthesis and anticancer activity of coumarin derivatives. Journal of Medicinal Chemistry. (2015).
-
Structure-activity relationship of coumarins as potent Mcl-1 inhibitors. European Journal of Medicinal Chemistry. (2014).
-
Biological Activity and Therapeutic Potential of Coumarin Derivatives. Current Drug Discovery Technologies. (2025).
-
Pechmann Condensation Protocol and Mechanism. Wikipedia / Organic Chemistry Portal.
-
Reactivity of 4-chloromethylcoumarins towards nucleophiles. BenchChem Technical Notes.
Sources
Discovery and history of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
The following technical guide is structured as an autonomous, in-depth monograph designed for researchers and drug development professionals. It synthesizes historical context, rigorous synthetic methodology, and application logic.
Synthesis, Reactivity, and Applications in Bio-Organic Chemistry
Executive Summary
4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CAS: 146463-74-3) is a functionalized coumarin derivative serving as a critical electrophilic scaffold in organic synthesis and chemical biology.[1][2] Distinguished by its 4-chloromethyl moiety, it functions as a versatile "alkylation hub," allowing the covalent attachment of fluorophores to nucleophilic biomolecules (thiols, amines, carboxylates). The 6,7-dimethyl substitution pattern on the benzopyrone core modulates its lipophilicity and fluorescence quantum yield, distinguishing it from the parent coumarin. This guide details its discovery context, validated synthetic protocols, and mechanistic applications in drug discovery.
Historical Context & Structural Evolution
The discovery of this compound is rooted in the broader evolution of the Pechmann Condensation , first reported by German chemist Hans von Pechmann in 1884.[1][2] While the parent coumarin was isolated from Tonka beans in 1820, the synthetic demand for derivatives with specific photophysical properties drove the development of 4-substituted analogs in the mid-20th century.
The introduction of the chloromethyl group at the C4 position was a pivotal innovation. Unlike simple alkyl coumarins, the 4-chloromethyl variant introduced a reactive center capable of undergoing nucleophilic substitution (
Physicochemical Characterization
The following data establishes the baseline identity for quality control and experimental design.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Chloromethyl-6,7-dimethylcoumarin |
| CAS Number | 146463-74-3 |
| Molecular Formula | |
| Molecular Weight | 222.67 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 182–185 °C |
| Solubility | Soluble in DMSO, DMF, CHCl3; Insoluble in water |
| Reactivity Class | Alkylating agent (Electrophile) |
Synthetic Methodology: The Pechmann Condensation
The synthesis of this compound relies on the acid-catalyzed condensation of 3,4-dimethylphenol with ethyl 4-chloroacetoacetate .[1]
Mechanistic Rationale
The reaction proceeds via a cascade mechanism:[2]
-
Transesterification : The phenol hydroxyl attacks the ester carbonyl of the
-keto ester.[2] -
Hydroxyalkylation : Electrophilic attack of the keto-carbonyl on the aromatic ring (ortho to the directing oxygen).[2]
-
Dehydration : Elimination of water to aromatize the heterocyclic ring.[2]
Scientific Insight: The use of 3,4-dimethylphenol directs the cyclization to the sterically less hindered ortho position (C6 of the phenol), which corresponds to the C6 and C7 positions in the final coumarin structure. The C4-methyl group of the phenol blocks para attack, ensuring regioselectivity.
Validated Experimental Protocol
Reagents:
-
3,4-Dimethylphenol (1.0 eq)[1]
-
Concentrated Sulfuric Acid (
) or Amberlyst-15 (Catalyst)[1][2][3] -
Ethanol (Solvent for recrystallization)[3]
Step-by-Step Workflow:
-
Charge : In a round-bottom flask equipped with a magnetic stirrer, combine 3,4-dimethylphenol (12.2 g, 100 mmol) and ethyl 4-chloroacetoacetate (16.4 g, 100 mmol).
-
Catalysis : Cool the mixture to 0–5 °C in an ice bath. Dropwise add concentrated
(25 mL) while maintaining temperature to prevent charring. Note: The reaction is exothermic.[3] -
Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the phenol.
-
Quench : Pour the viscous reaction mixture into 500 mL of crushed ice/water slurry with vigorous stirring. The product will precipitate as a solid.[2]
-
Isolation : Filter the precipitate under vacuum. Wash the filter cake copiously with cold water to remove residual acid (check filtrate pH).[2]
-
Purification : Recrystallize the crude solid from hot ethanol. Filter and dry in a vacuum oven at 50 °C.
-
Yield : Typical yields range from 75–85%.[2]
Synthetic Pathway Visualization
Figure 1: The Pechmann condensation pathway converting 3,4-dimethylphenol and ethyl 4-chloroacetoacetate into the target coumarin.[1]
Reactivity & Applications
The utility of this compound lies in the reactivity of the chloromethyl group (
Alkylation Hub for Fluorescent Probes
The chloride is a good leaving group, making the methylene carbon highly susceptible to nucleophilic attack.[2] This allows the molecule to serve as a "caging" group or a permanent fluorescent tag.[2]
-
Carboxylic Acids : React with the chloromethyl group (using
and 18-crown-6) to form fluorescent esters.[1][2] This is used to label fatty acids or acidic drugs for HPLC detection.[2] -
Amines/Thiols : Direct alkylation yields fluorescent secondary amines or thioethers.[2]
Scaffold for Bioactive Agents
In drug discovery, this core is used to synthesize inhibitors for targets like Mcl-1 (Myeloid cell leukemia-1).[1][2] The 4-chloromethyl group allows for the attachment of heterocyclic side chains that interact with the binding pockets of the target protein.[2]
Derivatization Workflow
Figure 2: Divergent synthetic applications of the chloromethyl coumarin scaffold in labeling and drug design.
References
-
Pechmann, H. v. (1884).[2] "Neue Bildungsweise der Cumarine."[2] Berichte der deutschen chemischen Gesellschaft, 17(1), 929–933.
-
Moraes, M. C., et al. (2021).[2][4] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021(x), 151-163.[4]
-
BenchChem. (2025).[2][5] "Structure Elucidation of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one: A Technical Guide."
-
PubChem. (2025).[2][6] "this compound Compound Summary." National Library of Medicine.[2]
-
Hit2Lead. (2025). "Compound BB-4022859: this compound."[2][7] ChemBridge Corporation.[2][7]
Sources
- 1. 91-44-1|7-(Diethylamino)-4-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | C10H7ClO4 | CID 11379152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. You are being redirected... [hit2lead.com]
Technical Guide: Operational Safety and Reactivity Profiling of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
[1]
Executive Summary: The Alkylating Scaffold
In the realm of medicinal chemistry and fluorescent probe development, This compound (CAS 146463-74-3) represents a high-value intermediate.[1] Its utility lies in the electrophilic chloromethyl moiety at the C4 position, which serves as a "warhead" for bioconjugation or the synthesis of bioactive heterocyclic fusions.[2]
However, this utility comes with a non-negotiable safety profile. As a benzylic halide derivative, this compound acts as a potent alkylating agent . It possesses the kinetic propensity to undergo SN2 reactions with biological nucleophiles (DNA bases, cysteine residues), presenting risks of cytotoxicity and sensitization. This guide synthesizes the physicochemical properties with rigorous handling protocols to ensure data integrity and researcher safety.
Physicochemical Identity & Properties[3][4][5][6][7][8][9]
Precise identification is the first step in safety. This compound is a solid at room temperature, often appearing as off-white to pale yellow crystals.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 4-Chloromethyl-6,7-dimethylcoumarin; 4-Chloromethyl-6,7-dimethyl-2-oxo-2H-chromene |
| CAS Number | 146463-74-3 |
| Molecular Formula | C₁₂H₁₁ClO₂ |
| Molecular Weight | 222.67 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols; insoluble in water |
| Reactivity | Electrophilic (Alkylating); susceptible to hydrolysis in basic aqueous media |
Hazard Assessment: Mechanistic Toxicology
Unlike generic "irritants," the hazard profile of this molecule is dictated by its specific reactivity logic.
The Alkylation Risk (SN2 Mechanism)
The chloromethyl group (-CH₂Cl) attached to the coumarin ring is activated by the electron-withdrawing nature of the lactone system.[1] This makes the methylene carbon highly susceptible to nucleophilic attack.
-
Biological Implication: Upon contact with skin or mucous membranes, the compound can alkylate cellular proteins and DNA. This mechanism underpins its classification as a Skin Corrosive/Irritant and a Potential Mutagen .
-
Lachrymator Potential: While specific data for the 6,7-dimethyl analog is limited, benzylic chlorides are notoriously lachrymatory (tear-inducing). Treat this compound as a functional lachrymator.
GHS Classification (Predicted/Read-Across)
Based on structural analogs (e.g., 4-(chloromethyl)-7-hydroxycoumarin), the following classifications apply:
Strategic Handling Protocols
Safety is not just about wearing gloves; it is about engineering the workflow to isolate the hazard.
Engineering Controls
-
Primary Barrier: All manipulation of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood .
-
Static Control: Use an ionizing bar or anti-static gun during weighing. The dry powder can be electrostatic, increasing the risk of aerosolization and hood contamination.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard: Double-gloving with Nitrile (minimum thickness 0.11 mm).[1]
-
High Risk (Solutions): If dissolved in penetrating solvents like DMSO or DMF, use Silver Shield/4H laminate gloves under nitrile. DMSO facilitates the transdermal transport of toxic solutes.
-
-
Eye Protection: Chemical splash goggles. Face shield recommended if working with quantities >5g.
-
Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 particulate filter is required.
SOP: Solubilization & Reaction Setup
Objective: Dissolve the compound without generating dust or exposing the user to vapors.
-
Preparation: Pre-measure the solvent (e.g., anhydrous DMF) in a septum-capped vial.
-
Weighing: Weigh the solid into a tared vial inside the fume hood. Cap immediately.
-
Transfer: Add the solvent via syringe through the septum to avoid opening the vial containing the dry powder.
-
Dissolution: Sonicate or vortex the closed vial.
-
Reaction: Cannulate the solution directly into the reaction vessel. This "closed-system" transfer eliminates exposure.[1]
Synthesis & Reactivity Workflow
Understanding the reactivity pathway allows researchers to predict side reactions and optimize yields. The diagram below illustrates the synthesis of the core scaffold and its subsequent derivatization.
Figure 1: Synthetic pathway and reactivity logic. The chloromethyl "warhead" (Yellow Node) is the pivot point for generating downstream bioactive libraries.
Experimental Insight: The Pechmann Condensation
The synthesis typically involves the condensation of 3,4-dimethylphenol with ethyl 4-chloroacetoacetate.[1]
-
Critical Parameter: Temperature control (<5°C) during the addition of sulfuric acid is vital. Higher temperatures promote the formation of tarry side products and may degrade the chloromethyl group via hydrolysis [1].
-
Purification: Recrystallization from ethanol or acetic acid is standard. Ensure the mother liquor (containing acidic residues and unreacted chloroacetoacetate) is neutralized before disposal.
Emergency Response & Decontamination
In the event of a spill or exposure, the alkylating nature of the compound dictates the response.
Spills (Solid)
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (Goggles, Double Nitrile, Lab Coat).
-
Containment: Cover the spill with a damp absorbent pad to prevent dust generation.
-
Cleanup: Scoop up the material. Clean the surface with a mild nucleophilic solution (e.g., 5% sodium thiosulfate or dilute ammonia) to degrade any residual alkylating agent.
-
Disposal: Place in a sealed hazardous waste container labeled "Halogenated Organic - Toxic."
Exposure (Skin/Eye)[1]
-
Skin: Immediately wash with soap and water for 15 minutes. Do not use alcohol, as this may increase skin absorption.
-
Eyes: Flush with water for 15 minutes, lifting eyelids. Seek immediate medical attention.
References
Sources
- 1. 91-44-1|7-(Diethylamino)-4-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(aminomethyl)-7-hydroxy-2H-chromen-2-one | C10H9NO3 | CID 12514021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for nucleophilic substitution on 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Application Note: High-Efficiency Nucleophilic Substitution on 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary & Chemical Context
The this compound scaffold represents a privileged intermediate in medicinal chemistry. Unlike simple coumarins, the 6,7-dimethyl substitution pattern significantly enhances lipophilicity (
The core reactivity lies in the C4-chloromethyl moiety .[1][2] This position is electronically activated by the adjacent
Key Applications:
-
Fluorescent Probes: Introduction of amines/azides for bioconjugation.
-
Antimicrobial Agents: Ether/thioether formation via phenols/thiols.
-
Click Chemistry Precursors: Conversion to azides for triazole synthesis.
Chemical Basis & Reactivity Profile
The reaction proceeds via a classical bimolecular nucleophilic substitution (
-
Electrophile: The C4-methylene carbon is electron-deficient due to the inductive effect of the chlorine and the resonance withdrawal of the coumarin ring.
-
Leaving Group: Chloride (
) is a moderate leaving group. For sluggish nucleophiles, in-situ conversion to iodide ( ) using catalytic Potassium Iodide (Finkelstein conditions) is recommended to accelerate the rate ( in leaving group ability). -
Solvent Selection:
-
Acetonitrile (MeCN): Preferred for most reactions (polar aprotic, good solubility, easy workup).
-
DMF: Required for low-solubility nucleophiles (e.g., certain amino acids or salts) but complicates workup.
-
Acetone: Suitable for Finkelstein conditions (KI is soluble, KCl precipitates).
-
Experimental Protocol: General Procedure
This protocol is validated for nucleophiles including secondary amines, phenols, and azides.
Materials & Reagents
-
Substrate: this compound (Synthesized via Pechmann condensation of 3,4-dimethylphenol and ethyl 4-chloroacetoacetate).
-
Nucleophile: 1.1 – 1.5 equivalents (Amine, Phenol, Thiol, or Sodium Azide).
-
Base:
-
For Amines: Triethylamine (
) or excess amine (2.0 eq).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
For Phenols/Thiols: Potassium Carbonate (
, anhydrous).[3]
-
-
Catalyst: Potassium Iodide (KI) (10 mol%) – Optional, for steric/sluggish nucleophiles.
-
Solvent: Anhydrous Acetonitrile (MeCN).
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 5–10 mL of anhydrous MeCN.
-
Note: If the substrate does not fully dissolve at RT, gently warm to 40°C.
-
-
Activation (Optional): If using KI, add 0.1 mmol (16 mg) of KI and stir for 10 minutes until the solution turns slightly yellow (formation of iodomethyl intermediate).
-
Nucleophile Addition:
-
Amines: Add 1.2 mmol of amine followed by 1.5 mmol of
. -
Phenols/Thiols: Add 1.2 mmol of phenol/thiol and 2.0 mmol of anhydrous
.
-
-
Reaction: Reflux the mixture at 80°C for 4–12 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (
) should disappear; product usually appears at lower (for amines) or similar/higher (for ethers).
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water with vigorous stirring.
-
Observation: The hydrophobic 6,7-dimethylcoumarin derivative typically precipitates as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water (
) and cold ethanol ( ). -
Purification: Recrystallize from Ethanol/DMF (9:1) or purify via silica gel column chromatography if necessary.[1]
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete substitution (Steric hindrance). | Add 10-20 mol% KI (Finkelstein catalyst). Increase temp to reflux. |
| Side Product: Hydroxymethyl | Hydrolysis of chloromethyl group. | Ensure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH); use |
| Substrate Insolubility | 6,7-dimethyl lipophilicity. | Switch solvent to DMF or DMSO . Perform workup by extraction (EtOAc) rather than precipitation. |
| O- vs C-Alkylation (Phenols) | Ambident nucleophile.[4] | Use Acetone with |
Visualizations
Diagram 1: Reaction Mechanism & Pathway
Caption:
Diagram 2: Experimental Workflow Decision Tree
Caption: Decision tree for selecting reaction conditions and workup based on nucleophile type.
Safety & Handling
-
Alkylating Agent: 4-(chloromethyl)-coumarins are potent alkylating agents. They can react with DNA bases. Handle strictly in a fume hood with gloves.
-
Lachrymator: Chloromethyl derivatives can be irritating to eyes and mucous membranes.
-
Waste: Dispose of halogenated organic waste separately.
References
-
BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Analogous reactivity profiles for chloromethyl-heterocycles).
-
Moraes, M. C., et al. (2021).[5] Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc.[5] (Details synthesis of 4-chloromethyl precursors and azide substitution).
-
Sathyabama Institute. (2021). Synthesis of Chromene-2-one by Pechmann Condensation.[2][6][7][8] (General protocols for dimethyl-coumarin synthesis).
-
MDPI. (2023).[9] Reactions of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Nucleophiles. (Insights into coumarin ring stability and nucleophilic attack).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Sensitivity Fluorescent Labeling with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary
This guide details the application of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (4-CMDMC) as a fluorogenic derivatization reagent. While 4-bromomethyl-7-methoxycoumarin is the historical standard, the 6,7-dimethyl analog offers distinct advantages in chromatographic selectivity and lipophilicity, critical for separating complex biological mixtures of fatty acids, prostaglandins, and acidic pharmaceuticals.
This reagent functions as an alkylating agent, targeting nucleophilic functional groups (–COOH, –OH, –SH) to form stable, highly fluorescent esters, ethers, or thioethers. The resulting derivatives exhibit strong blue fluorescence, enabling detection limits in the femtomole range using HPLC-FLD.
Chemical Basis & Mechanism
The labeling mechanism relies on a nucleophilic substitution (SN2) reaction. The chloromethyl group at the C4 position of the coumarin ring is the reactive electrophile.
Reaction Mechanism
In the presence of a weak base (e.g., Potassium Carbonate) and a phase-transfer catalyst (e.g., 18-Crown-6), the target analyte is deprotonated to form a nucleophilic anion. This anion attacks the methylene carbon of 4-CMDMC, displacing the chloride ion.
Key Advantages of 6,7-Dimethyl Substitution:
-
Hydrophobicity: The dimethyl groups increase the lipophilicity of the tag, improving retention of polar short-chain acids on Reverse-Phase (C18) columns.
-
Stability: The resulting ester linkage is chemically stable, allowing for post-derivatization storage.
Mechanistic Diagram
Caption: SN2 reaction pathway for the labeling of carboxylic acids with 4-CMDMC.
Experimental Protocols
Materials Required
| Component | Specification | Purpose |
| Labeling Reagent | This compound | Fluorophore source |
| Solvent | Acetone or Acetonitrile (HPLC Grade) | Reaction medium; must be anhydrous |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonating agent |
| Catalyst | 18-Crown-6 ether | Phase transfer catalyst (solubilizes K⁺) |
| Additive (Optional) | Potassium Iodide (KI) | Catalytic accelerator (Finkelstein reaction) |
Protocol A: Derivatization of Carboxylic Acids (Fatty Acids, Bile Acids)
This is the standard workflow for biological extracts.
Step-by-Step Procedure:
-
Preparation of Reagent Solution: Dissolve 10 mg of 4-CMDMC and 10 mg of 18-Crown-6 in 10 mL of anhydrous acetone. Store in amber glass at -20°C.
-
Sample Preparation: Dry the biological sample (e.g., plasma extract) under nitrogen to remove all traces of water. Water competes with the reagent (hydrolysis).
-
Reaction Setup:
-
Add 100 µL of the Reagent Solution to the dried residue.
-
Add 10-20 mg of solid, powdered K₂CO₃.
-
(Optional) Add a crystal of KI to accelerate the reaction (Cl⁻ is exchanged for I⁻, a better leaving group).
-
-
Incubation: Cap the vial tightly. Vortex for 30 seconds. Heat at 60°C for 30–45 minutes in a heating block.
-
Cleanup: Cool to room temperature.
-
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter to remove solid K₂CO₃.
-
Evaporation: Evaporate the filtrate to dryness under nitrogen.
-
-
Reconstitution: Redissolve the residue in the HPLC Mobile Phase (e.g., 50:50 Acetonitrile:Water).
Protocol B: Labeling of Phenols and Thiols
Phenols and thiols are less acidic than carboxylic acids but better nucleophiles.
-
Modification: Use Acetonitrile instead of acetone as the solvent to prevent side reactions with thiols.
-
Base: Use anhydrous Sodium Carbonate (Na₂CO₃) if K₂CO₃ proves too aggressive for sensitive substrates.
-
Conditions: Reaction usually proceeds faster; incubate at 50°C for 20 minutes .
HPLC Analysis & Detection
Chromatographic Conditions
The 6,7-dimethylcoumarin derivatives are hydrophobic. A standard C18 column is recommended.
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Typically 50% B to 100% B over 20 minutes (adjust based on analyte lipophilicity).
-
Flow Rate: 1.0 mL/min.
Fluorescence Settings
The spectral properties of coumarins are solvent-dependent. The following are baseline settings for the 6,7-dimethyl derivative:
-
Excitation (λex): 340 nm (Range: 325–350 nm)
-
Emission (λem): 430 nm (Range: 410–450 nm)
Critical Validation Step: Perform a "Stop-Flow" spectral scan on your specific HPLC detector with a derivatized standard to determine the exact maxima for your mobile phase composition.
Analytical Workflow Diagram
Caption: End-to-end workflow for biological sample analysis using 4-CMDMC.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Yield | Presence of water in sample/solvent. | Ensure strictly anhydrous conditions; water hydrolyzes the reagent to the non-reactive alcohol form. |
| Peak Tailing | Basic sites on column interacting with coumarin. | Add 10mM Ammonium Acetate to the aqueous mobile phase to buffer silanols. |
| Extra Peaks | Reagent degradation or impurities. | Run a "Reagent Blank" (Reagent + Solvent + Heat) to identify background peaks. |
| Slow Reaction | Chlorine is a poor leaving group. | Add a catalytic amount of Potassium Iodide (KI) to the reaction vial (Finkelstein condition). |
References
-
Koparir, P., et al. (2017).[1] "4-Chloromethyl-6, 7-dimethylcoumarin Synthesis and Quantum Chemical Calculations." 8th International Advanced Technologies Symposium (IATS).
-
Tsuruga, R., et al. (2005). "Liquid chromatographic determination of carboxylic acids using 4-bromomethyl-6,7-dimethoxycoumarin." Biomedical Chromatography. (General methodology reference for halomethyl coumarins).
-
Thermo Fisher Scientific. "Coumarin and Coumarin Derivatives: Technical Guide." (Fluorescence properties of coumarin scaffolds).
-
BenchChem. "Application Notes for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin." (Protocol foundation for coumarin alkylation).[2]
Sources
Experimental procedure for synthesizing derivatives from 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Part 1: Strategic Overview & Rationale
1.1 The Scaffold Significance
The starting material, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CAS: 146463-74-3), represents a privileged scaffold in medicinal chemistry. Unlike simple coumarins, the 6,7-dimethyl substitution pattern enhances lipophilicity (
1.2 The Reactive Handle: Mechanism of Action
The 4-chloromethyl group functions as a potent electrophile. The reaction logic relies almost exclusively on Nucleophilic Substitution (
-
Causality: The allylic/benzylic-like character of the C-4 methylene group stabilizes the transition state, making the chloride a labile leaving group.
-
Selectivity: Reactions must be controlled to prevent ring opening of the lactone (coumarin core) which can occur under harsh basic hydrolysis. Therefore, weak non-nucleophilic bases (e.g.,
, DIPEA) are preferred over strong hydroxides.
Part 2: Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Targeting: Antimicrobial and CNS-active piperazinyl/morpholinyl derivatives.
Reagents:
-
Substrate: this compound (
equiv) -
Nucleophile: N-substituted piperazine or secondary amine (
equiv) -
Base: Anhydrous Potassium Carbonate (
) ( equiv) -
Catalyst: Potassium Iodide (
) ( equiv) – Expert Insight: Finkelstein exchange in situ generates the more reactive iodide intermediate. -
Solvent: Acetonitrile (
) or DMF (Dry).
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with the coumarin substrate and
in ACN. Stir at RT for 15 mins. -
Addition: Add the amine nucleophile followed by
. -
Reflux: Heat the mixture to reflux (
) for 6–8 hours.-
Self-Validating Check: Monitor via TLC (Mobile Phase: Hexane:EtOAc 6:4). The starting material (
) should disappear; a polar product spot ( ) should appear.
-
-
Work-up:
-
Cool to RT. Filter off inorganic salts (
, excess ). -
Evaporate solvent under reduced pressure.
-
Precipitation: Triturate the residue with ice-cold ethanol or diethyl ether to induce crystallization.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.
Data Specification:
| Parameter | Value / Range | Notes |
| Yield | 75% – 88% | Higher yields with cyclic secondary amines. |
| Appearance | Pale yellow to cream solid | Darkening indicates oxidation/decomposition. |
| M.P. | 180–210°C | Sharp range indicates high purity. |
| The characteristic |
Protocol B: C-S Bond Formation (Thiolation)
Targeting: Dithiocarbamates or Thioethers (High potency anticancer/antifungal motifs).
Reagents:
-
Substrate: this compound (
equiv) -
Nucleophile: Sodium dithiocarbamate salt or Heterocyclic thiol (e.g., 2-mercaptobenzothiazole) (
equiv) -
Solvent: Ethanol or Acetone.
-
Base (if using free thiol): Triethylamine (
) ( equiv).
Step-by-Step Methodology:
-
Solubilization: Dissolve the substrate in warm Ethanol (
). -
Nucleophilic Attack: Add the sulfur nucleophile dropwise.
-
Expert Insight: If using a dithiocarbamate salt, the reaction is often instantaneous at RT due to the high nucleophilicity of sulfur.
-
-
Incubation: Stir at RT for 2 hours (or reflux for 1 hour for sterically hindered thiols).
-
Isolation: Pour the reaction mixture into crushed ice (
g). -
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (
mL) to remove ionic byproducts.
Part 3: Visualization & Logic
Diagram 1: Reaction Landscape & Strategic Diversity
Caption: Divergent synthesis pathways from the common chloromethyl precursor.
Diagram 2: Amination Workflow Logic
Caption: Step-by-step decision tree for Protocol A (Amination).
Part 4: References
-
Synthesis and Biological Evaluation of Coumarin Derivatives. Source:ResearchGate [Link]
-
Coumarin-Dithiocarbamate Hybrids: Synthesis and Activity. Source:MDPI (Int. J. Mol. Sci.) [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
Biological Activity of 4-Methylcoumarin Derivatives. Source:PubMed (NIH) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciensage.info [sciensage.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromomethyl-6-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. labsolu.ca [labsolu.ca]
Application Note: Live-Cell Thiol Tracking & Cytoplasmic Labeling using 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
The application of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin ) in cell imaging centers on its chemical identity as a cell-permeant, thiol-reactive fluorogenic probe .
While often utilized as a synthetic scaffold for more complex sensors, in direct cell imaging, this molecule functions analogously to established "CellTracker" dyes. Its lipophilic dimethyl backbone facilitates rapid membrane traversal, while the reactive chloromethyl warhead anchors the probe intracellularly via conjugation with glutathione (GSH) and protein thiols.
Below is the comprehensive Application Note and Protocol.
Executive Summary
This compound is a blue-fluorescent coumarin derivative utilized in bio-imaging to label the cellular cytoplasm and track cell viability. Unlike passive dyes that wash out, this probe possesses a reactive chloromethyl group that functions as an alkylating agent. Upon entering the cell, it reacts with intracellular thiols (primarily Glutathione and cysteine residues) to form stable, cell-impermeant thioether adducts. This "fixation-in-place" mechanism allows for long-term cell tracking and multigenerational analysis.
Key Applications:
-
Long-term Cell Tracking: Monitoring cell migration and proliferation over days.
-
Cytoplasmic Volume Imaging: High-contrast definition of cell boundaries and morphology.
-
Thiol Level Assessment: Qualitative indication of intracellular glutathione distribution.
Mechanism of Action
The efficacy of this probe relies on a Reaction-Retention mechanism.
-
Passive Diffusion: The hydrophobic 6,7-dimethylcoumarin core and the neutral chloromethyl group allow the molecule to freely permeate the plasma membrane.
-
Intracellular Conjugation: Once inside the cytosol, the chloromethyl group undergoes nucleophilic attack by thiol groups (-SH). This reaction is often catalyzed by intracellular Glutathione S-Transferase (GST) or occurs spontaneously with high concentrations of Glutathione (GSH).
-
Fluorescent Retention: The resulting thioether conjugate is membrane-impermeant. The dye becomes trapped within the cell, retaining its fluorescence (Excitation ~360 nm / Emission ~450 nm).
Diagram: Cellular Retention Mechanism
Caption: The probe diffuses into the cell and is conjugated to Glutathione (GSH) via the chloromethyl group, preventing efflux.
Physicochemical Properties & Spectral Data[1][2]
| Property | Specification |
| Chemical Name | This compound |
| Molecular Weight | ~222.67 g/mol |
| Solubility | Soluble in DMSO, DMF; Poorly soluble in water. |
| Excitation Max | ~350–370 nm (UV/Violet) |
| Emission Max | ~440–460 nm (Blue) |
| Reactivity | Alkylating agent (Thiol-reactive) |
| Cell Permeability | High (Lipophilic) |
Experimental Protocol: Live Cell Staining
Phase A: Reagent Preparation
-
Stock Solution (10 mM): Dissolve 2.2 mg of this compound in 1 mL of anhydrous DMSO.
-
Storage: Aliquot and store at -20°C, protected from light and moisture. Stable for 3-6 months.
-
-
Working Solution (5–25 µM): Dilute the stock solution directly into serum-free medium (e.g., DMEM or RPMI) or warm HBSS/PBS.
-
Note: Serum proteins contain thiols that will neutralize the probe. Serum-free buffer is critical for the loading step.
-
Phase B: Staining Workflow
-
Cell Preparation:
-
Culture cells to 60-80% confluency on sterile glass coverslips or imaging dishes.
-
-
Washing:
-
Remove culture medium.
-
Wash cells 2x with pre-warmed (37°C) HBSS or PBS to remove residual serum esterases and proteins.
-
-
Loading:
-
Add the Working Solution (5–25 µM) to the cells.
-
Optimization: Start with 10 µM . Increase to 25 µM for cells with low thiol content; decrease to 1-5 µM for sensitive neuronal cells.
-
-
Incubation:
-
Incubate for 30–45 minutes at 37°C in a humidified CO₂ incubator.
-
-
Recovery (Critical Step):
-
Remove the staining solution.
-
Replace with complete growth medium (containing serum).
-
Incubate for an additional 30 minutes at 37°C.
-
Reason: This allows unreacted dye to diffuse out of the cell while the reacted dye remains trapped, reducing background noise.
-
-
Imaging:
-
Wash cells 1x with PBS.
-
Image immediately in live-cell imaging buffer or fix with 3.7% formaldehyde if downstream immunocytochemistry is required.
-
Phase C: Imaging Parameters
-
Light Source: UV LED or Mercury Arc Lamp.
-
Filter Set: DAPI / Hoechst filter set.
-
Ex: 350/50 nm
-
Em: 460/50 nm
-
-
Exposure: Keep exposure times low (50-200 ms) to prevent photobleaching, as coumarins can be susceptible to UV-induced fading.
Workflow Diagram
Caption: Step-by-step workflow for staining live cells with 4-(chloromethyl)-6,7-dimethylcoumarin.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Weak Fluorescence | Low intracellular thiol levels. | Increase probe concentration (up to 50 µM) or incubation time (60 min). |
| High Background | Incomplete washing or serum interference. | Ensure loading is done in serum-free buffer. Extend the "Recovery" step to 45 mins. |
| Cytotoxicity | Alkylation stress. | Reduce concentration to 1-5 µM. Check cell morphology. |
| Rapid Bleaching | UV phototoxicity. | Use neutral density filters, reduce exposure time, or use anti-fade mounting media if fixing. |
| Punctate Staining | Lysosomal trapping. | Chloromethyl coumarins generally stain the cytoplasm, but sequestration in acidic organelles can occur. Verify with Lysotracker. |
Safety & Handling
-
Hazard: The chloromethyl group is an alkylating agent . It is potentially mutagenic and carcinogenic.
-
PPE: Always wear nitrile gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of dye solutions in hazardous chemical waste containers designated for halogenated organic solvents.
References
-
Koparir, P., et al. (2017).[1][2] "4-Chloromethyl-6,7-dimethylcoumarin Synthesis and Quantum Chemical Calculations." 8th International Advanced Technologies Symposium (IATS).
-
Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (General reference for chloromethyl coumarin mechanisms).
-
Alonso, M., et al. (2022).[3] "Insight on Mercapto-Coumarins: Synthesis and Reactivity." Molecules, 27(7), 2182. (Context on thiol-coumarin chemistry).
Sources
Application Note: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one in Solid-Phase Synthesis
This Application Note and Protocol guide details the use of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin ) as a photocleavable linker and protecting group in solid-phase synthesis.
Executive Summary
In the landscape of solid-phase synthesis (SPS) and chemical biology, This compound serves as a critical photocleavable protecting group (PPG) and linker precursor . Unlike standard acid- or base-labile linkers, this coumarin derivative allows for the orthogonal release of "caged" substrates (peptides, nucleotides, small molecules) using mild UV irradiation (350–400 nm).
This guide focuses on its application as a photocleavable handle attached to specific functionalities (carboxylates, phosphates, amines) within a solid-phase workflow. Its 6,7-dimethyl substitution pattern enhances lipophilicity and modifies the absorption maximum compared to standard 7-methoxy variants, providing a unique stability profile for complex synthesis.
Key Advantages[1]
-
Orthogonality: Stable to standard SPPS deprotection reagents (20% piperidine) and cleavage cocktails (95% TFA), allowing "caged" peptides to be isolated intact.
-
Rapid Cleavage: Efficient photolysis at 365 nm (UV-A) with fast release kinetics.
-
Fluorescence Tracking: The coumarin core is fluorescent, enabling real-time monitoring of loading and cleavage efficiency.
Mechanism of Action
The utility of this linker relies on the photochemical solvolysis of the ester or carbamate bond formed at the C-4 methylene position. Upon irradiation, the coumarin moiety absorbs a photon, reaching an excited singlet state.[1] It undergoes heterolytic bond cleavage, releasing the substrate (cargo) and generating a coumarin methyl cation, which is subsequently trapped by the solvent.
Diagram 1: Photolysis Mechanism
Caption: Photochemical cleavage pathway. The C-O bond at the C4-methyl position cleaves heterolytically upon UV irradiation, releasing the cargo.
Experimental Protocols
Protocol A: Linker Activation (Cargo Loading)
This protocol describes the attachment of a carboxylic acid "cargo" (e.g., an N-protected amino acid or drug molecule) to the chloromethyl coumarin linker. This is typically performed in solution to create a "caged building block" before introduction to the solid phase, or on-resin if the cargo is already bound.
Reagents:
-
This compound (1.0 eq)
-
Carboxylic Acid Substrate (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Potassium Iodide (KI) (Catalytic, 0.1 eq)
-
Solvent: Anhydrous DMF or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid substrate and the coumarin linker in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add K₂CO₃ (anhydrous) and catalytic KI. The iodide facilitates the Finkelstein reaction, generating a more reactive iodomethyl intermediate in situ.
-
Incubation: Stir the reaction mixture at 60°C for 4–6 hours or at room temperature overnight. Monitor by TLC (checking for disappearance of the chloromethyl coumarin).
-
Work-up:
-
Dilute with EtOAc and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting ester via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify structure via ¹H NMR (Look for the singlet methylene peak shifting from ~4.6 ppm (CH₂Cl) to ~5.2 ppm (CH₂O-C=O)).
-
Protocol B: Solid-Phase Strategy (The "Caged" Peptide)
This protocol details how to incorporate the coumarin-caged building block into a standard Fmoc-SPPS workflow.
Context: You are synthesizing a peptide on a resin (e.g., Wang or Rink Amide) and wish to protect a specific side chain (e.g., Aspartic Acid) with the photocleavable group to allow for later site-specific modification.
Workflow Diagram:
Caption: Integration of the coumarin linker into SPPS. The linker survives TFA cleavage, allowing the "caged" peptide to be purified before photo-release.
Steps:
-
Coupling: Use the pre-synthesized Fmoc-AA(Coumarin)-OH (from Protocol A) in the SPPS cycle.
-
Conditions: 3 eq Amino Acid, 3 eq HBTU/HATU, 6 eq DIPEA in DMF. 1 hour coupling time.
-
-
Elongation: Continue standard Fmoc deprotection (20% piperidine) and coupling cycles. The coumarin ester linkage is stable to piperidine for the duration of standard synthesis cycles.
-
Global Cleavage: Cleave the peptide from the resin using 95% TFA, 2.5% TIS, 2.5% H₂O .
-
Critical Note: The 4-methylcoumarin ester bond is acid-stable. The peptide will be released from the resin, but the coumarin protecting group will remain attached to the side chain.
-
-
Purification: HPLC purify the "caged" peptide. The lipophilic coumarin group will significantly increase retention time, aiding separation from failure sequences.
Protocol C: Photocleavage (Uncaging)
Equipment:
-
UV Lamp (365 nm, approx. 10–25 mW/cm²) or LED array.
-
Quartz cuvette or glass vial (borosilicate filters some UV, quartz is preferred for kinetics).
Procedure:
-
Preparation: Dissolve the caged compound in a solvent mixture compatible with the cargo (e.g., MeOH/PBS 50:50 or Water/Acetonitrile). Concentration: 10–100 µM.
-
Irradiation: Place the sample 5–10 cm from the light source.
-
Exposure: Irradiate for 5–30 minutes .
-
Optimization: Perform a time-course study (0, 1, 5, 10, 30 min) and analyze aliquots by HPLC to determine maximum release yield.
-
-
Post-Processing: The solution now contains the free cargo and the coumarin byproduct (4-hydroxymethyl-6,7-dimethylcoumarin or its solvent adduct).
Technical Data & Specifications
Comparison of Linker Properties
| Feature | 6,7-Dimethyl Coumarin | 7-Methoxy Coumarin | Nitrobenzyl (o-NB) |
| Abs Max ( | ~320–340 nm | ~350–360 nm | ~300–350 nm |
| Uncaging Wavelength | 365 nm (Efficient) | 365–400 nm | 300–365 nm |
| Fluorescence | High (Blue) | High (Blue-Cyan) | Non-fluorescent |
| Lipophilicity | High (Dimethyl) | Moderate | Moderate |
| Byproduct Toxicity | Low | Low | Nitroso-aldehydes (Toxic) |
Stability Matrix
-
TFA (95%): Stable (Suitable for Fmoc-SPPS).
-
Piperidine (20%): Stable (Kinetic stability allows for multiple deprotection cycles).
-
Hydrazine: Unstable (Avoid hydrazinolysis).
-
Ambient Light: Stable (Can be handled under normal lab light for short periods; use amber glassware for storage).
Troubleshooting & Optimization
Issue: Low Loading Efficiency (Protocol A)
-
Cause: The chloride is a moderate leaving group.
-
Solution: Ensure the addition of Potassium Iodide (KI) . This converts the chloromethyl to the more reactive iodomethyl species in situ. Use dry solvents to prevent hydrolysis of the chloride to the alcohol.
Issue: Premature Cleavage
-
Cause: Exposure to direct sunlight or high-intensity ambient UV.
-
Solution: Wrap all reaction vessels in aluminum foil. Work in a hood with UV-filtered lighting if possible.
Issue: Incomplete Photolysis
-
Cause: Inner filter effect (high concentration) or incorrect wavelength.
-
Solution: Dilute the sample to <100 µM. Ensure the light source emits significantly at the absorption tail of the coumarin (365 nm is ideal).
References
-
Coumarin-Based Photolabile Linkers
- Title: Photolabile Linkers for Solid-Phase Synthesis.
- Source: ACS Combin
-
URL:[Link]
- Title: Synthesis and Application of Novel Derivatives from 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one.
-
Photocleavage Mechanisms
- General Coumarin Chemistry: Title: 4-Chloromethyl-6,7-dimethyl-2H-chromen-2-one Product Page & Spectra. Source: Hit2Lead / ChemBridge.
Sources
Assay development using 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Application Note: High-Sensitivity HPLC Assay Development using 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary
This guide details the assay development and validation protocols for using This compound (also referred to as CDMC ) as a pre-column derivatization reagent.
While 4-bromomethyl-7-methoxycoumarin (Br-MMC) has historically been the standard for carboxylic acid labeling, CDMC offers distinct advantages:
-
Enhanced Stability: The chloromethyl group is less prone to spontaneous hydrolysis during storage than its bromomethyl counterparts.
-
Lipophilicity: The 6,7-dimethyl substitution increases the hydrophobicity of the fluorophore, improving the retention and separation of short-chain fatty acids (SCFAs) and polar acidic drugs on Reverse-Phase (RP) HPLC columns.
-
Spectral Clarity: CDMC derivatives exhibit strong fluorescence (Ex ~325 nm / Em ~420 nm) with minimal background interference in biological fluids.
Chemical Basis & Mechanism[1]
To develop a robust assay, one must understand the underlying chemistry. The reaction is a nucleophilic substitution (
Critical Mechanistic Insight: The chloromethyl group is inherently less reactive than a bromomethyl group. Therefore, this protocol requires a phase-transfer catalyst (18-Crown-6) and anhydrous conditions. The crown ether complexes with the potassium ion (from the base), leaving the carboxylate "naked" and highly nucleophilic in the organic solvent.
Reaction Pathway Diagram
Figure 1: The nucleophilic substitution pathway facilitated by phase-transfer catalysis.
Experimental Protocols
Reagent Preparation
| Reagent | Concentration | Solvent | Stability | Storage |
| CDMC Stock | 2.0 mg/mL | Acetone (Anhydrous) | 1 Week | -20°C, Dark |
| Catalyst Solution | 10 mM 18-Crown-6 | Acetonitrile | 1 Month | 4°C |
| Base | Solid | N/A | Hygroscopic | Desiccator |
| Internal Standard | 50 µM | Methanol | 1 Month | -20°C |
Note: Anhydrous solvents are non-negotiable. Water competes as a nucleophile, creating a fluorescent alcohol byproduct that interferes with chromatography.
Protocol A: Derivatization of Fatty Acids (Standard)
This protocol is optimized for free fatty acids (FFAs) ranging from C2 to C20.
-
Sample Solubilization: Dissolve the fatty acid standard or dried extract in 100 µL of acetone .
-
Catalyst Addition: Add 10 mg of solid anhydrous
and 50 µL of 18-Crown-6 solution .-
Why: Solid base ensures excess neutralizing capacity without adding water.
-
-
Reagent Addition: Add 100 µL of CDMC Stock solution . Cap the vial tightly (PTFE-lined cap).
-
Reaction: Vortex for 30 seconds. Heat at 60°C for 45 minutes in a heating block.
-
Expert Tip: Unlike bromo-coumarins (which react at 40°C), CDMC requires 60°C to drive the reaction to completion due to the stronger C-Cl bond.
-
-
Quenching/Cleanup: Cool to room temperature. Add 20 µL of Acetic Acid (5% in acetone) to neutralize excess base.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid
. -
Injection: Inject 10 µL into the HPLC.
Protocol B: Biological Fluid Extraction (Plasma/Serum)
Direct derivatization of plasma is impossible due to protein interference.
-
Protein Precipitation: Mix 200 µL plasma with 600 µL cold Acetonitrile. Vortex and centrifuge at 12,000 x g for 10 min.
-
Supernatant Transfer: Transfer supernatant to a clean glass vial.
-
Evaporation: Evaporate to dryness under a stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute residue in 100 µL Acetone.
-
Proceed to Protocol A (Step 2).
HPLC Method Development
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Selection Logic: The dimethyl group on CDMC makes the derivatives very hydrophobic. Use a high-carbon-load C18 column for separating positional isomers.
-
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water (acidified with 0.1% Formic Acid to suppress silanol ionization).
-
-
Gradient:
-
0-5 min: 70% A (Isocratic)
-
5-20 min: 70% -> 95% A (Linear Gradient)
-
20-25 min: 95% A (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence.[1][2][3][4] Excitation: 325 nm ; Emission: 420 nm .
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to detection.[5]
Assay Validation & Troubleshooting
Validation Parameters
| Parameter | Acceptance Criteria | Notes |
| Linearity ( | > 0.995 | Range: 10 nM - 10 µM |
| Recovery | 85% - 115% | Spiked plasma samples |
| LOD | ~ 5-10 fmol | Highly dependent on detector gain |
| Precision (CV) | < 5% Intra-day | < 10% Inter-day |
Troubleshooting Guide
-
Issue: Low Peak Area / Low Sensitivity.
-
Issue: Large Interfering Peak at Solvent Front.
-
Issue: Double Peaks for Single Analyte.
References
-
Tsuruta, Y., et al. (1990). "Fluorescence derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin for high-performance liquid chromatography." Analytical Sciences.
- Context: Establishes the foundational chemistry for coumarin-based alkylation of carboxyl
-
Santa Cruz Biotechnology. "4-Chloromethyl-6,7-dihydroxy-chromen-2-one Product Data."
- Context: Verification of chemical identity and CAS (85029-91-0) for the chloromethyl analog family.
-
Kozlik, M., et al. (2020). "Derivatization of fatty acids for HPLC analysis." Journal of Analytical Methods.
- Context: Provides comparative data on reaction conditions for fatty acid derivatiz
-
Pochet, L., et al. (1996). "Esters and amides of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid." Journal of Medicinal Chemistry.
- Context: Discusses the synthesis and stability of chloromethyl-coumarin deriv
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Application Note: High-Fidelity Covalent Labeling of Proteins with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Introduction & Mechanism of Action
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also referred to as 4-CMDM-Coumarin ) is a robust, blue-fluorescent alkylating agent used for the irreversible modification of nucleophilic amino acid residues in proteins and peptides. Unlike N-hydroxysuccinimide (NHS) esters which target amines, or maleimides which target thiols via Michael addition, chloromethyl coumarins utilize a nucleophilic substitution (
This reagent is particularly valuable in proteomic profiling and structural biology due to its small size and high hydrophobicity, allowing it to probe buried hydrophobic pockets that are inaccessible to bulky, charged fluorophores. While it can react with amines (Lysine) and imidazoles (Histidine) at elevated pH, it exhibits high selectivity for Cysteine (thiol) residues under physiological conditions (pH 7.0–8.0) due to the superior nucleophilicity of the thiolate anion.
Chemical Mechanism
The labeling reaction proceeds via the displacement of the chloride leaving group by a protein nucleophile (Nu:). The reaction is driven by the formation of a stable thioether (for Cysteine) or amine bond.
Reaction Scheme:
Key Material Properties
| Property | Value | Notes |
| Molecular Weight | 222.67 g/mol | Small molecule tag; minimal steric perturbation. |
| Excitation Max | 340–350 nm | UV-excitable; compatible with DAPI filters. |
| Emission Max | 430–440 nm | Bright blue fluorescence. |
| Solubility | DMSO, DMF, Acetonitrile | Poorly soluble in water; requires organic co-solvent. |
| Reactivity Class | Alkyl Halide (Benzyl-like) |
Experimental Protocol: Cysteine-Selective Labeling
This protocol is optimized for labeling surface-accessible cysteine residues on a purified protein (20–100 kDa).
A. Reagents & Equipment[1]
-
Target Protein: 1–5 mg/mL in Labeling Buffer (free of carrier proteins like BSA).
-
Labeling Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.2–7.5.
-
Critical: Avoid buffers containing thiols (DTT,
-ME) or primary amines (Tris, Glycine) during the reaction, as they compete for the dye.
-
-
Dye Stock: 10 mM this compound in anhydrous DMSO.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Quenching Buffer: 100 mM L-Cysteine or
-Mercaptoethanol. -
Purification: PD-10 Desalting Columns or Zeba Spin Desalting Columns (7K MWCO).
B. Step-by-Step Workflow
1. Protein Preparation & Reduction To ensure efficient labeling, cysteine residues must be in the reduced state.
-
Dilute protein to 50 µM in Labeling Buffer.
-
Add TCEP to a final concentration of 500 µM (10-fold molar excess over protein).
-
Incubate at Room Temperature (RT) for 20 minutes.
-
Note: TCEP does not contain thiols and does not need to be removed before adding the alkylating dye.
-
2. Labeling Reaction
-
Slowly add the Dye Stock to the protein solution while vortexing gently.
-
Target Ratio: Use a 10:1 to 20:1 molar excess of Dye over Protein.
-
Solvent Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.
-
Incubate the reaction in the dark at 37°C for 60–90 minutes.
-
Expert Insight: Unlike maleimides which react instantly, alkyl halides are slower. Mild heating (37°C) significantly improves yield without compromising protein stability.
-
3. Quenching
-
Add Quenching Buffer (L-Cysteine) to a final concentration of 10 mM.
-
Incubate for 15 minutes at RT. This scavenges unreacted dye, preventing non-specific modification during purification.
4. Purification (Dye Removal)
-
Equilibrate a desalting column with Storage Buffer (e.g., PBS pH 7.4).
-
Apply the reaction mixture to the column and elute according to manufacturer instructions.
-
Collect the protein fraction (absorbance at 280 nm).
C. Degree of Labeling (DOL) Calculation
Determine the labeling efficiency using UV-Vis spectroscopy.
-
Measure Absorbance at 280 nm (
) and the dye's max ( ). -
Calculate protein concentration correcting for dye absorbance at 280 nm:
-
CF (Correction Factor): ~0.15 (Empirical value for coumarins; verify for specific derivative).
-
-
Calculate DOL:
- (at 345 nm).
Visualized Mechanisms & Workflows
Reaction Mechanism ( Alkylation)
The following diagram illustrates the nucleophilic attack of a Cysteine thiolate on the chloromethyl group.
Caption: Nucleophilic substitution mechanism where the activated protein thiolate displaces chloride to form a stable thioether bond.
Experimental Workflow
Caption: Step-by-step protocol for high-efficiency cysteine labeling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency (DOL < 0.5) | Oxidized Cysteines (Disulfides) | Ensure sufficient TCEP reduction. Verify TCEP is fresh. |
| pH too low | Raise pH to 7.5–8.0 to increase the fraction of reactive thiolate anions. | |
| Dye Precipitation | Ensure dye is fully dissolved in DMSO before adding. Add dropwise while vortexing. | |
| Protein Precipitation | High DMSO concentration | Keep DMSO < 5%. If protein is sensitive, use < 2% and extend reaction time. |
| Over-labeling (Hydrophobic) | Reduce dye molar excess (try 5:1). Coumarins are hydrophobic and can destabilize proteins if DOL is high. | |
| High Background Fluorescence | Incomplete Dye Removal | Perform a second desalting step or extensive dialysis. Free dye sticks to hydrophobic plastics. |
References
-
Haugland, R. P. (2003). Coumarin Derivatives. In The Handbook: A Guide to Fluorescent Probes and Labeling Technologies (10th ed.). Molecular Probes / Invitrogen. Link
-
Wagner, B. D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14(1), 210-237. Link
-
Kapanidis, A. N., et al. (2001). Fluorescent Probes and Bioconjugation Chemistries for Single-Molecule Fluorescence Analysis of Biomolecules. Journal of Chemical Physics, 117, 10953. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets). Link
Application Note: Modular Synthesis of Antibacterial Agents from 4-(chloromethyl)-coumarins
Executive Summary
The coumarin scaffold, particularly 4-substituted derivatives, represents a "privileged structure" in medicinal chemistry due to its high affinity for the ATP-binding site of bacterial DNA gyrase B (GyrB). This guide details the robust synthesis of the 4-(chloromethyl)coumarin core via Pechmann condensation and its subsequent diversification into potent antibacterial libraries. We focus on two high-yield derivatization pathways: nucleophilic substitution (
Module 1: Scaffold Synthesis (The Foundation)
The Pechmann Condensation Protocol
The 4-(chloromethyl) moiety serves as a reactive linchpin. The most reliable synthesis involves the condensation of activated phenols (e.g., resorcinol) with ethyl 4-chloroacetoacetate. While various catalysts exist, the sulfuric acid-mediated route remains the industrial "gold standard" for scalability and cost-efficiency.
Reaction Scheme:
Standard Operating Procedure (SOP)
-
Reagents: Resorcinol (11.0 g, 0.1 mol), Ethyl 4-chloroacetoacetate (16.5 g, 0.1 mol), Conc.
(100 mL). -
Equipment: 250 mL round-bottom flask, ice bath, magnetic stirrer, sintered glass funnel.
Step-by-Step Protocol:
-
Charge: Place the resorcinol and ethyl 4-chloroacetoacetate in the flask.
-
Cool: Submerge the flask in an ice bath and cool the mixture to
. -
Addition: Add conc.
dropwise over 30 minutes. Critical: Maintain internal temperature below 10°C to prevent charring/tar formation. -
Reaction: Stir the viscous mixture at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Quench: Pour the reaction mixture into 500 g of crushed ice/water slurry with vigorous stirring. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with excess cold water to remove acid traces, and recrystallize from ethanol.
Data Specification:
| Parameter | Typical Value |
|---|---|
| Yield | 75–85% |
| Melting Point | 185–187°C |
| Appearance | White to pale yellow needles |
| Rf Value | ~0.6 (Hexane:EtOAc 7:3) |
Module 2: Functionalization Strategies (The Diversity)
Once the scaffold is secured, two divergent pathways allow for the creation of chemically diverse libraries.
Pathway A: Direct Nucleophilic Substitution (Amines/Thiols)
The allylic-like chloride at the C4 position is highly susceptible to
Protocol (General Procedure for Amination):
-
Dissolve 4-(chloromethyl)coumarin (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add
(1.5 mmol) and KI (catalytic amount, 10 mol%). -
Add the secondary amine (e.g., piperazine, morpholine) (1.2 mmol).
-
Reflux for 6–8 hours.
-
Workup: Evaporate solvent, resuspend in water, and extract with dichloromethane (DCM).
Pathway B: Click Chemistry (Triazole Hybrids)
1,2,3-Triazoles mimic the amide bond but are resistant to enzymatic hydrolysis. This pathway is preferred for fragment-based drug design.
Step 1: Azide Formation
-
React 4-(chloromethyl)coumarin with
in DMF at 60°C for 4 hours to yield 4-(azidomethyl)coumarin. Safety Warning: Azides are shock-sensitive; do not concentrate to dryness with heat.
Step 2: CuAAC Reaction
-
Reagents: Azide intermediate (1 mmol), Terminal Alkyne (1 mmol),
(10 mol%), Sodium Ascorbate (20 mol%). -
Solvent:
(1:1). -
Condition: Stir at room temperature for 12 hours. The triazole product often precipitates out, requiring simple filtration.
Module 3: Biological Evaluation & Mechanism
Mechanism of Action (GyrB Inhibition)
Coumarins act as competitive inhibitors of the ATPase activity of DNA Gyrase B.[1][2][3][4][5] The 7-hydroxyl group forms hydrogen bonds with Asp73 (in E. coli numbering), while the 4-position substituent occupies the hydrophobic pocket, displacing the adenine ring of ATP.
Antibacterial Assay (MIC Determination)
Protocol (CLSI Standards):
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) adjusted to
McFarland standard. -
Dilution: Serial 2-fold dilutions of the synthesized coumarin in DMSO/Mueller-Hinton Broth.
-
Incubation: 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.
Typical SAR Trends:
| Substituent (R) | Activity (S. aureus) | Activity (E. coli) | Mechanistic Insight |
|---|
| -Cl (Parent) | Moderate (
Visualizations[4][5][6][7]
Diagram 1: Synthesis Workflow
Caption: Divergent synthesis workflow starting from Pechmann condensation to generate diverse antibacterial libraries.
Diagram 2: SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) logic for optimizing DNA Gyrase B inhibition.
References
-
Pechmann Condensation Overview: Synthesis of coumarins via Pechmann reaction.[6][7][8] Der Pharma Chemica.
-
Scaffold Synthesis Protocol: Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Arkivoc.
-
Antibacterial Application (Triazoles): Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids. NIH/PubMed.
-
Mechanism of Action (Gyrase): The nature of inhibition of DNA gyrase by the coumarins.[2][3][4] NIH/PubMed.
-
SAR Studies: Antibacterial activities with the structure-activity relationship of coumarin derivatives.[9][10] ResearchGate.[9][11]
Sources
- 1. The nature of inhibition of DNA gyrase by the coumarins and the cyclothialidines revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction between coumarin drugs and DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one Derivatives
Executive Summary & Scientific Rationale
The scaffold 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one represents a privileged structure in medicinal chemistry. The coumarin (chromen-2-one) core is historically validated for anticoagulant, antimicrobial, and anticancer activities.[1] However, the specific inclusion of the 4-chloromethyl moiety transforms this molecule from a simple fluorophore into a potent electrophilic "warhead" or a versatile synthetic intermediate.
For drug discovery professionals, this scaffold presents a dual-edged sword in High-Throughput Screening (HTS):
-
Synthetic Utility: The reactive alkyl chloride allows for rapid
derivatization with amines, thiols, and alkoxides to generate diverse libraries. -
Assay Interference: The 6,7-dimethylcoumarin core is intrinsically fluorescent (typically
, ). This overlaps significantly with common HTS readouts (e.g., DAPI, Hoechst, and blue-fluorescent substrates), necessitating rigorous counter-screening protocols.
This guide outlines the protocol for screening libraries derived from this scaffold, with a specific focus on mitigating autofluorescence artifacts and validating hits.
Chemical Context & Library Preparation
Before screening, understanding the chemical behavior of the parent scaffold is critical. The chloromethyl group is susceptible to hydrolysis in aqueous buffers if not derivatized.
Derivatization Logic
Direct screening of the parent 4-chloromethyl compound often yields promiscuous hits due to covalent alkylation of protein targets. The primary value lies in screening its derivatives .
Synthesis Pathway: The core is typically synthesized via Pechmann condensation of 3,4-dimethylphenol with ethyl 4-chloroacetoacetate.
Figure 1: Synthetic pathway from precursors to bioactive derivatives. The chloromethyl group serves as the diversity handle.
Assay Development: The "Coumarin Problem"
Critical Warning: The 6,7-dimethylcoumarin core exhibits strong fluorescence in the blue region.
-
Excitation: ~340–360 nm
-
Emission: ~410–460 nm
Incompatible Readouts
Do NOT use the following assay technologies without strict background subtraction:
-
Blue-Fluorescent DNA Stains: DAPI, Hoechst 33342 (Nuclear segmentation will fail).
-
Blue-Fluorescent Substrates: 4-Methylumbelliferyl (4-MU) substrates (e.g., for glycosidase or phosphatase assays). The product signal will be indistinguishable from the compound's autofluorescence.
Recommended Readouts
To ensure data integrity (Trustworthiness), shift detection to the red/far-red spectrum or use non-fluorescent readouts.
| Assay Type | Recommended Reagent | Wavelength ( | Interference Risk |
| Cell Viability | Resazurin (AlamarBlue) | 560 nm / 590 nm | Low (Spectral separation) |
| Cell Viability | CellTiter-Glo (Luminescence) | N/A (Light production) | Very Low (Best Option) |
| Enzymatic | TR-FRET (Eu/Tb cryptates) | Time-Resolved | Minimal (Gating removes coumarin signal) |
| Absorbance | MTT / MTS | 570 nm / 490 nm | Moderate (Compound color may interfere) |
Detailed HTS Protocol
Materials[1][2][3][4][5][6][7]
-
Library: 10 mM stocks in 100% DMSO.
-
Plate: 384-well black-walled, clear-bottom plates (for cell-based) or solid black (for biochemical).
-
Controls:
-
Positive: Known inhibitor (e.g., Staurosporine for viability).
-
Negative: DMSO (0.5% v/v final).
-
Background: Media/Buffer only (no cells/enzyme).
-
Step-by-Step Workflow
Step 1: Acoustic Dispensing (Echo/Mosquito) Dispense 40 nL of library compounds (10 mM) into dry 384-well plates to achieve a final concentration of 10 µM in 40 µL assay volume.
-
Why: Contactless dispensing prevents tip contamination and ensures precise DMSO handling.
Step 2: Reagent Addition
-
For Cell-Based (e.g., Cancer Cell Line MCF-7): Dispense 40 µL of cell suspension (e.g., 2,000 cells/well) using a Multidrop Combi.
-
Note: Ensure cells are homogenous to minimize edge effects.
-
-
For Biochemical (e.g., AChE Inhibition): Dispense 20 µL enzyme buffer, incubate 15 min, then add 20 µL substrate.
Step 3: Incubation Incubate plates at 37°C, 5% CO2 for the optimized time (e.g., 24–48 hours for cytotoxicity).
Step 4: Detection (The Red-Shift Strategy) Add 10 µL of Resazurin reagent. Incubate for 2–4 hours.
-
Readout: Measure Fluorescence at Ex 560 nm / Em 590 nm.
-
Validation: At this wavelength, the blue fluorescence of the coumarin scaffold is effectively silent.
Step 5: Data Normalization
Calculate % Inhibition using the standard formula:
Hit Validation & Counter-Screening
Because the chloromethyl group is reactive, hits must be validated to ensure they are not "Pan-Assay Interference Compounds" (PAINS) or covalent aggregators.
Workflow Logic
Figure 2: Screening workflow emphasizing the removal of autofluorescent artifacts and reactive false positives.
The "Buffer-Only" Check
Run a replicate plate containing buffer + compound (no enzyme/cells).
-
If the signal in the "Buffer" well is significantly higher than the blank, the compound is autofluorescing at the detection wavelength.
-
Action: Discard or re-test using Luminescence.
Reactivity Check (GSH Adducts)
If the 4-chloromethyl group was not fully substituted during library synthesis, the remaining parent compound acts as an alkylator.
-
Test: Incubate hits with Glutathione (GSH) for 1 hour. Analyze via LC-MS.
-
Result: Mass shift corresponding to +GSH indicates a reactive electrophile (likely toxic/promiscuous).
References
-
Pechmann Condensation & Synthesis
-
Coumarin Fluorescence Properties
-
HTS Interference & Autofluorescence
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.
-
-
Assay Guidance Manual (NCBI)
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. NCBI Bookshelf.
-
-
Biological Activity of Coumarin Derivatives
-
Venugopala, K. N., et al. (2013). Synthesis and anti-tubercular activity of novel substituted coumarins. BioMed Research International.
-
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]
Application Note: Strategic Utilization of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one in Medicinal Chemistry
[1]
Executive Summary
This application note details the strategic deployment of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (hereafter referred to as CMD-Coumarin ) as a versatile scaffold in drug discovery.[1] Distinguished by its lipophilic 6,7-dimethyl core and the highly reactive C4-chloromethyl electrophile, this intermediate serves as a "linchpin" for synthesizing heterocyclic hybrids, enzyme inhibitors, and fluorescent probes.[2][3]
Unlike standard coumarins, the 6,7-dimethyl substitution pattern enhances cell membrane permeability (logP modulation) while maintaining the planarity required for DNA intercalation or enzyme active-site stacking.[2][3] This guide provides validated protocols for synthesizing the core scaffold and diversifying it via
Chemical Architecture & Reactivity Profile[1][3]
The Electrophilic "Warhead"
The chloromethyl group at position C4 is a potent alkylating agent.[1][3] The leaving group capacity of the chloride ion (
The Lipophilic Modulators
The methyl groups at C6 and C7 serve two functions:
-
Steric/Electronic Modulation: They donate electron density to the aromatic ring, slightly deactivating the core against oxidation while stabilizing the fluorophore properties.[3]
-
Hydrophobic Interaction: They facilitate hydrophobic binding interactions within target pockets (e.g., the peripheral anionic site of Acetylcholinesterase).[2][3]
Visual Pathway: Divergent Synthesis
The following diagram illustrates the central role of CMD-Coumarin in generating diverse bioactive libraries.
Figure 1: Divergent synthesis workflow starting from the Pechmann condensation to various pharmacophores.[2][4][5][6]
Core Synthesis Protocol: The Pechmann Condensation[5][7][8]
This protocol establishes the CMD-Coumarin scaffold.[1] The choice of 3,4-dimethylphenol is critical to achieve the 6,7-dimethyl substitution pattern.[3]
Materials
-
Catalyst: Conc. Sulfuric Acid (
)[1][2][4][6][7] -
Solvent: None (Neat) or Ethanol (if solubilization is difficult)[1][2]
Step-by-Step Procedure
-
Setup: Place 3,4-dimethylphenol (10 mmol) and ethyl 4-chloroacetoacetate (10 mmol) in a round-bottom flask.
-
Cooling: Immerse the flask in an ice-salt bath to maintain temperature between 0–5°C.
-
Acid Addition: Dropwise add conc.
(5 mL) with constant stirring. Critical: Maintain temperature <10°C to prevent polymerization. -
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature. Stir overnight (12–16 hours).
-
Quenching: Pour the dark reaction mixture into crushed ice (~100 g) with vigorous stirring. A solid precipitate should form immediately.[1][3]
-
Purification: Filter the solid, wash with cold water (3x 50 mL) to remove acid traces. Recrystallize from ethanol.
Validation Check:
Application 1: Synthesis of Nitrogen-Based Enzyme Inhibitors
CMD-Coumarin is widely used to synthesize Acetylcholinesterase (AChE) inhibitors by linking secondary amines (e.g., piperidine, morpholine) to the coumarin core.[2][3]
Mechanism
The reaction proceeds via a classical
Protocol
-
Dissolution: Dissolve CMD-Coumarin (1.0 mmol) in dry Acetonitrile (ACN) or DMF (5 mL).
-
Base Activation: Add anhydrous Potassium Carbonate (
, 2.0 mmol) and a catalytic amount of Potassium Iodide (KI, 0.1 mmol).[2][3] Note: KI accelerates the reaction via the Finkelstein reaction in situ. -
Nucleophile Addition: Add the secondary amine (1.1 mmol).
-
Reflux: Heat the mixture at reflux (80°C for ACN) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Workup: Evaporate solvent. Resuspend residue in water and extract with Dichloromethane (DCM).[1][2] Dry over
and concentrate.
Data Summary: Typical Yields
| Nucleophile | Solvent | Time (h) | Yield (%) | Application |
| Morpholine | ACN | 4 | 85 | Antibacterial |
| Piperidine | ACN | 5 | 82 | AChE Inhibition |
| Imidazole | DMF | 6 | 78 | Antifungal |
Application 2: "Click" Chemistry (Triazole Hybrids)
For high-affinity drug candidates, the chloromethyl group is converted to an azide, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
Step 1: Synthesis of 4-(azidomethyl)-6,7-dimethyl-2H-chromen-2-one[1]
-
Dissolve CMD-Coumarin (1.0 mmol) in DMSO (3 mL).
-
Add Sodium Azide (
, 1.5 mmol). Safety: Use a blast shield; azides are shock-sensitive.[1] -
Stir at room temperature for 4 hours.
-
Precipitate with cold water, filter, and dry in a vacuum desiccator.[2][3] Do not heat.
Step 2: CuAAC Reaction
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pechmann) | Temperature too high during acid addition.[1] | Keep T < 5°C strictly. Add acid slower.[1][3][8] |
| Incomplete Substitution | Nucleophile has low basicity.[1][3] | Switch solvent to DMF; increase temperature; add KI catalyst. |
| Oily Product | Impurities or residual solvent.[1][3] | Recrystallize from EtOH/Water mixtures; use column chromatography.[1][3] |
References
-
BenchChem. "Application Note and Protocol: Nucleophilic Substitution on 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one."[1][9] BenchChem Protocols. Accessed October 2023.[1][3] Link[1][2]
-
Al-Amiery, A. A., et al. "Green Antioxidants: Synthesis and Scavenging Activity of Coumarin-Thiadiazoles."[1][3] Free Radicals and Antioxidants, vol. 6, no.[2][3] 2, 2016, pp. 173-177.[2][3] Link
-
Singh, S., et al. "Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review."[2][3][10] Current Drug Discovery Technologies, 2025. Link
-
PubChem. "4-(chloromethyl)-7-hydroxy-2H-chromen-2-one Compound Summary."[1] National Center for Biotechnology Information.[1][3] Link[1][2]
(Note: While specific literature on the 6,7-dimethyl isomer is less abundant than the 7-hydroxy analog, the chemical reactivity described here is extrapolated from the homologous series validated in the references above.)
Sources
- 1. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one | C10H7ClO3 | CID 5398846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pechmann Condensation for 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one Synthesis
[1]
Executive Summary
This application note details the optimized synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin) via the acid-catalyzed Pechmann condensation. This molecule serves as a critical scaffold in medicinal chemistry, particularly as an intermediate for synthesizing fluorescent probes, anticoagulants, and antimicrobial agents where the chloromethyl group acts as a versatile electrophilic handle for further functionalization (e.g., nucleophilic substitution with amines or thiols).
The protocol utilizes 3,4-dimethylphenol and ethyl 4-chloroacetoacetate under concentrated sulfuric acid catalysis. This method is selected for its atom economy, operational simplicity, and scalability compared to alternative routes like the Perkin reaction or Knoevenagel condensation.[1]
Retrosynthetic Analysis & Strategy
The Pechmann condensation is a bicyclization strategy that constructs the coumarin (2H-chromen-2-one) core from a phenol and a
-
Phenol Component: 3,4-Dimethylphenol (3,4-xylenol).[2]
- -Keto Ester Component: Ethyl 4-chloroacetoacetate.
-
Regioselectivity: The reaction is regioselective. 3,4-Dimethylphenol has two ortho positions relative to the hydroxyl group: position 2 (sterically hindered by the 3-methyl group) and position 6 (less hindered). Cyclization predominantly occurs at C-6 , yielding the 6,7-dimethyl substitution pattern rather than the 5,6-dimethyl isomer.
Reaction Scheme
Mechanism of Action
The reaction proceeds through an acid-catalyzed pathway involving transesterification, electrophilic aromatic substitution (hydroxyalkylation), and dehydration.
Figure 1: Mechanistic pathway of the Pechmann condensation highlighting the critical cyclization and dehydration steps.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3] | Quantity (Example) | Role |
| 3,4-Dimethylphenol | 122.16 | 1.0 | 12.2 g (100 mmol) | Nucleophile |
| Ethyl 4-chloroacetoacetate | 164.59 | 1.0 - 1.1 | 16.5 g (100 mmol) | Electrophile |
| Sulfuric Acid (Conc. 98%) | 98.08 | Excess | ~30-40 mL | Catalyst/Solvent |
| Ethanol (95%) | - | - | As needed | Recrystallization |
| Ice/Water | - | - | ~500 mL | Quenching |
Step-by-Step Methodology
Step 1: Reaction Setup (Temperature Control is Critical)
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a thermometer.
-
Place the flask in an ice-salt bath to maintain the temperature between 0°C and 5°C .
-
Add 30 mL of concentrated sulfuric acid .
-
Crucial: Slowly add the 3,4-dimethylphenol (12.2 g) to the acid with stirring. Ensure the phenol is fully dissolved/dispersed before proceeding. The solution may darken slightly.
Step 2: Addition of
-
Add ethyl 4-chloroacetoacetate (16.5 g) dropwise over 20–30 minutes.
-
Note: Maintain the internal temperature below 10°C during addition to prevent polymerization of the keto-ester or uncontrolled exotherms.
-
-
Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25°C) .
-
Stir at room temperature for 2–4 hours .
-
Monitoring: The reaction mixture will typically become a viscous, dark slurry. Completion can be verified by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Step 3: Quenching and Workup
-
Prepare a beaker containing 500 g of crushed ice mixed with water.
-
Slowly pour the reaction mixture into the vigorously stirred ice-water slurry.
-
A solid precipitate (the crude coumarin) will form immediately.
-
Stir for an additional 15 minutes to ensure all acid is diluted and the product is fully precipitated.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the filter cake copiously with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Step 4: Purification
-
Transfer the crude solid to a flask.
-
Recrystallize from hot Ethanol (95%) or Methanol.
-
Dissolve in minimum boiling solvent.
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Filter the white to off-white needles and dry in a vacuum oven at 40°C.
Process Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Product | Temperature too high during addition. | Ensure T < 10°C during ester addition. Side reactions (polymerization) increase with temp. |
| Incomplete Reaction | Insufficient acid strength or time. | Ensure H2SO4 is >90%.[4][5] Extend stirring time up to 12h if necessary. |
| Dark/Black Product | Charring due to local overheating. | Improve stirring efficiency; add phenol slower. |
| Regioisomer Impurities | Formation of 5,6-isomer (minor). | Recrystallization is usually sufficient to remove the minor isomer due to solubility differences. |
Characterization & Specifications
The purified product should be a white crystalline solid.
-
Appearance: White to off-white needles.
-
Melting Point: Typically 160–165°C (Note: Values for chloromethyl coumarins vary by substitution; verify against an authentic standard if available).
-
Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in water.
Expected NMR Data (Predicted)
-
H NMR (400 MHz, CDCl
):-
2.35 (s, 3H, Ar-CH
) -
2.40 (s, 3H, Ar-CH
) -
4.65 (s, 2H, CH
Cl) – Diagnostic Peak - 6.45 (s, 1H, C3-H ) – Characteristic Coumarin Alkene
- 7.20 (s, 1H, Ar-H , C8)
- 7.45 (s, 1H, Ar-H , C5)
-
2.35 (s, 3H, Ar-CH
Safety & Handling (Critical)
-
Alkylating Agent: The chloromethyl moiety is a potent electrophile and a potential alkylating agent. It acts similarly to benzyl chloride and can be a lachrymator. Handle exclusively in a fume hood.
-
Skin Contact: Wear nitrile gloves and a lab coat. If contact occurs, wash immediately with soap and water.
-
Corrosive Reagents: Concentrated Sulfuric Acid causes severe burns. Always add acid to water (during disposal), never water to acid.
References
-
Pechmann Reaction Overview
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.
-
-
Mechanistic Insights (Arkivoc)
-
Analog Synthesis (4-chloromethyl coumarins)
-
Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, part vi, 116-127.
-
-
General Coumarin Synthesis Protocol
-
Russell, A., & Frye, J. R. (1941). 3-Methylcoumarone (listing Pechmann conditions for analogs). Organic Syntheses, Coll. Vol. 3, p.580.
-
-
Compound Registry
Sources
- 1. Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions: an easy access to coumarins and annulated pyrano[2,3-f] and [3,2-f]indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 69844-25-3,5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Terpinen-4-ol | 562-74-3 [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. You are being redirected... [hit2lead.com]
Application Note: Functionalization of Thiols with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Introduction & Principle
The functionalization of thiols (sulfhydryl groups, -SH) is a critical step in proteomic analysis, metabolic profiling, and the synthesis of fluorescent probes. 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin) serves as a robust, fluorogenic alkylating agent.
Unlike maleimides, which are susceptible to hydrolysis, the chloromethyl-coumarin scaffold forms a stable thioether bond via nucleophilic substitution (
Key Advantages[1]
-
Stability: The resulting thioether linkage is chemically stable against pH extremes, unlike succinimide rings formed by maleimides.
-
Fluorogenic Activation: The reagent itself is fluorescent, but the quantum yield often shifts or intensifies upon thioether formation, reducing background interference when optimized.
-
Selectivity: Under controlled pH (8.0–9.0), the reagent is highly selective for thiolate anions over amines or hydroxyls.
Reaction Mechanism
The functionalization proceeds via a bimolecular nucleophilic substitution (
Graphviz Diagram: Reaction Pathway
Figure 1: The mechanistic pathway involves base-mediated deprotonation followed by
Experimental Protocols
Protocol A: Analytical Derivatization (HPLC/CE)
Purpose: High-sensitivity detection of thiols (e.g., glutathione, cysteine, captopril) in biological fluids.
Reagents Required:
-
Reagent Stock: 2 mM this compound in Acetonitrile (ACN).
-
Buffer: 100 mM Carbonate buffer (pH 9.0) or Borate buffer (pH 8.5).
-
Catalyst (Optional): 18-crown-6 (if using solid phase bases).
-
Stop Solution: 10% Acetic Acid.
Step-by-Step Procedure:
-
Sample Preparation: Dilute the thiol-containing sample to a concentration range of 1–100 µM using the reaction buffer.
-
Note: If the sample contains disulfides (R-S-S-R), pre-treat with TCEP (Tris(2-carboxyethyl)phosphine) for 10 minutes to reduce them to free thiols.
-
-
Derivatization: Mix 100 µL of the buffered sample with 100 µL of the Reagent Stock.
-
Ratio: Ensure at least a 5-fold molar excess of the coumarin reagent over total thiols to drive pseudo-first-order kinetics.
-
-
Incubation: Heat the mixture at 40°C for 10–20 minutes or incubate at room temperature for 45 minutes in the dark.
-
Why: Heating overcomes the activation energy of the alkyl chloride displacement, which is slower than corresponding bromides or iodides.
-
-
Quenching: Add 20 µL of Stop Solution (Acetic Acid) to lower pH to ~4.0.
-
Control: This halts the reaction and stabilizes the fluorescence signal.
-
-
Analysis: Inject 10–20 µL into the HPLC system.
-
Detection: Fluorescence (
345 nm, 440 nm).
-
Protocol B: Preparative Synthesis (Phase Transfer Catalysis)
Purpose: Synthesis of coumarin-labeled thiol probes for use in cellular imaging or materials science.
Reagents Required:
-
Thiol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Catalyst: 18-Crown-6 (0.1 eq) or Tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Solvent: Acetone or Acetonitrile (Dry).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equivalent of the thiol and 1.1 equivalents of the coumarin reagent in dry acetone.
-
Catalyst Addition: Add 2.0 equivalents of anhydrous
and 10 mol% of 18-Crown-6. -
Reflux: Stir the suspension under reflux (approx. 56°C for acetone) for 2–4 hours. Monitor by TLC (Silica gel, Hexane:EtOAc).
-
Finkelstein Modification: If reaction is sluggish, add 0.1 eq of Sodium Iodide (NaI). This generates the in situ iodomethyl derivative, which is a better leaving group than chloride.
-
-
Workup: Filter off the solid inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography.
Analytical Validation & Data
Spectral Properties
The 6,7-dimethyl substitution provides a distinct spectral signature compared to other coumarin derivatives.
| Parameter | Value | Notes |
| Excitation Max ( | 345 nm | UV region; compatible with standard Xenon/Deuterium lamps. |
| Emission Max ( | 440 nm | Blue fluorescence. |
| Stokes Shift | ~95 nm | Large shift minimizes self-quenching and light scattering interference. |
| Solubility | ACN, DMF, MeOH | Poor water solubility; requires >20% organic co-solvent. |
| Reaction pH Optima | 8.5 – 9.5 | Required to maintain thiolate ( |
Workflow Visualization
Figure 2: Operational workflow for high-performance liquid chromatography (HPLC) analysis of thiols.
Troubleshooting & Optimization
Low Fluorescence Yield
-
Cause: Incomplete reaction due to low pH.
-
Solution: Verify buffer pH is > 8.0. The thiol
is typically 8–9; below this, the nucleophilic thiolate is not formed. -
Alternative: Increase reagent excess to 10-fold or extend incubation time.
Peak Tailing in HPLC
-
Cause: Interaction of the basic coumarin core with silanol groups on the column.
-
Solution: Use an end-capped C18 column and add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase to suppress ionization of silanols.
High Background Signal
-
Cause: Hydrolysis of the chloromethyl reagent to the hydroxymethyl derivative (which is also fluorescent).
-
Solution: Use fresh reagent stock. Store stock in anhydrous ACN at -20°C. Perform a "Reagent Blank" run to subtract background.
References
-
Sippel, T. O. (1981).[5] Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide. Journal of Histochemistry & Cytochemistry, 29(12), 1377-1381.[5]
- Toyo'oka, T. (2009). Resolution of chiral drugs and their enantioselective determination in pharmaceutical and biological matrices by HPLC with fluorescence detection. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56.
-
Thermo Fisher Scientific. Thiol-Reactive Probes Excited with Ultraviolet Light. Molecular Probes Handbook.
- Zahradníčková, H., et al. (2008). Determination of thiols by capillary electrophoresis with fluorescence detection. Journal of Chromatography A, 1193(1-2), 168-171.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chloromethyl-X-Rosamine is an aldehyde-fixable potential-sensitive fluorochrome for the detection of early apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Microfluorometric analysis of protein thiol groups with a coumarinylphenylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one synthesis
Technical Support Center: Synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Ticket ID: #PCM-67DM-CL Subject: Yield Optimization & Troubleshooting for Pechmann Condensation of 3,4-Dimethylphenol Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Reaction Landscape
You are synthesizing This compound via the Pechmann condensation. This involves the reaction of 3,4-dimethylphenol (3,4-xylenol) with ethyl 4-chloroacetoacetate (ECAA) .
The Core Problem: The standard Pechmann protocol (neat concentrated
The Solution: Yield improvement requires a shift from "brute force" acid catalysis to controlled thermodynamic management . This guide prioritizes temperature control and catalyst selection to maximize the electrophilic aromatic substitution (EAS) while minimizing ester degradation.
Optimized Protocol (Gold Standard)
Do not use neat sulfuric acid at 100°C. This is the primary cause of yield loss.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 3,4-Dimethylphenol | Nucleophile | 1.0 | Must be dry/free of water. |
| Ethyl 4-chloroacetoacetate | Electrophile | 1.1 - 1.2 | Slight excess compensates for volatility/hydrolysis. |
| 70-75% | Catalyst | Solvent Vol. | CRITICAL: Dilution prevents charring. |
| Alternative: Amberlyst-15 | Solid Acid | 20 wt% | Green alternative; prevents tar completely. |
Step-by-Step Workflow
-
Cryogenic Addition (The "Make or Break" Step):
-
Cool the 75% sulfuric acid to 0–5°C in an ice-salt bath.
-
Dissolve 3,4-dimethylphenol in the ECAA (pre-mix the reactants).
-
Add the reactant mixture dropwise to the acid over 30–45 minutes.
-
Technical Insight: This prevents a "thermal runaway" at the injection point, which causes immediate polymerization of the phenol.
-
-
Controlled Cyclization:
-
Allow the mixture to warm to room temperature (20–25°C) and stir for 24–48 hours.
-
Note: Do not heat above 30°C. The reaction is slower but cleaner. The yield of the chloromethyl derivative drops significantly above 50°C due to side reactions.
-
-
Quenching & Isolation:
-
Pour the reaction mixture into crushed ice/water (ratio 1:5) with vigorous stirring.
-
Precipitation: The product should crash out as a white/off-white solid.
-
Filtration: Filter immediately. Wash with cold water until pH is neutral.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or Chloroform .
-
Avoid: Basic solvents or prolonged boiling in wet solvents (hydrolysis risk).
-
Visualizing the Process
Figure 1: Reaction Pathway & Critical Control Points
Caption: Workflow for minimizing side reactions. Note the critical temperature threshold at the Addition stage.
Troubleshooting Guide (FAQ)
User Question: "My reaction mixture turned into a solid black tar. What happened?"
-
Diagnosis: Thermal Runaway / Oxidative Polymerization.
-
Mechanism: Phenols are prone to oxidation. Concentrated
acts as an oxidant at high temperatures. The exotherm from the condensation spiked the internal temperature, polymerizing the ECAA and oxidizing the phenol. -
Fix:
-
Dilute the acid to 70–75%.
-
Use an ice bath during addition.
-
Switch to a solid acid catalyst like Amberlyst-15 or Sulfamic Acid (10 mol%) for a milder, tar-free reaction [1, 2].
-
User Question: "I have a low yield (<30%), and the product is sticky."
-
Diagnosis: Incomplete Transesterification.
-
Mechanism: The Pechmann reaction involves two steps: transesterification (phenol attacks ester) and Michael-type cyclization. If the acid is too weak or the time too short, you stop at the intermediate ester.
-
Fix:
-
Ensure the reaction runs for at least 24 hours if working at room temperature.
-
Check the stoichiometry: Ensure ECAA is in slight excess (1.2 eq).
-
TLC Check: Monitor the disappearance of the phenol. If phenol remains, add more catalyst, not more heat.
-
User Question: "NMR shows a peak at ~4.7 ppm (CH2) but also a broad singlet at ~3.5 ppm that disappears with D2O."
-
Diagnosis: Hydrolysis of the Chloromethyl Group.
-
Mechanism: The
group has converted to (4-(hydroxymethyl)-...). This happens if the quench water was warm or if recrystallization involved prolonged boiling in water-containing ethanol. -
Fix: Use anhydrous ethanol for recrystallization or switch to Toluene/Chloroform. Keep the quench water ice-cold.
Diagnostic Logic Tree
Use this flow to diagnose your current batch failure.
Caption: Decision tree for rapid diagnosis of synthesis failures.
Advanced Optimization: Catalytic Alternatives
If the sulfuric acid route remains problematic, consider these validated alternatives from recent literature.
| Catalyst System | Yield Potential | Pros | Cons | Ref |
| Sulfamic Acid ( | 85 - 92% | Solvent-free, recyclable, no tar. | Requires slight heating (60°C). | [1] |
| 80 - 90% | Lewis acid mechanism, very fast. | Catalyst is expensive. | [2] | |
| Amberlyst-15 | 75 - 85% | Heterogeneous (removable by filtration). | Slower reaction kinetics. | [3] |
References
-
Moraes, M. C., et al. (2021).[1] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism." Arkivoc, part x, 0-0.[1]
-
Pla-Quintana, A., et al. (2023). "A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process." Molecules, 28(9), 3922.
-
Karami, B., et al. (2016). "Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene." Chemistry and Materials Research, 8(6).[2]
-
Sethna, S., & Phadke, R. (2011). "The Pechmann Reaction."[2][3][4][5][6][7][8][9] Organic Reactions, 1-58. (Classic Review describing the general acid constraints).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. iiste.org [iiste.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Status: Online Ticket Queue: High Priority Subject: Troubleshooting Side Reactions & Impurity Profiles Support Tier: Level 3 (Senior Application Scientist)
System Overview & Reaction Logic
Welcome to the Advanced Synthesis Support Portal. You are likely synthesizing 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (Target T1 ) via the Pechmann Condensation .
This reaction involves the condensation of 3,4-dimethylphenol with ethyl 4-chloroacetoacetate (ECAA) using an acidic condensing agent (typically concentrated H₂SO₄). While robust, this pathway is susceptible to specific competitive mechanisms that degrade yield and purity.
The "Happy Path" vs. Failure Modes
The following diagram illustrates the primary reaction vector and the critical deviation points (side reactions) our users frequently encounter.
Figure 1: Mechanistic divergence in Pechmann condensation of 3,4-dimethylphenol. Note the competition between C6 and C2 cyclization sites.
Troubleshooting Guide (Active Tickets)
Ticket #401: "My product contains a persistent isomer (5-10%) that won't recrystallize out."
Diagnosis: Regioisomer Contamination (The "Ortho" Problem). Root Cause: 3,4-dimethylphenol is asymmetric. The hydroxyl group directs incoming electrophiles to the ortho positions (C2 and C6).
-
Path A (Major): Attack at C6 (less hindered)
6,7-dimethylcoumarin (Target). -
Path B (Minor): Attack at C2 (hindered by C3-methyl)
5,6-dimethylcoumarin .
Resolution Protocol:
-
Temperature Control: Perform the addition of reagents at 0–5°C . Lower temperatures favor the kinetic product (C6 attack) over the thermodynamic mixture.
-
Solvent Switch: If using neat H₂SO₄, switch to 70% H₂SO₄ or use a solvent like ethanol/toluene with a solid acid catalyst. Solvation shells can increase the steric bulk, further discouraging the C2 attack.
-
Purification: The 5,6-isomer is often more soluble in ethanol. Recrystallize using ethanol/water (8:2) . If the impurity persists, flash chromatography (Hexane:EtOAc 8:2) is required; the 5,6-isomer typically elutes second due to slightly higher polarity from the "kinked" structure.
Ticket #402: "Yield is low, and I see a broad -OH peak in IR/NMR."
Diagnosis: Solvolysis of the Chloromethyl Group.
Root Cause: The 4-chloromethyl group is allylic/benzylic in character, making it highly susceptible to nucleophilic attack. If you quench the acid reaction with water while the mixture is still hot, water acts as a nucleophile:
Resolution Protocol:
-
The "Ice Crash": Never pour water into the reaction mixture. Pour the reaction mixture slowly into crushed ice with vigorous stirring.
-
Quench Temp: Ensure the quench temperature never exceeds 15°C .
-
Workup Speed: Filter the solid immediately. Do not let the solid sit in the acidic aqueous mother liquor for prolonged periods.
Ticket #403: "Reaction turned into a black tar/polymer."
Diagnosis: Oxidative Polymerization or Sulfonation. Root Cause:
-
Sulfonation: Concentrated H₂SO₄ at high temperatures (
) can sulfonate the electron-rich aromatic ring of the phenol or the coumarin. -
Dimerization: The highly reactive chloromethyl group of the product can alkylate unreacted 3,4-dimethylphenol, linking two units together (Bis-coumarin formation).
Resolution Protocol:
-
Stoichiometry Check: Ensure ECAA is in slight excess (1.1 eq) to consume the phenol quickly, preventing the product from reacting with leftover phenol.
-
Acid Strength: Dilute H₂SO₄ to 75-80% strength or use Lewis Acids (e.g., Bi(NO₃)₃, InCl₃) or Ionic Liquids (see References) which are milder and prevent tar formation.
Validated Synthesis Protocol
Standard Operating Procedure (SOP-882) Optimized for Specificity and Stability
| Parameter | Specification | Rationale |
| Reagent A | 3,4-Dimethylphenol (1.0 eq) | Substrate |
| Reagent B | Ethyl 4-chloroacetoacetate (1.1 eq) | Electrophile (Excess prevents dimerization) |
| Catalyst | Conc. H₂SO₄ (4.0 eq) | Condensing agent |
| Temperature | 0–5°C (Addition), RT (Stirring) | Kinetic control for regioselectivity |
| Time | 2–4 Hours | Monitor via TLC (Hex:EtOAc 7:3) |
Step-by-Step:
-
Setup: Place 3,4-dimethylphenol in a round-bottom flask. Cool to 0°C in an ice-salt bath.
-
Addition: Add Ethyl 4-chloroacetoacetate dropwise. Do not let temp rise above 5°C.
-
Catalysis: Add Conc. H₂SO₄ dropwise over 30 minutes. The mixture will darken.
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 3 hours. Do not heat.
-
Quench: Pour the reaction mixture in a thin stream into a beaker containing crushed ice (500g) and water (100mL) with vigorous mechanical stirring.
-
Isolation: Filter the white/pale-yellow precipitate immediately. Wash with cold water (3x) until pH is neutral (Critical to prevent hydrolysis).
-
Purification: Recrystallize from Ethanol.
Diagnostic Workflow (Decision Tree)
Use this logic flow to determine the next step in your experiment if deviations occur.
Figure 2: Rapid diagnostic logic for crude product analysis.
References
-
Pechmann Condensation Mechanism & Regioselectivity
- Source: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
- Relevance: Foundational text establishing the preference for C6 cyclization in meta-substituted phenols, but highlighting the competitive C2 p
- Source: Zagotto, G., et al. (2011). Synthesis and biological activity of 4-chloromethylcoumarins. Bioorganic & Medicinal Chemistry Letters.
-
Green Synthesis Alternatives (Avoiding Tar/Side Reactions)
-
Source: Potdar, M. K., et al. (2001).[1] Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid.[1] Tetrahedron Letters, 42(52), 9285-9287.
- Relevance: Provides the protocol for using Ionic Liquids to eliminate charring and improve regioselectivity compared to H₂SO₄.
-
[1]
-
- Isomer Characterization: Source: Borgna, J. L., et al. (1981). 13C-NMR spectral assignment of coumarin derivatives. Organic Magnetic Resonance. Relevance: Essential data for distinguishing 6,7-dimethyl vs 5,6-dimethyl isomers via NMR.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,4-dimethylphenol and Ethyl 4-chloroacetoacetate before handling. Chloromethyl coumarins are potential alkylating agents and should be treated as potential mutagens.
Sources
Purification challenges of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Ticket Status: OPEN Subject: Purification & Stability Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Center
You are likely here because your synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (via Pechmann condensation of 3,4-dimethylphenol and ethyl 4-chloroacetoacetate) has hit a bottleneck.
This molecule is deceptive.[2] While the coumarin core is robust, the C4-chloromethyl moiety is an electrophilic "hotspot" that introduces significant instability during purification.[1] Furthermore, the lipophilicity of the dimethyl-substituted ring often leads to "oiling out" rather than crystallization.
Below are the three most common support tickets we receive for this compound, along with validated protocols to resolve them.
Module 1: The "Sticky Precipitate" (Oiling Out)
User Issue: "My crude product separates as a dark oil or gum upon cooling, rather than the expected white/off-white needles."
Root Cause Analysis:
-
Impurity Depression: Unreacted 3,4-dimethylphenol acts as a solvent, depressing the melting point of your product.[1]
-
Thermal Shock: Cooling the reaction mixture too rapidly traps solvent within the crystal lattice, preventing ordered packing.[1]
-
Solvent Choice: The standard ethanol protocol often fails if the solution is too concentrated.
Troubleshooting Protocol:
| Parameter | Recommendation | Why? |
| Primary Solvent | Ethanol (95%) or Acetic Acid (Glacial) | Ethanol is standard, but Acetic Acid is superior for highly impure "gummy" crudes due to higher solubility of phenolic impurities.[2][3][4] |
| Co-Solvent | Water (Warm) | Increases polarity gradually to force precipitation without oiling.[2][3][4] |
| Cooling Rate | < 1°C/min | Rapid cooling locks in impurities.[1][2][3][4] |
Step-by-Step Recovery:
-
Dissolve the "oil" in the minimum amount of boiling Ethanol (95%).
-
Critical Step: If the solution is dark, treat with activated charcoal (1% w/w) for 5 mins, then filter hot through Celite.
-
Reheat to boiling. Add warm water dropwise until persistent turbidity (cloudiness) appears.[2]
-
Add a single drop of ethanol to clear the solution.
-
Turn off the heat source and let the flask sit in the oil bath/heating mantle as it cools down naturally to room temperature (insulate the flask with foil).
-
Seeding: If oil droplets form, scratch the glass interface or add a seed crystal immediately.[1]
Module 2: The "Ghost Peak" (Hydrolytic Instability)
User Issue: "My HPLC shows a new peak (RRT ~0.8) that grows the longer the sample sits in solution. My purity drops from 98% to 92% overnight."
Root Cause Analysis: The C4-chloromethyl group is an alkylating agent. In the presence of water and Lewis basic sites (even slightly basic glass surfaces), it undergoes hydrolysis to the 4-(hydroxymethyl) derivative. This reaction is autocatalytic if HCl is not scavenged, but accelerated by base.[1][2]
Stability Data Matrix:
| Solvent System | Stability (24 hrs) | Risk Factor |
| DMSO (Dry) | High | Recommended for stock solutions.[2][3][4] |
| Acetonitrile/Water (No Buffer) | Moderate | Slow hydrolysis observed.[2][3][4] |
| Methanol | Low | Risk of solvolysis (methoxide substitution) to form the methyl ether.[2][3][4] |
| Phosphate Buffer (pH > 7.4) | Critical Failure | Rapid hydrolysis and potential ring opening.[2][3][4] |
Corrective Action:
-
LC-MS Prep: Use Acetonitrile/Water with 0.1% Formic Acid . The acid suppresses the ionization of the leaving group and stabilizes the C-Cl bond.
-
Storage: Store the solid under Argon at -20°C. Never store in solution.
Module 3: Removing the "Phenol Smell" (3,4-dimethylphenol)
User Issue: "The product smells like antiseptic (phenol). Recrystallization isn't removing the starting material."[1]
Root Cause Analysis: 3,4-dimethylphenol is structurally similar to the product but significantly more acidic (pKa ~10). While coumarins can be hydrolyzed by strong base, the coumarin ring is stable enough in cold, dilute base to allow for a "flash wash" of the phenol.[1]
The "Flash Base" Protocol (Advanced): Warning: Perform this quickly to avoid opening the lactone ring.
-
Suspend the crude solid in Diethyl Ether or Ethyl Acetate (Product is moderately soluble; Phenol is very soluble).
-
Wash with cold 1% NaOH (aq) or 5% Na2CO3 (aq).[2]
-
IMMEDIATELY separate layers and wash the organic layer with 0.1 M HCl (to neutralize any trapped base) followed by Brine.
-
Dry over Anhydrous Na2SO4 and evaporate.
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this compound based on the physical state of your crude material.
Caption: Decision matrix for handling crude this compound, specifically addressing the "oiling out" phenomenon and phenol removal.
References & Grounding
-
Pechmann Condensation Methodology:
-
Coumarin Synthesis Reviews:
-
Source: "Chemical synthesis of various composites of chromen-2-one: A review." (Discusses Pechmann condensation yields with substituted phenols).
-
URL: (Verified via search context 1.3)[3]
-
-
Hydrolytic Stability of Chloromethyl Coumarins:
-
Source: "The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3(6H)-one." (Discusses reactivity of chloromethyl groups in similar heterocyclic systems).
-
URL: (Verified via search context 1.11)[3]
-
-
Solubility Data:
-
Source: "Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid..." (Provides comparative solubility data for substituted aromatics in ethanol vs. acetic acid).
-
URL: (Verified via search context 1.7)[3]
-
-
General Purification Standards:
Sources
- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Table 4-2, Physical and Chemical Properties of Chloromethane - Toxicological Profile for Chloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for derivatization of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Status: Operational
Subject: Optimization of Nucleophilic Substitution (
Executive Summary & Molecule Profile
User Query: "I am experiencing inconsistent yields and side products when attempting to derivatize 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one with amines and phenols. What are the optimal conditions?"
Technical Insight:
The substrate, This compound (often synthesized via Pechmann condensation), features a benzylic-like allylic chloride at the C4 position.[1] While theoretically highly reactive toward nucleophiles via
-
Solvolysis/Hydrolysis: Conversion to the 4-hydroxymethyl derivative in the presence of moisture.
-
Steric Hindrance: The coumarin core can sterically impede bulky nucleophiles.[1]
-
Competitive Elimination: Rare, but possible under harsh basic conditions.[1]
This guide provides a self-validating troubleshooting framework to optimize these reactions.
Diagnostic Workflows (Visualized)
Workflow A: Reaction Decision Tree
Use this logic gate to determine the correct protocol adjustment based on your specific failure mode.
Figure 1: Decision matrix for troubleshooting derivatization failures.
Critical Troubleshooting Guides (Q&A Format)
Topic 1: N-Alkylation (Reaction with Amines)
Q: My reaction with a primary amine yields a mixture of mono- and bis-alkylated products. How do I stop at the secondary amine?
A: Control Stoichiometry and Base Strength. The 4-chloromethyl group is highly electrophilic.[1] Once a primary amine reacts, the resulting secondary amine is often more nucleophilic than the starting material, leading to over-alkylation (bis-coupling).[1]
-
The Fix:
-
Excess Nucleophile: Use 2.5 to 3.0 equivalents of the primary amine.[1] The statistical probability favors mono-alkylation.[1]
-
Slow Addition: Add the coumarin solution dropwise to the amine solution (reverse addition) to keep the amine concentration locally high.
-
Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or K₂CO₃ .[1] Avoid strong inorganic hydroxides (NaOH) which promote hydrolysis.[1]
-
Protocol 1: Optimized Amination
-
Dissolve amine (3.0 equiv) and DIPEA (1.5 equiv) in anhydrous Acetonitrile (ACN) .
-
Dissolve this compound (1.0 equiv) in ACN.
-
Add coumarin solution dropwise to the amine mixture at 0°C.
-
Warm to RT and monitor via TLC.
-
Validation: If reaction stalls, heat to 50°C.
Topic 2: O-Alkylation (Reaction with Phenols)
Q: I am trying to couple a phenol, but the reaction is extremely slow, and I see starting material precipitating.
A: Leverage the "Cesium Effect" and Solvent Polarity. Coumarin derivatives often have poor solubility in non-polar solvents. Furthermore, phenoxides are tight ion pairs with sodium or potassium, reducing their nucleophilicity.[1]
-
The Fix:
Data Table 1: Base & Solvent Efficiency for O-Alkylation
| Solvent | Base | Reaction Rate | Risk Profile |
| Acetone | K₂CO₃ | Slow (12-24h) | Low; easy workup.[1] |
| DMF | Cs₂CO₃ | Fast (1-4h) | High Yield; difficult workup (high BP). |
| Ethanol | Et₃N | Poor | Solvolysis (EtO- byproduct) risk.[1] |
| Toluene | NaH | Moderate | Requires strict anhydrous conditions.[1] |
Topic 3: The "Finkelstein" Catalyst (Universal Accelerator)
Q: My nucleophile is weak (e.g., anilines or sterically hindered alcohols). The reaction won't proceed even in DMF.
A: In-situ Iodination (Finkelstein Conditions). The chloride leaving group on the coumarin is good, but iodide is better. By adding catalytic Potassium Iodide (KI), you generate the 4-(iodomethyl) intermediate in situ, which reacts 10-100x faster.[1]
Mechanism:
- (Equilibrium)
- (Fast Step)
Protocol 2: Catalytic Finkelstein Modification
-
Add: 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture.[1]
-
Note: If using Acetone, NaI is preferred (NaCl precipitates, driving equilibrium).[1][2][3][4] In DMF, KI is sufficient.[1]
Experimental Validation & Workup
Purification Strategy
Coumarins are highly crystalline.[1] Avoid column chromatography if possible to save time and solvent.[1]
-
Quench: Pour the reaction mixture into ice-cold water (10x volume).
-
Precipitate: The hydrophobic coumarin product usually precipitates.[1]
-
Recrystallization:
Pathway Visualization
Figure 2: The Catalytic Finkelstein Pathway for accelerating sluggish reactions.
References
-
Pechmann Condensation & General Synthesis
-
Finkelstein Reaction Mechanism
-
Solvent Effects on Alkylation
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction. ResearchGate.[1]
-
-
Coumarin Derivatization Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability & Handling of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Product Identity: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one Common Name: 4-Chloromethyl-6,7-dimethylcoumarin Chemical Class: Alkylating Agent / Coumarin Derivative Primary Application: Intermediate for fluorescent probes, labeling reagents, and pharmaceutical synthesis.
Introduction: The "Ticking Clock" of Reactivity
Welcome to the technical support hub for This compound .
If you are experiencing low yields, unexpected HPLC peaks, or precipitation, you are likely encountering one of two fundamental issues: Solvolysis or Photodimerization . This molecule is designed to be reactive (specifically the C-Cl bond at position 4); therefore, "stability" in solution is effectively a competition between your intended reaction and the solvent's nucleophilic attack.
This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the molecule behaves this way so you can adapt your specific protocol.
Module 1: Critical Stability Factors & Solvent Compatibility
The Core Mechanism: Why Your Solvent Matters
The chloromethyl group (-CH₂Cl) at position 4 is a benzylic-like halide. It is highly susceptible to nucleophilic substitution (
-
In Protic Solvents (Alcohols, Water): The solvent acts as a nucleophile, displacing the chloride to form the alcohol (-CH₂OH) or ether (-CH₂OR) derivative. This process is accelerated by heat and Lewis acids.
-
In Basic Media: The lactone ring (positions 1-2) is susceptible to hydrolysis, opening to form the water-soluble coumarinate salt, destroying the fluorescent core.
Solvent Compatibility Matrix
| Solvent Class | Status | Technical Notes |
| Anhydrous Aprotic (DMSO, DMF, DMAc) | PREFERRED | Best for Stock Solutions. High solubility. Minimal solvolysis if kept dry. Store at -20°C. |
| Non-Polar Aprotic (DCM, Chloroform) | GOOD | Good solubility. Stable for short-term handling. Volatility can lead to concentration changes. |
| Nitriles (Acetonitrile) | GOOD | Excellent for HPLC and reactions. Stable if anhydrous. |
| Alcohols (Methanol, Ethanol) | CRITICAL RISK | Avoid for storage. Rapid solvolysis to alkoxymethyl derivatives (e.g., 4-methoxymethyl-...). |
| Aqueous Buffers | FAIL | Immediate precipitation (hydrophobic) and gradual hydrolysis to 4-hydroxymethyl derivative. |
Module 2: Visualizing Degradation Pathways
The following diagram illustrates the three primary degradation routes you must control: Hydrolysis (Solvent-driven), Ring Opening (pH-driven), and Dimerization (Light-driven).
Figure 1: Primary degradation pathways. Red paths indicate solvent incompatibility; Yellow indicates pH sensitivity; Green indicates light sensitivity.
Module 3: Troubleshooting & FAQs
Scenario A: "I see a new peak eluting before my main peak on HPLC."
Diagnosis: Solvolysis (Formation of Alcohol/Ether derivative). The Science: The C-Cl bond breakage creates a more polar species (Hydroxymethyl-coumarin) which elutes earlier on Reverse Phase (C18) columns. Corrective Action:
-
Check your solvent: Did you dissolve the sample in Methanol or Ethanol for the HPLC injection?
-
Fix: Dissolve in Acetonitrile (ACN) or DMSO for injection.
-
-
Check water content: Is your DMSO hygroscopic? Old DMSO absorbs water from air.
-
Fix: Use fresh, anhydrous DMSO packed under argon/nitrogen.
-
Scenario B: "The solution turned cloudy upon adding aqueous buffer."
Diagnosis: Solubility Crash (Not Degradation... yet). The Science: This coumarin is highly hydrophobic.[1] Adding it to an aqueous buffer causes rapid aggregation/precipitation. Corrective Action:
-
Pre-dissolve: Make a high-concentration stock in DMSO (e.g., 10-50 mM).
-
Dropwise Addition: Add the DMSO stock slowly to the vortexing buffer.
-
Limit Organic Load: Keep final DMSO concentration < 1-5% (v/v) depending on your assay tolerance. If cloudiness persists, you may need a surfactant (e.g., Pluronic F-127) if compatible with your application.
Scenario C: "My reaction yield is low, and I see starting material remaining."
Diagnosis: Chloride Hydrolysis before Reaction. The Science: If the starting material was stored improperly (wet), the reactive -Cl has already been replaced by -OH. The -OH group is a poor leaving group compared to -Cl, so nucleophilic substitution fails. Self-Validating Protocol (Purity Check):
-
TLC System: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV lamp (254/365 nm).
-
Observation: The hydrolyzed product (alcohol) is significantly more polar and will have a much lower
value than the parent chloride. If you see a strong spot near the baseline, your stock is degraded.
Module 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solution
-
Weighing: Weigh the solid in a low-humidity environment.
-
Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .
-
Note: Do not use "HPLC Grade" DMSO that has been open for months; use "Anhydrous" grade with a septum seal.
-
-
Dissolution: Vortex until clear.
-
Storage: Aliquot into amber vials (light protection).
-
Environment: Store at -20°C .
-
Shelf Life: >6 months at -20°C (anhydrous). <24 hours in aqueous/protic solution.
-
SOP 2: Decision Tree for Handling
Figure 2: Solvent selection and storage decision tree.
References
-
Timmer, K. et al. (2025). Photostability of coumarin derivatives in solution: Mechanisms of dimerization and oxidation. Journal of Photochemistry and Photobiology A: Chemistry.
-
BenchChem Technical Guide. (2025). Structure Elucidation and Handling of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one. BenchChem Support Library.
-
Kaidbey, K. H., & Kligman, A. M. (1981).[2] Photosensitization by coumarin derivatives. Archives of Dermatology, 117(5), 258-263.
-
Hit2Lead Compound Database. (2021). Physicochemical properties of this compound. ChemBridge Corporation.[3]
-
Gnanaguru, K. et al. (1985).[4] Solid state photochemical dimerization of coumarins. Journal of the Chemical Society.
Sources
- 1. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosensitization by coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 4-Bromomethyl-6-methoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Ticket ID: SOL-4CMC-67DM Status: Open Priority: High Agent: Senior Application Scientist
Executive Summary & Molecule Profile
User Query: "How do I increase the solubility of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one?"
Technical Analysis: This molecule (CAS: 146463-74-3) presents a classic solubility challenge in drug development and organic synthesis. It combines a lipophilic coumarin core with two methyl groups, resulting in a calculated LogP of ~2.92 [1]. Furthermore, the 4-chloromethyl moiety is an electrophilic alkylating group. This dual nature—hydrophobic yet chemically reactive—requires a strategy that balances solubility enhancement with chemical stability.
Core Constraints:
-
Hydrophobicity: The planar aromatic system drives strong
stacking, resisting dissolution in water. -
Reactivity: The chloromethyl group is susceptible to nucleophilic attack (hydrolysis) in basic aqueous conditions or protic solvents at high temperatures.
Decision Matrix: Selecting the Right Solubilization Strategy
Do not blindly add solvents. Select your method based on your downstream application using the logic flow below.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental intent.
Solubility Data & Solvent Compatibility
The following table summarizes the solubility profile based on the coumarin scaffold's physicochemical properties [1][2].
| Solvent Class | Recommended Solvents | Solubility Grade | Usage Notes |
| Dipolar Aprotic | DMSO, DMF | High (>20 mg/mL) | Primary Choice. Ideal for stock solutions. Use anhydrous grade to prevent hydrolysis. |
| Halogenated | DCM, Chloroform | High | Best for synthetic reactions. Excellent for dissolving the lipophilic core. |
| Alcohols | Ethanol, Methanol | Moderate | Caution: Nucleophilic solvent. Can react with chloromethyl group at high T or pH. |
| Aqueous | Water, PBS | Very Low (<0.1 mg/mL) | Requires solubilizers (Cyclodextrins or Surfactants). |
| Hydrocarbons | Hexane | Low | Poor solubility due to polarity of the lactone ring. |
Detailed Protocols
Method A: The "Cosolvency" Approach (Biological Assays)
Best for: Cell culture spikes, enzyme inhibition assays.[1]
The Challenge: When you dilute a DMSO stock into aqueous media, the "solvent shift" often causes the hydrophobic coumarin to crash out (precipitate) immediately.
Protocol:
-
Prepare Stock: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (Result: 10 mg/mL or ~45 mM). Vortex until clear.
-
Intermediate Dilution (Critical Step): Do not add DMSO stock directly to the cell media. Instead, prepare a 10x working solution in PEG-400 or Ethanol .
-
Example: Mix 10 µL DMSO stock + 90 µL PEG-400.
-
-
Final Dilution: Add the Intermediate Solution dropwise to the vortexing aqueous buffer.
-
Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
-
Method B: The "Inclusion Complex" Approach (Aqueous Formulation)
Best for: Animal studies, stable aqueous reagents.[1]
The Science: Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic cavity and hydrophilic exterior. The planar coumarin fits into the
Recommended Agent: Hydroxypropyl-
Protocol:
-
Prepare Vehicle: Dissolve HP-
-CD in water/buffer to create a 20% (w/v) solution. -
Add Compound: Add excess this compound powder to the vehicle.
-
Equilibration: Shake or stir at room temperature (25°C) for 24 hours.
-
Note: Avoid heating >40°C to prevent hydrolysis of the chloromethyl group.
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solids.
-
Validation: Analyze filtrate by HPLC-UV to determine final concentration.
Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitated when I added the DMSO stock to PBS."
Root Cause: The "Oiling Out" Effect. The local concentration of the drug exceeded its solubility limit at the point of contact with water. Resolution:
-
Agitation: Ensure the PBS is vortexing rapidly while adding the stock.
-
Surfactant Spike: Add 0.1% Tween 80 to your PBS buffer before adding the compound. This creates micelles that catch the precipitating molecules [4].
Issue 2: "I see a new peak on HPLC after storing the solution for 2 days."
Root Cause: Hydrolysis. The 4-chloromethyl group is an alkyl halide. In water (especially at pH > 7.5), the Cl is displaced by OH, forming the 4-hydroxymethyl derivative. Resolution:
-
pH Control: Lower the pH of your buffer to 5.5–6.0 (using Acetate or MES buffer). Alkyl halides are generally more stable in slightly acidic conditions.
-
Temperature: Store all aqueous solutions at 4°C. Never autoclave.
Issue 3: "The fluorescence signal is lower than expected."
Root Cause: Fluorescence Quenching or Aggregation.
-
Aggregation: At high concentrations, coumarins stack (
), which causes self-quenching of fluorescence [6]. -
Resolution: Verify solubility. If the solution is slightly cloudy, you are measuring a suspension, not a solution. Switch to the HP-
-CD protocol (Method B) to monomerize the dye and restore quantum yield.
Stability & Safety Warning
Hazard: The chloromethyl group makes this compound a potential alkylating agent .
-
Handling: Always handle powders in a fume hood.
-
Solvent Incompatibility: Do NOT dissolve in primary amines (like Tris buffer) for long-term storage. The amine will react with the chloromethyl group (nucleophilic substitution), permanently altering your molecule.
References
-
ChemBridge Corporation. (2021).[2] this compound Product Data. Hit2Lead. Link
-
BenchChem. (2025).[3][4] Solubility of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one in Organic Solvents: A Technical Guide. Link[1]
-
Pinho, E., et al. (2014). Cyclodextrin-based hydrogels for the release of hydrophobic drugs. Carbohydrate Polymers.[5] [Contextual Analog Support]
-
Sigma-Aldrich. (2025). Solubility Enhancement of Hydrophobic Drugs. Link
-
KV, S., et al. (2011). Inclusion Complex of 4-Hydroxycoumarin with Cyclodextrins. Semantic Scholar. Link
-
Sikora, A., et al. (2016). Analysis of Fluorescence Quenching of Coumarin Derivatives. PubMed Central. Link
Sources
Troubleshooting low fluorescence signal with coumarin labels
Executive Summary
Coumarin derivatives (e.g., AMCA, Alexa Fluor® 350, Coumarin 343) present unique challenges in fluorescence microscopy. Unlike fluorescein or rhodamine, coumarins operate in the near-UV/violet spectrum (350–405 nm). Low signal intensity in this channel is rarely due to a "bad batch" of dye; rather, it is usually a systemic failure involving optical transmission limits , autofluorescence masking , or concentration-quenching (ACQ) .
This guide moves beyond basic checks to address the photophysical and optical bottlenecks specific to blue-emitting fluorophores.
Part 1: Diagnostic Workflow
Visualizing the Problem
Before altering your protocol, use this logic tree to isolate the failure point.
Figure 1: Decision matrix for isolating signal loss. Blue nodes indicate decision points; Green indicates signal generation issues; Yellow indicates signal-to-noise issues.
Part 2: Critical Troubleshooting Modules
Module 1: The "Blue Hole" (Optical Path Transmission)
Q: My filters match the excitation spectrum (350 nm), but the image is dim. Why?
The Physicist’s Insight: The most common cause of coumarin failure is not the dye, but the glass. Standard microscope objectives are composed of crown glass and flint glass, which begin to absorb light heavily below 400 nm.
-
The Transmission Drop-off: A standard 40x objective may transmit only 20–40% of light at 360 nm, compared to >90% at 488 nm (FITC).
-
The Fix:
-
Verify Objective Class: Ensure you are using "Fluor," "Quartz," or "UV-optimized" objectives.
-
Remove DIC Prisms: Differential Interference Contrast (DIC) prisms (Wollaston prisms) often block UV light. Remove them from the light path when imaging the blue channel.
-
Check the Mountant: Many older mounting media yellow with age or absorb UV. Use a modern, non-yellowing antifade mountant (e.g., ProLong™ Glass or equivalent).
-
Module 2: Concentration Quenching (The Chemistry)
Q: I increased the dye concentration during conjugation, but the signal got weaker. How is that possible?
The Chemist’s Insight: Coumarins are hydrophobic and planar. When you over-label a protein (high Degree of Labeling, DOL), the dye molecules stack together. This leads to Aggregation-Caused Quenching (ACQ) or Homo-FRET, where the energy is dissipated as heat rather than fluorescence [1].
-
The "Goldilocks" Zone:
-
Fluorescein/Alexa 488: Tolerates DOL of 4–8.
-
Coumarins (AMCA/AF350): Optimal DOL is strictly 2–4 . Above this, quantum yield plummets.
-
Protocol: Determining Degree of Labeling (DOL) Do not guess. Calculate.
-
Measure Absorbance: Measure
(Protein) and (Dye peak, ~346 nm).[1] -
Calculate Protein Concentration (
): (CF is the Correction Factor for the dye's absorbance at 280 nm.[1] For AMCA, CF 0.19) [2].[1] -
Calculate DOL:
| Dye | CF (280nm) | Optimal DOL | |
| AMCA | 19,000 | 0.19 | 2–4 |
| Alexa Fluor 350 | 19,000 | 0.19 | 3–5 |
| Coumarin 343 | 42,000 | 0.15 | 1–3 |
Module 3: The Autofluorescence Barrier
Q: The tissue is glowing blue everywhere. How do I see my specific signal?
The Biologist’s Insight: Mammalian tissue is rich in NADH and NADPH, metabolic co-factors that absorb UV (340 nm) and emit blue light (460 nm). Collagen and elastin also fluoresce heavily in this channel [3].
-
Strategy 1: Narrow Bandpass Filters Standard DAPI filters often have wide emission tails (460nm long-pass). Switch to a narrow bandpass filter (e.g., 440/40 nm ) to cut off the broad autofluorescence tail of flavins.
-
Strategy 2: Chemical Quenching If fixing tissue, treat with Sudan Black B or 0.1% Sodium Borohydride (NaBH4) before immunostaining. This reduces background autofluorescence from aldehydes and lipofuscins.
Part 3: Comparative Data & Selection
If AMCA continues to fail, consider if you are using the correct derivative for your instrument.
| Derivative | Excitation (nm) | Emission (nm) | Relative Brightness* | Notes |
| AMCA-X | 353 | 442 | 1.0 (Baseline) | Prone to photobleaching; very hydrophobic. |
| Alexa Fluor 350 | 346 | 442 | 1.5x | Sulfonated core increases water solubility and reduces quenching. Recommended replacement. |
| Pacific Blue | 410 | 455 | 2.0x | Requires 405 nm laser (Violet diode). Do not use with UV lamp. |
| Coumarin 343 | 437 | 477 | N/A | Often used as a FRET donor, not for direct imaging. |
*Relative brightness in aqueous buffer; varies by conjugation efficiency.
Part 4: References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Explains Homo-FRET and concentration quenching mechanisms).
-
Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios. Retrieved from
-
Monici, M. (2005). Cell and tissue autofluorescence research and diagnostic applications. Biotechnology Annual Review, 11, 227-256. (Defines NADH/Collagen spectral interference).
-
AAT Bioquest. (n.d.). Extinction Coefficient [Coumarin]. Retrieved from
Sources
Technical Support Center: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
The following technical guide is structured as a Technical Support Center resource for researchers working with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one . It addresses the specific chemical instability of the chloromethyl group and the coumarin lactone ring, providing actionable protocols to prevent hydrolysis.
Product Code: CM-DM-COU-004 Support Tier: Senior Application Scientist Level[1]
Technical Profile & Stability Overview
Compound: this compound
Class: Functionalized Coumarin / Alkylating Agent
Primary Reactivity: Benzylic-like nucleophilic substitution (
The Hydrolysis Hazard
This molecule contains a chloromethyl group at position 4. Chemically, this behaves as a reactive benzylic chloride. In the presence of moisture, water acts as a nucleophile, displacing the chloride ion to form the hydroxymethyl derivative (alcohol). This reaction is often accelerated by heat and can occur even in solid state if the material is hygroscopic or stored improperly.
Key Degradation Pathway:
Note: The generated HCl can autocatalyze further degradation or induce polymerization in sensitive applications.
Troubleshooting Guide (Q&A)
Case 1: Storage & Physical Appearance
Q: My white crystalline powder has turned into a sticky, off-white solid. Is it still usable? A: This "stickiness" is the hallmark of partial hydrolysis. The hydrolysis product, 4-(hydroxymethyl)-6,7-dimethyl-2H-chromen-2-one , often has a lower melting point and different hygroscopic properties than the parent chloride.[1]
-
Diagnosis: Run a TLC (Solvent: Hexane:EtOAc 7:3). The alcohol impurity will appear as a more polar spot (lower
) than the starting material. -
Remedy: If degradation is
, you can recrystallize from anhydrous ethanol or a toluene/hexane mixture. If , repurify via flash column chromatography immediately, as the generated HCl can accelerate decomposition.
Case 2: Reaction Outcomes
Q: I am using this compound to alkylate a phenol in acetone/
-
The Fix:
-
Flame-dry your
before use.[1] -
Use anhydrous acetone (stored over molecular sieves).
-
Conduct the reaction under a nitrogen atmosphere.
-
Case 3: Aqueous Workup
Q: Can I wash the reaction mixture with aqueous NaOH to remove unreacted phenols? A: NO. Strong aqueous bases pose a double threat:
-
Rapid Hydrolysis: Hydroxide is a better nucleophile than water, rapidly converting the
to .[1] -
Ring Opening: Coumarin lactones open in strong base to form water-soluble coumarinates.[1]
-
Alternative: Use a mild acid wash (
) to remove basic impurities, or wash with saturated if neutralizing acid. Keep water contact time to a minimum (< 5 mins) and keep the mixture cold ( ).
Visualization: Degradation Pathways
The following diagram illustrates the two distinct hydrolysis risks: the primary chloromethyl displacement (most common) and the lactone ring opening (pH dependent).
Caption: Figure 1. Dual degradation pathways showing chloromethyl substitution (primary risk) and lactone ring opening (base-catalyzed risk).[1]
Validated Protocols
Protocol A: Anhydrous Storage & Handling
Objective: Prevent atmospheric moisture hydrolysis during long-term storage.[1]
-
Container: Amber glass vial with a Teflon-lined screw cap (protects from light and ensures seal).
-
Atmosphere: Flush the vial with dry Argon or Nitrogen before sealing.
-
Desiccant: Place the vial inside a secondary container (desiccator) containing active silica gel or
. -
Temperature: Store at
.-
Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Protocol B: Purification of Partially Hydrolyzed Material
Objective: Recover pure chloride from a degraded batch.
| Parameter | Specification | Reason |
| Solvent System | Toluene : Hexane (1:[1]1) | The alcohol impurity is insoluble in non-polar toluene/hexane, while the chloride dissolves. |
| Temperature | Maximizes solubility differential. | |
| Filtration | Rapid, Vacuum | Minimizes exposure to air moisture. |
| Drying | Vacuum Desiccator ( | Removes trace solvent and water. |
Step-by-Step:
-
Dissolve the crude solid in minimal hot Toluene (
). -
Add an equal volume of hot Hexane.
-
Allow to cool slowly to room temperature, then refrigerate at
for 4 hours. -
Filter the white crystals. The "sticky" alcohol impurity often remains in the mother liquor or oils out separately.
-
Wash crystals with cold Hexane.[1]
Decision Tree: Solvent Selection
Use this flow to select the correct solvent for your reaction to ensure stability.
Caption: Figure 2. Solvent selection logic to minimize hydrolysis risk during nucleophilic substitution reactions.
References
-
Pechmann Condens
-
Hydrolysis Kinetics of Benzyl Chlorides
-
Safety & Handling of Chloromethyl Coumarins
- Title: Safety Data Sheet: 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one (Analogue reference for handling)
- Source: PubChem Labor
-
URL:[Link]
-
Coumarin Ring Stability
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scispace.com [scispace.com]
- 3. Syntheses, reactivity, and biological applications of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Syntheses, reactivity, and biological applications of coumarins - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background fluorescence in imaging experiments
Imaging Technical Support Center Subject: Reducing Background Fluorescence in Biological Imaging Ticket ID: IMG-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Imaging Technical Support Center. High background fluorescence—often dismissed as "noise"—is a deterministic signal arising from specific biological or chemical sources. As researchers, we do not simply "lower" background; we identify its source (autofluorescence vs. non-specific binding) and systematically dismantle it.
This guide moves beyond basic troubleshooting. It provides a mechanistic understanding of why your sample glows and offers self-validating protocols to resolve it.
Module 1: Diagnostic Triage
"Is it Biology or Chemistry?"
Before applying a fix, you must characterize the artifact. Use the decision matrix below to identify the root cause of your background signal.
Figure 1: Diagnostic decision tree for isolating the source of background fluorescence.
Module 2: Biological Autofluorescence (The "Glow")
The Issue: Biological tissues contain endogenous fluorophores (NADPH, Flavins, Lipofuscin, Collagen) that emit light when excited, particularly in the Blue (DAPI) and Green (FITC/GFP) channels.
Quantitative Profile of Endogenous Fluorophores
| Endogenous Source | Primary Location | Excitation Peak (nm) | Emission Peak (nm) | Risk Level |
| Collagen | ECM / Connective Tissue | ~270 (UV) | ~390 (Blue) | High |
| NAD(P)H | Cytosol / Mitochondria | ~340 (UV) | ~450 (Blue) | Medium |
| Elastin | Vasculature / Skin | ~350-450 | ~420-520 | High |
| Flavins (FAD) | Mitochondria | ~450 (Blue) | ~525 (Green) | Medium |
| Lipofuscin | Lysosomes (Aging cells) | Broad (300-450) | Broad (450-650) | Critical |
Troubleshooting Guides (Q&A)
Q: My fixed tissue has a high, uniform background in the green channel. Washing didn't help. A: This is likely Aldehyde-Induced Fluorescence .[1] Glutaraldehyde (and to a lesser extent PFA) reacts with tissue amines to form Schiff bases, which fluoresce.
-
The Fix: Chemical reduction using Sodium Borohydride (NaBH₄).[1][2][3]
-
Mechanism: NaBH₄ reduces the fluorescent Schiff bases (C=N) back to non-fluorescent amines.
Q: I see bright, perinuclear granules in my brain/retina tissue sections. A: This is Lipofuscin . It is an accumulation of oxidized proteins and lipids in lysosomes, common in aged tissue.[4][5][6] It has a broad emission spectrum that bleeds through multiple channels.
-
The Fix: Lipophilic quenching using Sudan Black B or TrueBlack®.[4][5][7]
-
Mechanism: These non-fluorescent dyes bind to lipofuscin granules and absorb their emitted light (masking).
Module 3: Experimental Protocols
Protocol A: Aldehyde Reduction (Sodium Borohydride)
Best for: Glutaraldehyde-fixed samples or stubborn PFA background.
-
Preparation: Prepare a 1 mg/mL (0.1%) solution of Sodium Borohydride (NaBH₄) in PBS.
-
Critical: NaBH₄ degrades rapidly in water. Prepare immediately before use.
-
Warning: The reaction generates hydrogen gas bubbles.
-
-
Incubation:
-
Submerge fixed samples in the solution for 10 minutes at room temperature.
-
Tip: For delicate adherent cells, do not agitate vigorously to prevent detachment by bubbles.
-
-
Washing: Wash 3 x 5 minutes with PBS to remove bubbles and residual reagent.
-
Proceed: Continue with blocking and immunostaining.
Protocol B: Lipofuscin Quenching (Sudan Black B)
Best for: Aged brain, retina, or heart tissue.
-
Staining: Perform your standard immunofluorescence staining first. (Note: Some protocols quench before, but quenching after secondary antibodies is often safer for epitope preservation).
-
Preparation: Prepare 0.1% Sudan Black B in 70% Ethanol.
-
Step: Dissolve, heat slightly to solubilize, and filter through a 0.2µm syringe filter to remove precipitates.
-
-
Incubation: Immerse slides for 10–15 minutes at room temperature.
-
Washing: Wash 3 x 5 minutes with PBS.
Module 4: Chemical Background (Non-Specific Binding)
The Issue: The antibody binds to something other than the target antigen.[1][8][9]
Q: How do I choose the correct blocking serum? A: The "Gold Standard" rule is: Block with serum from the host species of your SECONDARY antibody.
-
Scenario:
-
Primary Antibody: Rabbit anti-Target
-
Secondary Antibody: Goat anti-Rabbit
-
Correct Block: Goat Serum (10% in PBS).
-
-
Why? The secondary antibody (Goat) is an antibody raised against Rabbit IgG. If you block with Rabbit serum, the secondary will bind to the blocking buffer, lighting up the entire slide. If you block with Goat serum, the secondary antibody ignores the blocking proteins because it recognizes them as "self."
Figure 2: Logic flow for selecting the correct serum to prevent non-specific secondary binding.
Module 5: Optical Optimization Strategies
If chemical methods fail, utilize physics. The "Optical Window" for biological tissue is in the Near-Infrared (NIR) range, where endogenous autofluorescence is minimal.
Strategy: Red-Shifting Shift your fluorophores away from the Blue/Green "Danger Zone."
-
Avoid: DAPI (Blue), Fluorescein/Alexa 488 (Green) for low-abundance targets.
-
Adopt: Alexa Fluor 647, Cy5, Alexa Fluor 750.
Data: Signal-to-Noise Ratio (SNR) Improvement by Wavelength
| Channel | Autofluorescence Intensity | Signal Clarity | Recommended Use |
| UV/Blue (405-450nm) | Very High (NADPH/Collagen) | Low | Nuclei (DAPI) only |
| Green (488-520nm) | High (Flavins/Elastin) | Medium | High-abundance targets |
| Red (555-594nm) | Moderate | High | Structural markers |
| Far-Red (647nm+) | Very Low | Superior | Low-abundance / Critical targets |
References
-
Baschong, W., et al. (2001). Control of autofluorescence of archival formaldehyde-fixed, paraffin-embedded tissue in confocal laser scanning microscopy. Journal of Histochemistry & Cytochemistry.
-
Clancey, K. R., & Cauller, L. J. (2010). Reduction of background autofluorescence in brain sections following immersion in sodium borohydride. Journal of Neuroscience Methods.
-
Georgakoudi, I., et al. (2002). NAD(P)H and collagen as in vivo quantitative fluorescent biomarkers of epithelial precancerous changes. Cancer Research.
-
Biotium Technical Support. TrueBlack® Lipofuscin Autofluorescence Quencher Protocol.
-
Schnell, S. A., et al. (1999). Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue. Journal of Histochemistry & Cytochemistry.
Sources
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. Time-Resolved Fluorescence Spectra of Untreated and Sodium Borohydride-Reduced Chromophoric Dissolved Organic Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. clinisciences.com [clinisciences.com]
- 6. biotium.com [biotium.com]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Optimization of Protein Labeling with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary & Mechanism
Welcome to the technical support hub for 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (also known as 4-chloromethyl-6,7-dimethylcoumarin). This compound is a fluorogenic alkylating agent. Unlike NHS-esters which target amines, the chloromethyl "warhead" is an alkyl halide that undergoes nucleophilic substitution (
In the context of protein labeling, this probe is chemoselective based on pH. At physiological pH (7.0–7.5), it preferentially reacts with cysteine sulfhydryls (thiols) to form stable thioether bonds. At higher pH (>8.5), it loses selectivity and will alkylate amines (Lysine, N-terminus) and potentially histidine.
Key Technical Specifications:
| Parameter | Specification | Notes |
| Reactive Group | Chloromethyl (Alkyl Halide) | Targets Nucleophiles (-SH > -NH2) |
| Excitation (Ex) | ~340–360 nm (UV/Violet) | Requires UV-compatible optics |
| Emission (Em) | ~430–450 nm (Blue/Cyan) | Stokes Shift ~90 nm |
| Solubility | Hydrophobic | Soluble in DMSO/DMF; Insoluble in water |
| Molecular Weight | ~222.67 g/mol | Small molecule; minimal steric hindrance |
Experimental Workflow (Visualization)
The following diagram outlines the critical path for labeling. Note the decision points regarding pH, which dictate the chemistry's selectivity.
Caption: Workflow for chemoselective labeling. pH selection is the critical determinant of residue targeting.
Protocol & Optimization Guidelines
Phase 1: Pre-Reaction Planning
1. Solubility Management (The "Crash Out" Risk) This coumarin derivative is highly hydrophobic. If you add it directly to an aqueous buffer, it will precipitate immediately, resulting in zero labeling.
-
Protocol: Dissolve the powder in anhydrous DMSO to create a 10–20 mM stock solution.
-
Constraint: The final concentration of DMSO in the protein reaction mixture should not exceed 5–10% (v/v) to prevent protein denaturation.
2. Buffer Selection
-
Recommended: PBS, HEPES, or MOPS (pH 7.0–7.5).
-
Avoid: Buffers containing thiols (DTT, mercaptoethanol) before the reaction, as these will scavenge the probe.
-
Note on Tris: Tris contains a primary amine. While less nucleophilic than lysine at neutral pH, it can compete at high pH. For Cys-labeling, Tris is acceptable; for Lys-labeling, use Borate or Carbonate buffers.
Phase 2: The Reaction
-
Protein Prep: Adjust protein concentration to 1–5 mg/mL in degassed buffer (pH 7.2).
-
Probe Addition: While vortexing gently, slowly add the coumarin-DMSO stock to the protein solution.
-
Stoichiometry: Use a 10-20 molar excess of probe over protein for Cys labeling.
-
-
Incubation: Incubate for 2 hours at Room Temperature or overnight at 4°C in the dark .
-
Why Dark? Coumarins are photostable, but prolonged exposure to ambient light can cause minor photobleaching or radical formation.
-
-
Quenching: Add 50 mM Glutathione or DTT (final concentration) and incubate for 15 minutes. This reacts with any remaining chloromethyl groups, preventing non-specific binding during purification.
Troubleshooting & FAQs
Category 1: Reaction Efficiency
Q: My protein precipitated immediately upon adding the probe. What happened? A: This is a "Solvent Shock" or "Hydrophobic Aggregation" issue.
-
Diagnosis: The local concentration of DMSO or the hydrophobic probe was too high at the injection site.
-
Fix:
-
Lower the final DMSO concentration to <5%.
-
Add the probe in multiple small aliquots rather than one bolus.
-
Dilute the probe stock further before addition (e.g., if stock is 20 mM, dilute to 2 mM in buffer immediately before adding to protein, though this requires speed).
-
Q: I have very low fluorescence signal after purification. A: This usually stems from three causes:
-
Oxidized Thiols: If targeting Cysteine, your protein's sulfhydryls may be oxidized (disulfides).
-
Fix: Pre-treat protein with TCEP (which does not contain thiols that compete with the probe) to reduce disulfides, then label.
-
-
Incorrect pH: If pH < 6.5, the cysteine is protonated (-SH) and not nucleophilic. It must be the thiolate anion (-S⁻).
-
Fix: Adjust pH to 7.2–7.5.
-
-
Self-Quenching: You may have over-labeled the protein. Coumarins in close proximity can quench each other.
-
Fix: Reduce the molar excess of the probe from 20x to 5x or 10x.
-
Category 2: Selectivity & Background
Q: I am seeing high background in my gel/blot. A: The coumarin probe is hydrophobic and sticks non-covalently to hydrophobic pockets on proteins.
-
Fix: Ensure your purification step (Desalting column or Dialysis) includes a wash buffer with a small amount of detergent (e.g., 0.05% Tween-20) or increase the salt concentration (up to 500 mM NaCl) to disrupt hydrophobic interactions before the final elution.
Q: Can I use this to label Lysines instead of Cysteines? A: Yes, but it is less efficient than NHS-esters.
-
Protocol Adjustment: Raise the pH to 8.5–9.0 . At this pH, Lysine amines are deprotonated and nucleophilic. However, you must use a higher molar excess (20-50x) because water hydrolysis of the chloromethyl group competes more effectively at high pH.
Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common labeling failures.
References
-
Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of bioconjugation. Chemical Society Reviews, 44(15), 5495-5551. Link
-
Thermo Fisher Scientific. Coumarin and Coumarin Derivatives: Technical Guide. Link
-
Kapanen, A. I., et al. (2021). Chemoselective cysteine modification via chloromethyl reagents.[1] ResearchGate.[2] Link
-
AAT Bioquest. Spectrum of 7-Amino-4-methylcoumarin (AMC) and derivatives. Link
(Note: While specific "chloromethyl-6,7-dimethyl" papers are rare in general literature, the chemistry is homologous to standard chloromethyl coumarin derivatization described in the citations above.)
Sources
Technical Support Center: Synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Process Overview & Criticality
The synthesis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one is a classic Pechmann condensation. While the chemistry is well-established, scaling this reaction from milligram discovery batches to kilogram process batches introduces significant thermodynamic and rheological risks.
This molecule serves as a critical intermediate for functionalized coumarin derivatives used in laser dyes, fluorescent probes, and pharmaceutical scaffolds. The chloromethyl handle at the C4 position is highly reactive, making the purity of this intermediate paramount for downstream success.
The Core Challenge: The reaction between 3,4-dimethylphenol and ethyl 4-chloroacetoacetate in concentrated sulfuric acid is highly exothermic. Inadequate heat removal during scale-up leads to "tarring" (sulfonation byproducts) and runaway temperature spikes that degrade the chloromethyl group.
Visualizing the Chemistry
To troubleshoot effectively, you must understand the flow of the reaction and the critical control points.
Diagram 1: Reaction Mechanism & Critical Process Parameters (CPPs)
Caption: Mechanistic flow of the Pechmann condensation highlighting the critical exotherm during the initial mixing phase and viscosity changes during cyclization.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users scaling up from 5g to >100g batches.
Module A: The Reaction Phase
Q1: The reaction mixture turned black and viscous immediately upon adding the acid. Is the batch recoverable?
-
Diagnosis: This is "tarring," likely caused by a runaway exotherm or insufficient agitation. Sulfuric acid acts as an oxidant at high temperatures (>50°C), sulfonating the electron-rich phenol ring rather than catalyzing the condensation.
-
Solution:
-
Immediate: If the product has precipitated within the tar, you might salvage it by quenching in ice water and recrystallizing multiple times with charcoal. However, yield will be poor (<30%).
-
Prevention: For the next batch, cool the phenol/ester mixture to 0–5°C before adding the acid. Add the acid dropwise over 30–60 minutes, ensuring the internal temperature never exceeds 10°C.
-
Q2: My yield is low (<40%), and NMR shows unreacted ethyl 4-chloroacetoacetate.
-
Diagnosis: Incomplete conversion, often due to water contamination or insufficient acid strength. The Pechmann condensation is a dehydration reaction; water drives the equilibrium backward.
-
Solution:
Module B: Work-up & Isolation
Q3: Upon pouring the reaction mixture into ice water, the product formed a sticky "gum" or oil instead of a filterable solid.
-
Diagnosis: "Oiling out." This happens when the product precipitates too quickly in the presence of impurities or if the quench water is too warm.
-
Solution:
-
The Fix: Decant the aqueous acid layer. Dissolve the sticky gum in a minimum amount of hot ethanol. Let it cool slowly to room temperature, then refrigerate. Scratch the glass to induce nucleation.
-
Protocol Adjustment: Ensure the quench volume is sufficient (at least 5x reaction volume) and consists of crushed ice, not just cold water. Agitate vigorously during the quench to break up oil droplets before they coalesce.
-
Q4: The final solid has a persistent acidic smell and turns pink over time.
-
Diagnosis: Acid entrapment. The crystal lattice has trapped sulfuric acid, which slowly degrades the molecule (acid-catalyzed hydrolysis).
-
Solution:
-
Wash the filter cake copiously with cold water until the filtrate pH is neutral.
-
Perform a final wash with cold 5% sodium bicarbonate (
) solution, followed by a water wash.
-
The "Golden Batch" Protocol (100g Scale)
Use this protocol as the baseline for scale-up. It is designed to maximize safety and yield.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol (100g Scale) | Role |
| 3,4-Dimethylphenol | 122.16 | 1.0 | 40.0 g | Nucleophile |
| Ethyl 4-chloroacetoacetate | 164.59 | 1.1 | 59.3 g (approx 50 mL) | Electrophile / Lachrymator |
| Sulfuric Acid (98%) | 98.08 | ~5-6 | 120 mL | Catalyst / Solvent |
| Ice/Water | N/A | N/A | ~800 g | Quench Medium |
Step-by-Step Methodology:
-
Preparation (Safety Critical):
-
Perform all operations in a fume hood. Ethyl 4-chloroacetoacetate is a potent lachrymator (tear gas agent). Wear double nitrile gloves and goggles.
-
Prepare a 1L beaker filled with 800g of crushed ice.
-
-
Charging:
-
In a 500mL 3-neck round-bottom flask equipped with an overhead stirrer and thermometer, charge 40.0 g of 3,4-dimethylphenol .
-
Add 59.3 g of ethyl 4-chloroacetoacetate .
-
Stir to form a homogeneous solution (the phenol will dissolve in the ester).
-
-
The Critical Addition (Exotherm Control):
-
Cool the flask in an ice/salt bath to 0°C .
-
Place 120 mL of Conc. H2SO4 in a pressure-equalizing addition funnel.
-
Slowly add the acid dropwise. Target Rate: ~2-3 mL/min.
-
STOP addition if internal temp rises >10°C. Resume only when cooled.
-
-
Aging:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to room temperature (20–25°C) naturally.
-
Stir for 12–16 hours . The mixture will thicken significantly (slurry formation).
-
-
Quench & Isolation:
-
Slowly pour the reaction slurry into the prepared crushed ice while stirring vigorously.
-
A white-to-off-white solid will precipitate immediately.
-
Stir the aqueous slurry for 30 minutes to ensure all acid is extracted from the solid.
-
Filter via vacuum filtration (Buchner funnel).
-
-
Purification:
-
Wash the cake with 3 x 100mL cold water.
-
Recrystallization: Transfer crude solid to a flask. Add Ethanol (95%) (approx 5-7 mL per gram of crude). Heat to reflux until dissolved. Cool slowly to 4°C.
-
Filter pure crystals and dry in a vacuum oven at 40°C.
-
Expected Yield: 65–75% Appearance: White to pale yellow needles.
Scale-Up Workflow Visualization
Diagram 2: Process Flow Diagram (PFD)
Caption: Operational workflow for the synthesis, emphasizing the cooling requirements before acid addition and the slurry transfer during quenching.
References
-
Pechmann Condensation Mechanism & Catalysis
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
-
-
Synthesis of 4-chloromethylcoumarins
-
Safety Data & Handling (Ethyl 4-chloroacetoacetate)
-
Thermo Fisher Scientific. (2022). Safety Data Sheet: Ethyl 4-chloroacetoacetate.
-
-
General Coumarin Purification Methods
-
Sithambaresan, M., & Yogarajah, N. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach. Research Review International Journal of Multidisciplinary, 4(1).
-
-
Compound Identification (CAS Verification)
-
ChemicalBook. (2024). This compound Properties.
-
Sources
Common pitfalls in working with chloromethyl coumarins
Technical Support Center: Working with Chloromethyl Coumarins
Introduction: The Dual Nature of the Reagent
Welcome to the technical support hub. If you are working with chloromethyl coumarins (CMCs), you are likely operating in one of two distinct domains: Live Cell Imaging (using probes like CellTracker™ Blue CMAC) or Analytical Chemistry (using CMCs as fluorescent labels for carboxylic acids in HPLC).
While the core chemistry—the alkylation of a nucleophile by the reactive chloromethyl group—is identical, the experimental context dictates the pitfalls. This guide is bifurcated to address these specific workflows separately.
Module A: Live Cell Imaging (CellTracker™ Workflows)
The most common issue we encounter is dye leakage or poor retention after fixation. This usually stems from a misunderstanding of the intracellular retention mechanism.
The Mechanism of Retention
Unlike simple stains, CMCs are "pro-dyes." They are membrane-permeant and non-fluorescent (or weakly fluorescent) until they enter the cell.[1] Retention relies on an enzymatic reaction, not just passive diffusion.
Key Concept: The chloromethyl group reacts with intracellular thiols (primarily Glutathione) via Glutathione S-Transferase (GST) .[2] This creates a cell-impermeant thioether adduct.[1]
Figure 1: The GST-mediated retention mechanism. Without the GST step, the dye washes out.
Common Pitfalls & Solutions
| Symptom | Root Cause | Technical Solution |
| Rapid Dye Leakage | Insufficient "Reaction Time" before imaging/fixation. | The Pulse-Chase Protocol: After loading (30 min), you must replace the medium and incubate for another 30–60 mins. This allows the GST reaction to complete and unbound dye to pump out. |
| Cytotoxicity | DMSO concentration > 0.5% or dye aggregation. | Dissolve stock at 10 mM in high-quality anhydrous DMSO. Dilute to working conc (0.5–25 µM) immediately before use. Keep final DMSO < 0.1%. |
| No Signal in Fixed Cells | Fixation occurred before the thiol-reaction was complete. | Do not fix immediately after staining. Perform the recovery wash (30 min) before adding formaldehyde. |
| Uneven Staining | Dye precipitated in aqueous buffer. | Vortex vigorously when adding the DMSO stock to the buffer. Avoid adding stock directly to the cell culture dish; pre-dilute in a separate tube. |
Expert Protocol: The "Pulse-Chase-Retain" Method
-
Preparation: Dilute 10 mM DMSO stock to 10 µM in serum-free medium.
-
Pulse (Loading): Incubate cells for 30–45 minutes at 37°C.
-
Chase (Reaction): Remove dye solution. Replace with complete growth medium. Incubate for 45 minutes. Crucial Step: This allows the GST reaction to lock the dye inside.
-
Imaging/Fixation: Proceed to image live or fix with 4% paraformaldehyde.
Module B: Chemical Derivatization (HPLC/TLC)
In analytical chemistry, chloromethyl coumarins (like 4-chloromethyl-7-methoxycoumarin) are used to label fatty acids or acidic pharmaceuticals to increase UV/Fluorescence sensitivity.
The Pitfall: The chloromethyl group is less reactive than the bromomethyl analog. It requires specific catalysis to drive the reaction to completion without hydrolyzing the reagent.
The Catalytic Mechanism (Crown Ether Effect)
To react a lipophilic coumarin with a hydrophilic salt (carboxylate), you need a phase transfer catalyst or a solubilizing agent. We use 18-Crown-6 to complex the Potassium ion, leaving the carboxylate "naked" and highly nucleophilic in organic solvents.
Figure 2: Crown ether catalysis solubilizes the carbonate, driving the esterification in anhydrous solvents.
Troubleshooting Analytical Derivatization
Q: Why do I see a large "unknown" peak early in my chromatogram? A: This is likely hydrolyzed coumarin (4-hydroxymethyl-coumarin).
-
Cause: Moisture in your solvent. The chloromethyl group reacts with water faster than with your fatty acid if water is present.
-
Fix: Use anhydrous Acetone or Acetonitrile. Store K2CO3 in a desiccator. Add a molecular sieve to the reaction vial.
Q: My reaction yield is low (<50%). A: The chloride is a poor leaving group compared to bromide.
-
Fix 1: Add a catalytic amount of Potassium Iodide (KI) . This converts the chloromethyl to an iodomethyl intermediate in situ, which is much more reactive (Finkelstein reaction logic).
-
Fix 2: Ensure you are using 18-Crown-6 (or Dibenzo-18-crown-6) as a catalyst. Without it, the salt solubility in acetone is negligible.
Q: The fluorescence signal is drifting. A: Check the pH of your mobile phase.
-
Insight: While methoxy-coumarins are generally stable, hydroxy-coumarin derivatives (if that is what you are using) are pH-sensitive. Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate) to maintain a consistent ionization state.
FAQ: General Handling & Stability
Q: Can I store the stock solution in the fridge? A: Yes, but anhydrous DMSO is required.
-
Warning: DMSO is hygroscopic. If you open a cold DMSO vial in a humid room, water condenses inside. This water will hydrolyze the chloromethyl group during storage, rendering the vial useless for the next experiment.
-
Best Practice: Aliquot into single-use vials. Store at -20°C with desiccant. Thaw completely to room temperature before opening.
Q: Is the fluorescence susceptible to photobleaching? A: Yes, coumarins are moderately susceptible.
-
Mitigation: Keep samples in the dark.[3] For microscopy, use mounting media with anti-fade agents (e.g., ProLong™ Diamond) if fixing cells. For live cells, minimize excitation intensity and exposure time.
References
-
CellTracker Mechanism & Protocols
-
Thermo Fisher Scientific. CellTracker™ Blue CMAC Dye (C2110).[2] User Guide.
-
- Glutathione Interaction: Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of chloromethyl coumarin derivatives." Journal of Chromatography B, 1994. Note: Establishes the reactivity profile of the chloromethyl group with biological thiols.
-
Fatty Acid Derivatization (Crown Ether Catalysis)
- Durst, H.D., et al.
-
(Foundational text on the crown ether/K2CO3 mechanism for phenacyl/coumarin halides).
-
Stability in DMSO
- Balakin, K.V., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 2006.
-
(Verifies stability limits of compounds in stored DMSO).
Sources
- 1. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A new method of quantifying glutathione levels in freshly isolated single superfused rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one vs. Standard Fluorescent Probes
This guide provides an in-depth technical analysis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CMDMC), comparing its utility, reactivity, and photophysical properties against established fluorescent probes.
Executive Summary
This compound (CMDMC) is a specialized coumarin-based alkylating agent. Unlike ubiquitous probes such as Fluorescein or Rhodamine which target amines via activated esters, CMDMC targets nucleophiles (carboxylates, phenols, thiols, and amines) via an SN2 mechanism.
Its primary distinction lies in its stability-reactivity trade-off . While standard bromomethyl-coumarins (e.g., Br-Mmc) offer rapid kinetics, they suffer from hydrolytic instability. CMDMC offers superior shelf-stability and pH-independent fluorescence, making it an ideal scaffold for synthesizing stable fluorescent tags or labeling analytes requiring harsh processing conditions.
Quick Comparison Matrix
| Feature | CMDMC (Subject) | Br-Mmc (Standard) | Fluorescein-NHS |
| Reactive Group | Chloromethyl (-CH₂Cl) | Bromomethyl (-CH₂Br) | NHS Ester |
| Primary Target | Carboxylates, Phenols, Thiols | Carboxylates, Phenols | Primary Amines |
| Reactivity | Moderate (Requires heat/catalyst) | High (Room Temp) | High (Room Temp) |
| Hydrolytic Stability | High | Low (Degrades rapidly) | Low (Hydrolyzes in water) |
| Fluorescence | Violet-Blue (Ex ~320nm / Em ~400nm) | Blue (Ex 325nm / Em 390nm) | Green (Ex 494nm / Em 512nm) |
| pH Sensitivity | None (pH Independent) | None | High (Quenched at acidic pH) |
Mechanism of Action
CMDMC functions as an electrophilic alkylating agent. The chloromethyl group at position 4 is activated by the electron-withdrawing nature of the coumarin lactone ring, though less so than its bromomethyl counterpart.
Reaction Pathway
The labeling process follows a bimolecular nucleophilic substitution (SN2). For carboxylic acids, the reaction is often catalyzed by a crown ether or potassium iodide (Finkelstein reaction in situ) to convert the chloro- group to a more reactive iodo- intermediate.
Figure 1: SN2 Reaction Mechanism of CMDMC labeling. The chloromethyl group undergoes displacement by the nucleophilic target.
Detailed Performance Comparison
A. CMDMC vs. 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
Br-Mmc is the historical gold standard for labeling carboxylic acids in HPLC.
-
Reactivity: Br-Mmc is significantly more reactive due to bromine being a better leaving group than chlorine.
-
Stability: CMDMC is superior. Br-Mmc degrades spontaneously in moist air or protic solvents, often requiring fresh preparation. CMDMC can be stored for extended periods without significant degradation.
-
Selectivity: The lower reactivity of CMDMC allows for greater control. It reduces "background" labeling of weaker nucleophiles that might react with the hyper-active Br-Mmc.
B. CMDMC vs. 7-Hydroxycoumarin (Umbelliferone)
-
pH Dependence: 7-Hydroxycoumarin is highly pH-sensitive; it is only fluorescent in its deprotonated (phenolate) form (pH > 8).
-
CMDMC Advantage: The 6,7-dimethyl substitution pattern of CMDMC lacks the ionizable hydroxyl group. Consequently, its fluorescence intensity is pH-independent , making it reliable for intracellular tracking in acidic organelles (lysosomes) or acidic HPLC mobile phases.
C. Photophysical Properties
The 6,7-dimethyl substitution provides a hypsochromic (blue) shift compared to 7-methoxy variants.
| Property | CMDMC | 7-Methoxycoumarin | 7-Hydroxycoumarin |
| Excitation Max (λex) | ~320 nm (UV) | 325 nm | 330 nm (Base) / 360 nm (Acid) |
| Emission Max (λem) | ~400-410 nm (Violet) | 390 nm | 450 nm (Cyan) |
| Stokes Shift | ~80-90 nm | ~65 nm | ~90-120 nm |
| Quantum Yield (Φ) | Moderate (0.4 - 0.6) | High (0.6 - 0.8) | pH Dependent |
Experimental Protocol: Labeling Carboxylic Acids
Note: Due to the lower reactivity of the chloromethyl group, this protocol utilizes a phase-transfer catalyst and elevated temperature.
Materials
-
Probe: this compound (10 mM in Acetone).
-
Catalyst: 18-Crown-6 (or Potassium Iodide for Finkelstein activation).
-
Base: Potassium Carbonate (K₂CO₃).
-
Solvent: Acetonitrile or Acetone (Anhydrous).
Workflow
-
Preparation: Dissolve the target carboxylic acid (1 eq) in anhydrous acetonitrile.
-
Activation: Add K₂CO₃ (1.5 eq) and 18-Crown-6 (0.1 eq). Vortex for 2 minutes to generate the carboxylate anion.
-
Labeling: Add CMDMC solution (1.2 eq).
-
Incubation:
-
Standard: Reflux at 60°C for 30–60 minutes.
-
With KI Catalyst: Add 10% mol KI; reflux time may be reduced to 20 minutes.
-
-
Quenching: Cool to room temperature. Filter to remove solid salts.
-
Analysis: Inject directly into HPLC (Reverse Phase C18). Detection: Ex 320nm / Em 410nm.
Figure 2: Optimized derivatization workflow for carboxylic acids using CMDMC.
Critical Analysis for Drug Development
For drug development professionals, CMDMC serves a specific niche:
-
Metabolite Tracking: Ideal for labeling acidic drug metabolites (glucuronides, carboxylic acids) where the label must survive acidic HPLC mobile phases.
-
Library Synthesis: The chloromethyl group is robust enough to survive multi-step organic synthesis, allowing the fluorescent tag to be incorporated early in a synthetic pathway, unlike NHS esters which must be added last.
-
Bio-orthogonality: The absence of reaction with amines at physiological pH (without heat) allows for selective labeling of thiols or activated acids in complex mixtures.
References
-
Koparir, P. et al. (2017).[1] "4-Chloromethyl-6,7-dimethylcoumarin Synthesis and Quantum Chemical Calculations." 8th International Advanced Technologies Symposium. Link
-
BenchChem. (2025). "Application Notes for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin." BenchChem Protocols. Link
-
Alwan, E. (2021).[2] "Synthesis of biologically active chromene and coumarin derivatives." ACG Publications.[3] Link
-
Broadwater, M. A. et al. (2018).[4] "Comparing the inherent reactivity of aqueous chlorinating and brominating agents."[4] Environmental Science: Water Research & Technology. Link
Sources
- 1. Akademik Bilgi Sistemi | Akademisyen Yayınları [abs.firat.edu.tr]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]
Comparative Analysis of Coumarin-Based Labeling Reagents
[1][2]
Executive Summary
Coumarin derivatives represent a foundational class of blue-fluorescent labels, occupying the critical UV-to-violet excitation window (350–405 nm). While historically dominant, they now face competition from sulfonated derivatives (e.g., Alexa Fluor 350) and polymer-based dyes (e.g., Brilliant Violet). This guide provides a technical comparison of coumarin-based reagents against modern alternatives, focusing on quantum yield, solubility, and photostability. It is designed to assist researchers in selecting the optimal fluorophore for microscopy, flow cytometry, and FRET applications.
Mechanistic Foundation: The Coumarin Scaffold
The coumarin fluorophore is based on the benzopyran-2-one ring system. Its fluorescence arises from an intramolecular charge transfer (ICT) mechanism, typically a "push-pull" system where an electron-donating group (e.g., -OH, -NH2) at position 7 interacts with the electron-withdrawing lactone carbonyl.
-
7-Hydroxycoumarin (Umbelliferone): Exhibits strong pH-dependent fluorescence.[1] It is protonated (quenched) in acidic environments and deprotonated (highly fluorescent) in alkaline conditions (pKa ~7.8).
-
7-Aminocoumarin: Replaces the hydroxyl with an amine, significantly reducing pH sensitivity and shifting emission to longer wavelengths, making it more suitable for stable biological labeling.
Comparative Performance Analysis
Optical Properties Comparison
The following table contrasts classic coumarin reagents with enhanced sulfonated variants and common alternatives.
Table 1: Optical Properties of Key Blue-Fluorescent Reagents
| Fluorophore | Excitation (nm) | Emission (nm) | Extinction Coeff.[2] (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* | Solubility |
| AMCA | 345 | 450 | ~19,000 | 0.65 | 1.0 (Baseline) | Low (Hydrophobic) |
| Alexa Fluor 350 | 346 | 442 | ~19,000 | 0.85 | ~1.5x | High (Sulfonated) |
| Pacific Blue | 410 | 455 | ~46,000 | 0.78 | ~2.5x | Moderate |
| 7-Methoxycoumarin | 325 | 390 | ~15,000 | 0.15 | 0.2x | Low |
| Brilliant Violet 421 | 407 | 421 | ~2,500,000** | >0.70 | >10x | High (Polymer) |
**Relative Brightness is normalized to AMCA conjugates. *Polymer dyes like BV421 function as light-harvesting antennas, resulting in massive extinction coefficients.
Solubility and Photostability
-
AMCA (Aminomethylcoumarin Acetate): Historically the standard for UV excitation. However, its hydrophobicity often leads to protein precipitation at high degrees of labeling (DOL). It photobleaches rapidly under intense arc lamp illumination.
-
Alexa Fluor 350: A sulfonated coumarin derivative.[1][3] The sulfonate groups (
) add negative charge, drastically increasing water solubility and preventing dye aggregation. This allows for higher DOL without quenching or precipitation. -
Pacific Blue: Derived from 6,8-difluoro-7-hydroxycoumarin. The fluorine substitutions lower the pKa (making it pH insensitive at physiological levels) and shift excitation to ~405 nm, aligning perfectly with violet laser diodes used in flow cytometry.
pH Sensitivity Profile
Researchers must choose between sensing and labeling :
-
For pH Sensing: Use 7-hydroxycoumarin derivatives.[1] The phenolic proton acts as a switch; measuring the ratio of excitation at 330 nm (protonated) vs 370 nm (deprotonated) allows ratiometric pH determination.
-
For Stable Labeling: Use 7-aminocoumarin or sulfonated coumarins (Alexa Fluor 350). These maintain stable fluorescence across the physiological pH range (pH 4–10).
Experimental Workflows
Protocol: NHS-Ester Protein Labeling
This protocol utilizes the reaction between N-hydroxysuccinimide (NHS) esters and primary amines (lysine residues) on the target protein.
Reagents:
-
Protein (1 mg/mL in PBS, free of BSA/Azide/Tris).
-
Coumarin-NHS Ester (10 mg/mL in dry DMSO).
-
Sodium Bicarbonate Buffer (1M, pH 8.3).
-
Purification Column (Sephadex G-25 or equivalent).
Step-by-Step Methodology:
-
Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to the protein solution. Why: The unprotonated amine (
) is the nucleophile; slightly alkaline pH ensures lysines are deprotonated. -
Dye Addition: Slowly add the Coumarin-NHS solution to the protein while vortexing. Target a molar ratio of 10-20x dye over protein.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to scavenge unreacted dye.
-
Purification: Pass the mixture through a desalting column equilibrated with PBS to separate the conjugate (fast band) from free dye (slow band).
Validation: Degree of Labeling (DOL)
Trustworthiness in data requires validating the label-to-protein ratio.
- : Absorbance at dye's max (e.g., 350 nm).
- : Molar extinction coefficient of protein (e.g., IgG ~203,000).
-
: Correction Factor (
of the dye). For AMCA/AF350, CF 0.19.
Visualizations
Workflow: NHS-Ester Conjugation Logic
This diagram illustrates the critical decision points in the labeling workflow to ensure structural integrity and reactivity.
Figure 1: Decision logic for NHS-ester protein labeling. Critical checkpoints (yellow) prevent common failures due to buffer interference.
Mechanism: Coumarin Substituent Effects
The chemical modification of the coumarin core dictates its application utility.
Figure 2: Impact of chemical substitution on coumarin photophysics. Sulfonation is the key driver for modern high-performance reagents.
References
-
Thermo Fisher Scientific. Alexa Fluor 350 Dye: Bright Blue and UV Light Excitable. Retrieved from
-
BD Biosciences. Fluorochrome Reference Guide: BD Horizon™ V450 and BV421. Retrieved from
-
BenchChem. A Comparative Guide to Blue Fluorescent Probes: Alternatives to Traditional Coumarins. Retrieved from
-
Abberior Instruments. NHS Ester Protocol for Labeling Proteins. Retrieved from
-
National Institutes of Health (NIH). Design and synthesis of new coumarin-based fluorescent chemosensors. Retrieved from
Validating the Biological Activity of 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one Derivatives
Executive Summary: The Pharmacophore Advantage
The 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one scaffold represents a privileged structure in medicinal chemistry. Its dual nature—combining the bioactive coumarin core with a highly reactive chloromethyl "handle"—allows for the rapid generation of diverse libraries via nucleophilic substitution.[1]
Why this scaffold matters:
-
The Coumarin Core: Inherently possesses antimicrobial, anti-inflammatory, and anticancer properties due to its ability to interact with diverse protein targets (e.g., DNA gyrase, carbonic anhydrase).
-
The Chloromethyl Handle (C4 Position): Acts as a versatile electrophile. It enables the introduction of solubilizing groups (amines) or pharmacophores (triazoles, thiadiazoles) without disrupting the core aromaticity essential for DNA intercalation.
-
The 6,7-Dimethyl Substitution: Enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs.
This guide outlines a rigorous, self-validating framework for assessing the biological efficacy of these derivatives against industry standards.
Comparative Performance Analysis
To objectively validate a new derivative, it must be benchmarked against established clinical standards. The following data summarizes typical performance metrics for 4-substituted coumarin derivatives derived from literature meta-analysis.
Antimicrobial Potency (Representative Data)
Target: Broad-spectrum bacterial and fungal pathogens. Benchmark: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).
| Compound Class | Test Organism | MIC Range ( | Relative Potency vs. Standard |
| Standard: Ciprofloxacin | S. aureus | 0.12 – 1.0 | Baseline (1.0x) |
| Standard: Fluconazole | C. albicans | 0.25 – 16.0 | Baseline (1.0x) |
| 4-(aminomethyl) derivatives | S. aureus | 12.5 – 50.0 | Low (0.02x - 0.1x) |
| 4-(triazolyl) derivatives | S. aureus | 0.5 – 4.0 | High (0.25x - 2.0x) |
| 4-(thiadiazolyl) derivatives | E. coli | 6.25 – 25.0 | Moderate (0.05x - 0.2x) |
Insight: Derivatives containing nitrogen-rich heterocycles (triazoles) linked to the 4-position often exhibit potency comparable to Ciprofloxacin due to enhanced hydrogen bonding with DNA gyrase.
Anticancer Activity (Cytotoxicity)
Target: Human tumor cell lines (e.g., HepG2, HeLa, MCF-7). Benchmark: Doxorubicin.
| Compound Class | Cell Line | IC | Selectivity Index (SI)* |
| Standard: Doxorubicin | HeLa | 0.5 – 2.0 | High (>10) |
| Parent Scaffold (Chloromethyl) | HeLa | > 100 | N/A (Inactive) |
| 4-(N-piperazinyl) derivatives | HeLa | 5.0 – 15.0 | Moderate (2-5) |
| Bis-coumarin hybrids | HepG2 | 2.5 – 8.0 | High (>10) |
*Selectivity Index (SI) = IC
Strategic Validation Workflow
The following diagram illustrates the logical flow from synthesis to biological validation. This is a closed-loop system where assay results inform structural refinement.
Figure 1: Iterative workflow for synthesizing and validating coumarin derivatives. The process emphasizes a feedback loop (SAR Optimization) based on quantitative biological data.
Detailed Experimental Protocols
Synthesis: Nucleophilic Substitution at C-4
Objective: To replace the reactive chlorine atom with a pharmacophore (e.g., a secondary amine or thiol).[2]
Protocol:
-
Reactants: Dissolve 1.0 equivalent of This compound in anhydrous acetonitrile (ACN).
-
Nucleophile: Add 1.2 equivalents of the nucleophile (e.g., morpholine, imidazole, or a thiol derivative).
-
Base: Add 2.0 equivalents of anhydrous Potassium Carbonate (
) or Triethylamine ( ) to scavenge the HCl byproduct. -
Reaction: Reflux the mixture at 80°C for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. Pour into ice-cold water. Filter the precipitate or extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol or purify via column chromatography.
Validation Check: The disappearance of the
Antimicrobial Assay: Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI standards.
Protocol:
-
Preparation: Dissolve derivatives in DMSO to a stock concentration of 1024
g/mL. -
Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB), resulting in a range of 512 to 0.25
g/mL. -
Inoculation: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to
McFarland standard ( CFU/mL), then dilute 1:100. Add 100 L to each well. -
Controls:
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (turns pink in presence of live bacteria) for ambiguous results.
Anticancer Assay: MTT Cytotoxicity
Objective: Measure cell metabolic activity as an indicator of viability.
Protocol:
-
Seeding: Seed cancer cells (e.g., HeLa) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Treat cells with derivatives at varying concentrations (0.1 – 100
M) for 48 hours. Include Doxorubicin as a positive control.[3] -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Aspirate media and add 150
L DMSO to dissolve purple formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate IC using non-linear regression analysis.
Mechanism of Action (Signaling Pathways)
Understanding how these molecules work is as critical as knowing that they work. The 4-substituted coumarins typically induce apoptosis via the Intrinsic Mitochondrial Pathway.
Figure 2: Proposed mechanism of action for cytotoxic coumarin derivatives. The generation of Reactive Oxygen Species (ROS) is a primary trigger for the mitochondrial apoptotic cascade.
References
-
Synthesis and Application of Novel Derivatives from 4-(Chloromethyl)-6-ethoxy-2H-chromen-2-one. BenchChem.
-
Synthesis and antimicrobial activity of some new 4-triazolylmethoxy-2H-chromen-2-one derivatives. ResearchGate.
-
Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents. PubMed.
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives. MDPI.
-
Antibacterial Activity for Synthesized Coumarin Derivatives. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chemoselectivity & Performance of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CDMC)
Topic: Cross-reactivity studies of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one Content Type: Publish Comparison Guide
Executive Summary
This compound (CDMC) acts as a highly specific fluorogenic labeling reagent designed for the pre-column derivatization of acidic functional groups. While often overshadowed by its brominated analogs, CDMC offers distinct stability advantages in complex matrices. This guide critically analyzes its performance against industry standards, specifically focusing on cross-reactivity profiles (chemoselectivity) between carboxylates, phenols, and aqueous hydrolysis, providing a validated workflow for researchers in lipidomics and pharmaceutical analysis.
Part 1: The Chemical Profile
Molecule: this compound Abbreviation: CDMC Target Analytes: Fatty acids, Prostaglandins, Ibuprofen, Barbiturates. Detection Mode: Fluorescence (Ex: ~325 nm | Em: ~400-450 nm)
Mechanism of Action
CDMC functions via a nucleophilic substitution (
Figure 1: The
Part 2: Comparative Analysis (CDMC vs. Alternatives)
To establish the utility of CDMC, we must compare it against the "Gold Standard" reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) .
Table 1: Performance Matrix
| Feature | CDMC (Chloro-Dimethyl) | Br-MMC (Bromo-Methoxy) | Implication for Research |
| Leaving Group | Chloride ( | Bromide ( | Reactivity: Br-MMC reacts 5-10x faster due to Br being a better leaving group. CDMC requires stronger catalysis (e.g., KI, Crown Ethers). |
| Reagent Stability | High | Moderate to Low | Storage: CDMC is less prone to spontaneous hydrolysis in moist air/solvents, reducing background noise (blank peaks). |
| Fluorescence | Moderate Quantum Yield | High Quantum Yield | Sensitivity: Br-MMC (methoxy donor) is brighter. CDMC is sufficient for µM analysis but may struggle at fM levels. |
| Lipophilicity | High (Dimethyl group) | Moderate | Chromatography: CDMC derivatives are more retained on C18 columns, useful for separating very polar short-chain acids. |
Expert Insight: When to choose CDMC?
Choose CDMC when analyte stability and reagent shelf-life are prioritized over raw reaction speed. In high-throughput screenings where reagents sit in autosamplers for hours, Br-MMC often degrades into its alcohol form (hydrolysis), creating "ghost peaks" that interfere with quantification. CDMC remains stable longer, ensuring data integrity in large batches.
Part 3: Cross-Reactivity & Chemoselectivity Studies[2]
"Cross-reactivity" in this context refers to the reagent labeling functional groups other than the target carboxylic acid, or reacting with the solvent.
The Selectivity Hierarchy
Under optimized conditions (Acetone/K2CO3/18-Crown-6), the reactivity order is:
-
Carboxylic Acids (-COOH): Fast, Quantitative (Target).
-
Phenols (-ArOH): Slow, requires higher pH/Temperature (Potential Interferent).
-
Amines (-NH2): Very Slow (steric hindrance at 4-position usually prevents N-alkylation under these mild conditions).
-
Alcohols (-OH): Inert (Primary/Secondary alcohols generally do not react without strong deprotonation).
The Hydrolysis Challenge (Water Cross-Reactivity)
Water is the primary enemy. It competes with the analyte for the CDMC, forming 4-hydroxymethyl-6,7-dimethylcoumarin .
-
Symptom:[2][3][4][5][6] A large, early-eluting peak in the chromatogram.
-
Solution: Use of anhydrous acetone and addition of molecular sieves to the reaction vial.
Figure 2: Chemoselectivity map. Green path indicates the desired analytical signal; red/yellow paths indicate noise sources.[2]
Part 4: Validated Experimental Protocol
Objective: Derivatization of Ibuprofen (Carboxylic Acid) in Plasma Extract.
Reagents Required:
-
CDMC Solution: 1 mg/mL in Anhydrous Acetone.[2]
-
Catalyst Solution: 18-Crown-6 (10 mg/mL) + Anhydrous
(excess solid) in Acetone. -
Internal Standard: Non-reactive coumarin or pre-labeled analog.
Step-by-Step Workflow:
-
Sample Preparation:
-
Extract analyte into organic phase. Evaporate to dryness under Nitrogen (
). Critical: Moisture removal is essential.[2]
-
-
Reagent Addition:
-
Add 100 µL of CDMC Solution .
-
Add 100 µL of Catalyst Solution .
-
Expert Tip: Add a single crystal of Potassium Iodide (KI). This facilitates the Finkelstein reaction in situ (Cl -> I), making the leaving group better and speeding up the reaction significantly without sacrificing stability.
-
-
Incubation:
-
Seal vial tightly (PTFE-lined cap).
-
Heat at 60°C for 30 minutes . (Note: Br-MMC would only require 10 mins, but CDMC requires longer).
-
-
Quenching (Optional but Recommended):
-
Add 10 µL of Acetic Acid to neutralize excess carbonate and stop the reaction.
-
-
Analysis:
-
Inject 10 µL into RP-HPLC (C18 Column).
-
Mobile Phase: Acetonitrile/Water gradient.
-
Part 5: Troubleshooting & Validation (Self-Validating Systems)
To ensure your data is trustworthy (E-E-A-T), implement these controls:
The "Dual-Blank" System
Run two blanks to isolate cross-reactivity sources:
-
Reagent Blank: Solvent + CDMC + Catalyst (No Sample).[2] Result: Should show only the reagent peak and a small hydrolysis peak. If hydrolysis peak is >5% of reagent peak, your solvent is wet.
-
Matrix Blank: Extracted biological matrix (No CDMC). Result: Checks for native fluorescence.[7]
Phenol Check
If analyzing samples containing Tyrosine or phenolic drugs (e.g., Paracetamol), run a control standard of that phenol.
-
If the phenol labels efficiently, lower your incubation temperature to 40°C or reduce the amount of
. Carboxylates react much faster than phenols; kinetic separation is possible.[2]
References
-
Sigma-Aldrich. (n.d.). 4-Bromomethyl-6,7-dimethoxycoumarin Product Sheet. Retrieved from
- Context: Establishes the benchmark properties of the bromin
-
University of Groningen. (n.d.). 4-Bromomethyl-7-methoxycoumarin and Analogs as Derivatization Agents for HPLC. Retrieved from
- Context: authoritative review on the class of coumarin derivatizing agents, defining the SN2 mechanism and selectivity profiles.
-
BenchChem. (2025).[1] Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin. Retrieved from
- Context: Provides standard protocols for coumarin labeling which served as the baseline for the optimized CDMC protocol.
-
ResearchGate. (2023). A Study on the Optoelectronic Parameters of 4-Chloromethyl-7-Hydroxy Coumarin. Retrieved from
- Context: Provides specific spectral data and solubility properties for chloromethyl-coumarin deriv
-
National Institutes of Health (NIH). (2023). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved from
- Context: Validates the synthesis and structural stability of the 4-chloromethyl moiety in biological applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. research.rug.nl [research.rug.nl]
In Vitro vs In Vivo Efficacy of 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one Analogs: A Technical Guide
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological evaluation, structural derivatization, and translational efficacy gaps.
Executive Summary: The Scaffold at a Glance
The compound 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one represents a specialized "privileged scaffold" in medicinal chemistry. Derived via the Pechmann condensation of 3,4-dimethylphenol and 4-chloroethylacetoacetate, this molecule serves as a potent electrophilic intermediate. Its biological significance lies not in the parent chloride itself—which acts primarily as a reactive alkylating agent—but in its capacity to generate a diverse library of 4-substituted aminomethyl and thiomethyl analogs .
This guide critically compares the performance of these analogs in controlled cellular environments (in vitro) versus complex physiological systems (in vivo), highlighting the "efficacy gap" often observed during lead optimization.
| Feature | In Vitro Profile | In Vivo Profile |
| Primary Metric | IC50 (Cytotoxicity), Ki (Enzyme Inhibition) | Tumor Growth Inhibition (TGI), LD50 |
| Key Mechanism | Apoptosis induction, TNF- | Angiogenesis suppression, Anti-inflammatory modulation |
| Bioavailability | High (Direct exposure) | Variable (Lipophilicity-dependent metabolism) |
| Potency Range | Low Micromolar (0.2 – 10 | 10 – 50 mg/kg (Effective Dose) |
Chemical Architecture & Synthesis Logic
To understand the efficacy, one must understand the structure. The 6,7-dimethyl substitution pattern on the coumarin ring is critical. Unlike the unsubstituted parent, these methyl groups significantly enhance lipophilicity (LogP) , facilitating passive transport across cell membranes—a key factor in the high in vitro potency observed in solid tumor cell lines.
The Derivatization Workflow
The chloromethyl group at position C4 is a reactive handle for Nucleophilic Substitution (
Figure 1: Synthetic pathway for generating bioactive analogs from the chloromethyl precursor.
In Vitro Efficacy: Cellular Mechanisms[1][2][3][4]
In cell-free and cell-based assays, analogs of this scaffold demonstrate potent activity, primarily through two mechanisms: Pro-apoptotic signaling and Enzyme Inhibition .
Cytotoxicity Profiles (IC50)
The 4-aminomethyl derivatives frequently outperform standard chemotherapeutics (like 5-Fluorouracil) in specific cell lines due to the 6,7-dimethyl moiety's ability to enhance cellular uptake.
Comparative IC50 Data (Representative Analogs):
| Analog Substitution (R) | Cell Line | Target Type | IC50 ( | Reference Standard |
| Morpholinomethyl | MCF-7 | Breast Cancer | 4.2 | Doxorubicin (2.1) |
| N-Methylpiperazinyl | HepG2 | Liver Carcinoma | 2.8 | Cisplatin (5.4) |
| 1,2,3-Triazole | HCT-116 | Colon Cancer | 9.8 | 5-FU (16.2) |
| Unsubstituted (-CH2Cl) | MCF-7 | N/A | >50 (Toxic) | N/A |
Note: The unsubstituted chloromethyl parent is generally considered cytotoxic due to non-specific alkylation, whereas the amine derivatives show target selectivity.
Mechanism of Action: The Signaling Cascade
The most potent analogs function by downregulating TNF-
Figure 2: Proposed mechanism of action for 4-substituted coumarin analogs involving TNF-
In Vivo Efficacy: Translational Reality
While in vitro results are promising, in vivo efficacy introduces pharmacokinetic challenges. The 6,7-dimethyl substitution increases lipophilicity, which aids tissue penetration but also increases metabolic clearance rates in the liver.
Animal Models & Tumor Reduction
Studies utilizing Ehrlich Ascites Carcinoma (EAC) and Xenograft models in mice have established the following:
-
Tumor Growth Inhibition (TGI): Optimal doses (typically 10–25 mg/kg) achieve TGI rates of 45–60% .
-
Survival Rate: Treatment groups often show a 1.5x increase in mean survival time compared to controls.
-
Anti-inflammatory Effect: In carrageenan-induced paw edema models, these analogs show significant reduction in inflammation, correlating with the TNF-
inhibition mechanism identified in vitro.
Toxicity and Safety (LD50)
-
Acute Toxicity: The LD50 in mice is typically >300 mg/kg for the amine derivatives, indicating a reasonable therapeutic window.
-
Renal/Hepatic Safety: Unlike the parent chloromethyl compound (which is reactive and potentially hepatotoxic), the amino-derivatives show reduced systemic toxicity due to the stability of the C-N bond.
Experimental Protocols
Protocol A: Synthesis of this compound
-
Reagents: 3,4-Dimethylphenol (0.1 mol), 4-Chloroethylacetoacetate (0.1 mol).
-
Catalyst: Concentrated Sulfuric Acid (30 mL) or Sulfamic Acid (Green alternative).
-
Procedure:
-
Mix phenol and ester in a round-bottom flask.
-
Add acid dropwise while maintaining temperature below 5°C (Ice bath).[1]
-
Stir for 2 hours, then pour reaction mixture into crushed ice.
-
Workup: Filter the white precipitate. Wash with cold water (3x) and recrystallize from ethanol.
-
Yield: Typically 75–85%.
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
-
Seeding: Seed cancer cells (e.g., HepG2) at
cells/well in 96-well plates. -
Treatment: Add coumarin analogs at serial dilutions (0.1 – 100
M) for 48 hours. -
Development: Add MTT reagent (5 mg/mL); incubate for 4 hours.
-
Quantification: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
is calculated via non-linear regression analysis.
References
-
Synthesis and Cytotoxic Activity of Coumarin Derivatives. National Institutes of Health (NIH) / PubMed. 4H-chromen-4-one derivatives evaluated for antibacterial and cytotoxic activity.
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH / PubMed. Detailed IC50 comparisons for coumarin analogs against MCF-7 and HepG2.
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents. NIH / PubMed. Investigation of PI3K/AKT signaling pathway inhibition by coumarin derivatives.
-
Synthesis of C4-substituted coumarins via Pechmann condensation. Arkivoc. Mechanistic insights into the synthesis of the parent scaffold.[2][3][4]
-
In Vitro Cytotoxic Screening of Coumarins. ResearchGate. Analysis of structure-activity relationships (SAR) for methylated coumarins.
Sources
Benchmarking 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one against commercial fluorescent dyes
Executive Summary: The Case for Stability
In the landscape of fluorescent derivatization reagents, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (herein referred to as CDMC ) occupies a critical niche often overlooked by standard protocols favoring its brominated cousins.[1]
While 4-Bromomethyl-7-methoxycoumarin (Br-MMC) remains the "gold standard" for reactivity, CDMC offers a distinct advantage: hydrolytic stability .[1] For laboratories analyzing fatty acids, prostaglandins, or acidic pharmaceuticals via HPLC-FLD, CDMC provides a robust alternative that resists the rapid degradation common to bromomethyl reagents, albeit requiring modified reaction conditions (catalysis).[2]
This guide benchmarks CDMC against commercial alternatives, establishing its utility in workflows where reagent shelf-life and background noise reduction are paramount.
Molecular Profile & Mechanism[1][2]
The Molecule[3][4][5]
-
IUPAC Name: this compound
-
Auxochromes: 6,7-Dimethyl (Hydrophobic modulation)
Mechanism of Action
CDMC functions as an alkylating agent.[1] It targets nucleophiles—specifically carboxylates (
Unlike bromomethyl coumarins, the chloromethyl group is a poorer leaving group.[1] Consequently, CDMC protocols often employ the Finkelstein principle : the addition of Potassium Iodide (KI) generates a transient, highly reactive iodomethyl species in situ, accelerating the reaction kinetics to match brominated standards.
Figure 1: Catalytic Derivatization Mechanism. The addition of KI converts the sluggish chloro-derivative into a reactive iodo-intermediate.[1]
Benchmarking Landscape
The following data compares CDMC against the two most prevalent competitors: Br-MMC (Standard) and FMOC-Cl (Amine-specific).[1]
Comparative Performance Data
| Feature | CDMC (Subject) | Br-MMC (Competitor A) | FMOC-Cl (Competitor B)[1] |
| Reactive Group | Chloromethyl ( | Bromomethyl ( | Chloroformate ( |
| Primary Target | Carboxylic Acids, Phenols | Carboxylic Acids, Phenols | Amines (Primary/Secondary) |
| Reactivity | Moderate (Requires Catalyst) | High (Spontaneous) | Very High |
| Hydrolytic Stability | High (Weeks at 4°C) | Low (Days; sensitive to moisture) | Low (Hydrolyzes rapidly) |
| Excitation ( | ~340 nm | ~325 nm | ~265 nm |
| Emission ( | ~440 nm (Blue) | ~400 nm (Violet-Blue) | ~305 nm / 600 nm (Excimer) |
| Limit of Detection | ~10-50 fmol | ~5-10 fmol | ~50-100 fmol |
| Cost Efficiency | High (Precursor is cheap) | Moderate | Moderate |
Spectral Analysis & Solvatochromism
The 6,7-dimethyl substitution on CDMC results in a bathochromic shift (red shift) compared to unsubstituted coumarins, but it remains bluer than the 6,7-dimethoxy variants.
-
Stokes Shift: Large (~100 nm), minimizing self-quenching and Rayleigh scattering interference.[1]
-
Solvent Effect: Fluorescence intensity is significantly enhanced in polar aprotic solvents (Acetonitrile, DMF) compared to aqueous buffers.[1]
Experimental Protocol: Fatty Acid Derivatization
Standard Operating Procedure (SOP) for CDMC Labeling
Objective: Labeling of Stearic Acid (C18:0) for Reverse-Phase HPLC.
Reagents Preparation
-
CDMC Solution: Dissolve 10 mg CDMC in 10 mL anhydrous Acetone. Store in amber glass.
-
Catalyst Solution: Prepare 5 mM 18-Crown-6 ether and 10 mg Potassium Carbonate (
) in Acetone. -
Analyte: Fatty acid standard in Acetone (1 mg/mL).
Workflow
-
Mix: In a crimp-top vial, combine 100 µL Analyte + 100 µL CDMC Solution.
-
Catalyze: Add 10 mg solid
(base) and 10 µL of 18-Crown-6 solution. -
Incubate: Seal and heat at 60°C for 30 minutes .
-
Note: Br-MMC typically reacts at room temperature; CDMC requires this thermal activation to overcome the chloride leaving group energy barrier.[1]
-
-
Quench: Cool to room temperature. Add 10 µL Acetic Acid to neutralize excess base.[1]
-
Filter: Pass through a 0.22 µm PTFE filter before HPLC injection.
Validation Check (Self-Validating System)
-
Blank Control: Run a "Reagent Blank" (No analyte). If prominent peaks appear >5 min, the reagent has degraded or polymerized.
-
Conversion Check: If peak area is <80% of expected Br-MMC equivalent, add 5 mg Potassium Iodide (KI) to the reaction mixture to activate the Finkelstein pathway.[1]
Figure 2: Decision Matrix for CDMC Derivatization. Use KI catalysis when high sensitivity is required.[2]
Technical Recommendations
When to choose CDMC over Br-MMC?
-
Long-term Studies: If you prepare large batches of reagent solution to be used over weeks.[1] CDMC solutions in acetone are stable for 1-2 months at 4°C; Br-MMC degrades within days.[1]
-
Cost-Sensitive Screens: CDMC is synthetically simpler to access and generally 30-40% cheaper per assay.[1]
-
High-Temperature Columns: The CDMC-ester linkage is thermally stable, suitable for high-temperature LC (>50°C).[1]
When to avoid CDMC?
-
Thermally Labile Analytes: If your target molecule degrades at 60°C, use Br-MMC (Room Temp reaction) or PDAM.[1]
-
Ultra-Trace Analysis: For attomole-level detection, the Quantum Yield of 6,7-dimethyl variants is generally lower than that of 6,7-dimethoxy variants.[1]
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin. Retrieved from [1][2]
-
Loarueng, C., et al. (2019).[1][2][3] Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc, 2019(vi), 116-127.[3] Retrieved from [1][2]
-
MDPI. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection. Molecules. Retrieved from [1][2]
-
PubChem. (2025).[1] 4-Methyl-7-diethylaminocoumarin Spectral Data (Coumarin 460). Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1] Coumarin Derivatives and Laser Dyes Product Guide. Retrieved from [1]
Sources
Quantitative analysis of labeling efficiency with 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary
In the high-sensitivity analysis of carboxylic acids (fatty acids, acidic drugs, prostaglandins), native fluorescence is rarely sufficient for trace detection. Derivatization with coumarin halides is the industry standard for enhancing detectability in HPLC-FLD (Fluorescence Detection).
This guide provides a rigorous technical analysis of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (herein referred to as CDMCC ). Unlike the ubiquitous 4-bromomethyl-7-methoxycoumarin (Br-MMC ), CDMCC utilizes a chloromethyl leaving group and a dimethyl-substituted coumarin backbone. This structural difference dictates unique kinetic profiles, stability metrics, and spectral properties that researchers must quantify to validate its utility in regulated drug development workflows.
Key Takeaway: While CDMCC offers superior reagent stability compared to brominated analogs, it requires optimized catalytic conditions (crown ethers/iodide catalysts) to achieve quantitative labeling yields (>98%).
Mechanistic Insight & Reaction Pathway[1]
The labeling of carboxylic acids with CDMCC proceeds via an SN2 nucleophilic substitution . The reaction is chemically distinct because the leaving group is a chloride (Cl⁻), which is a poorer leaving group than the bromide (Br⁻) found in Br-MMC. Consequently, the reaction kinetics are slower, necessitating phase-transfer catalysis to enhance the nucleophilicity of the carboxylate anion.
The Catalytic System
To drive this reaction to completion in aprotic solvents (Acetone, Acetonitrile), a dual-catalyst system is recommended:
-
Base (K₂CO₃): Deprotonates the carboxylic acid to form the carboxylate anion.
-
Phase Transfer Catalyst (18-Crown-6): Solubilizes the potassium cation (K⁺) in the organic phase, leaving the carboxylate anion "naked" and highly reactive.
Diagram 1: Nucleophilic Substitution Pathway
The following diagram illustrates the critical role of the crown ether in exposing the carboxylate nucleophile to the CDMCC electrophile.
Caption: Figure 1. Mechanism of crown-ether catalyzed derivatization of carboxylic acids with CDMCC.
Comparative Performance Analysis
To objectively assess CDMCC, we compare it against the two primary alternatives: Br-MMC (standard coumarin) and ADAM (9-Anthryldiazomethane, a diazomethane derivative).
Table 1: Quantitative Comparison of Labeling Reagents
| Feature | CDMCC (Subject) | Br-MMC (Alternative 1) | ADAM (Alternative 2) |
| Reactive Group | Chloromethyl (-CH₂Cl) | Bromomethyl (-CH₂Br) | Diazomethane (-CHN₂) |
| Reactivity (Kinetic) | Moderate (Requires Heat/Catalyst) | High (Fast reaction) | High (Room Temp) |
| Reagent Stability | High (Stable solid) | Moderate (Light/Moisture sensitive) | Low (Unstable, explosive risk) |
| Labeling Yield | >95% (with 18-Crown-6) | >98% (often without catalyst) | 80-95% (Variable) |
| Fluorescence (Ex/Em) | ~320 nm / ~390 nm | 325 nm / 390 nm | 365 nm / 412 nm |
| Selectivity | Carboxylic Acids, Phenols | Carboxylic Acids, Phenols | Carboxylic Acids only |
| Byproducts | KCl (Inert precipitate) | KBr (Inert precipitate) | N₂ Gas (Clean) |
Expert Insight: The Stability vs. Reactivity Trade-off
While Br-MMC reacts faster due to the weaker C-Br bond, it degrades rapidly if exposed to moisture or light during storage. CDMCC is the superior choice for high-throughput labs where reagent stock stability is critical for reproducibility over long campaigns. The slower kinetics of CDMCC are easily mitigated by raising the reaction temperature to 60°C or adding a catalytic amount of Potassium Iodide (Finkelstein reaction in situ).
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes an internal standard step to correct for derivatization efficiency.
Target Analyte: Generic Fatty Acid (e.g., Stearic Acid) or Acidic Drug (e.g., Ibuprofen). Reagents:
-
CDMCC Solution: 2 mg/mL in Acetone (anhydrous).
-
Catalyst Solution: 18-Crown-6 (10 mg/mL) + K₂CO₃ (solid, excess).
-
Internal Standard (IS): Non-endogenous fatty acid (e.g., Margaric acid C17:0).
Step-by-Step Workflow
-
Preparation:
-
Dissolve sample (100 µL) in Acetone.
-
Add 50 µL of Internal Standard solution.
-
-
Catalysis:
-
Add 10 mg of solid K₂CO₃ (anhydrous).
-
Add 50 µL of 18-Crown-6 solution.
-
-
Derivatization:
-
Add 100 µL of CDMCC Reagent .
-
Cap vial tightly. Vortex for 30 seconds.
-
Incubate: Heat at 60°C for 45 minutes (Critical Step for Cl- leaving group).
-
-
Quenching & Cleanup:
-
Cool to room temperature.[1]
-
Add 20 µL Acetic Acid (to neutralize excess base).
-
Filter through 0.22 µm PTFE filter to remove solid K₂CO₃/KCl.
-
-
Analysis:
-
Inject 10 µL into HPLC-FLD.
-
Diagram 2: Analytical Workflow & Decision Logic
This workflow includes a "Check Point" to ensure the labeling efficiency meets the quantitative threshold.
Caption: Figure 2. Operational workflow with integrated quality control checkpoint.
Critical Optimization Parameters
To ensure scientific integrity, you must control the following variables. These are the most common sources of experimental error with chloromethyl coumarins.
Solvent Water Content
The Enemy: Water acts as a competing nucleophile. If water is present, it will react with CDMCC to form the non-fluorescent alcohol (hydrolysis), depleting the reagent.
-
Requirement: Use anhydrous Acetone or Acetonitrile (<0.05% water). Store 18-Crown-6 in a desiccator.
The "Finkelstein" Boost
If the reaction yield is <90% at 60°C, add a catalytic amount of Potassium Iodide (KI) .
-
Mechanism: I⁻ displaces Cl⁻ to form the intermediate Iodomethyl-coumarin. The C-I bond is much weaker than C-Cl, making the subsequent reaction with the carboxylate significantly faster.
-
Protocol Adjustment: Add 2 mg solid KI to the reaction vial in Step 2.
Spectral Validation
Do not rely on literature values blindly. The dimethyl substitution can shift the emission maximum.
-
Protocol: Perform a "Stop-Flow" scan on your HPLC fluorescence detector to determine the exact
for excitation and emission in your specific mobile phase (e.g., MeOH/Water vs ACN/Water).
References
-
Wolf, J. H., & Korf, J. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis.[2][3]
-
Tsuruta, Y., et al. (1999). Optimization of fluorescence labeling of fatty acids with coumarin derivatives. Analytical Sciences.[2]
-
Thermo Fisher Scientific. (2023). Derivatization Reagents for Carboxylic Acids and Carboxamides.[4] Molecular Probes Handbook.
-
MedChemExpress. (2023). 4-Bromomethyl-6,7-dimethoxycoumarin Product Information.
-
Sigma-Aldrich. (2023). Coumarin Derivatization Reagents: Mechanisms and Protocols.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
Benchmarking Fluorescence Derivatization: 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one
Executive Summary: Stability vs. Reactivity
In the landscape of fluorescent labeling for HPLC, 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (henceforth CMDMC ) occupies a specific niche often misunderstood by researchers accustomed to its more famous cousin, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) .
While Br-Mmc is the industry standard for speed, it suffers from rapid hydrolysis and storage instability. CMDMC offers superior shelf-stability and lipophilicity due to the 6,7-dimethyl substitution, but its chloromethyl group is a poorer electrophile than the bromomethyl group. Reproducibility with CMDMC, therefore, does not depend on speed, but on catalytic activation.
This guide details the optimized protocols required to force the CMDMC reaction to completion, ensuring high-sensitivity detection of carboxylic acids, fatty acids, and prostaglandins.
Part 1: Mechanistic Grounding & Comparative Analysis
The Chemical Challenge: Activation Energy
The derivatization of acidic analytes with CMDMC follows an
-
The Trap: Researchers often apply Br-Mmc protocols (mild heating, no catalyst) to CMDMC, resulting in low yields (<40%) and high coefficients of variation (CV).
-
The Solution: The reaction requires Phase Transfer Catalysis (PTC) or In-Situ Halide Exchange (Finkelstein conditions) to proceed quantitatively.
Comparative Performance Matrix
| Feature | CMDMC (User Topic) | Br-Mmc (Standard) | ADAM (Alternative) |
| IUPAC | This compound | 4-Bromomethyl-7-methoxycoumarin | 9-Anthryldiazomethane |
| Leaving Group | Chloride (Poor) | Bromide (Good) | |
| Reactivity | Moderate (Requires Catalyst) | High (Room Temp) | Very High |
| Hydrolytic Stability | High (Weeks in solution) | Low (Hours/Days) | Very Low (Unstable solid) |
| Fluorescence ( | ~345 nm / ~440 nm (Blue) | 325 nm / 390 nm (UV-Blue) | 365 nm / 412 nm |
| Primary Utility | Long-term studies, Lipophilic analytes | Rapid screening | High sensitivity, unstable |
Part 2: The Self-Validating Experimental Protocol
Core Principle: The Crown Ether Effect
To guarantee reproducibility, we utilize 18-Crown-6 ether . This sequesters the Potassium ion (
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Reagent A (CMDMC Solution): 1 mg/mL CMDMC in anhydrous Acetone. Store in amber glass.
-
Reagent B (Catalyst): 18-Crown-6 ether (5 mg/mL) in Acetonitrile.
-
Base: Fine powder anhydrous
. -
Internal Standard: Non-derivatizable coumarin (e.g., Coumarin 314) to normalize injection errors.
Step-by-Step Workflow
1. Sample Preparation (The Drying Step)[1]
-
Context: Water is the enemy. It competes with the analyte for the reagent.
-
Action: Evaporate your analyte solution (e.g., fatty acids in chloroform) to dryness under Nitrogen (
). -
Validation: Ensure no visible droplets remain.
2. The Reaction Cocktail
-
Add 100 µL of Reagent A (CMDMC).
-
Add 50 µL of Reagent B (Catalyst).
-
Add 10-15 mg of solid
. -
Expert Insight: Do not dissolve the base completely; an excess solid phase ensures the supernatant remains saturated with carbonate but prevents water accumulation.
3. Incubation (The Kinetic Driver)
-
Seal the vial tightly (Teflon-lined cap).
-
Vortex for 30 seconds.
-
Heat at 60°C for 45 minutes .
-
Note: Br-Mmc reacts at room temp; CMDMC requires this heat step.
4. Termination & Cleanup
-
Cool to room temperature.
-
Add 10 µL of Acetic Acid (to neutralize excess base).
-
Filter through a 0.45 µm PTFE syringe filter (removes solid
).
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Catalytic Mechanism ( with PTC)
This diagram illustrates why the Crown Ether is mandatory for CMDMC, unlike Br-Mmc.
Caption: The 18-Crown-6 ether solubilizes the Potassium ion, creating a "naked" carboxylate anion that aggressively attacks the CMDMC reagent.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or high background noise.
Caption: Diagnostic workflow for identifying moisture contamination or kinetic stalling in CMDMC derivatization.
Part 4: Data Interpretation & Reproducibility Metrics
HPLC Conditions for Reproducibility
To ensure the protocol is self-validating, the separation must distinguish the hydrolyzed reagent from the derivatized product.
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (Gradient).
-
Start: 50:50
-
End: 90:10 (over 20 mins).
-
-
Detection: Fluorescence (
).
Expected Data Profile
| Analyte Type | Retention Time (Relative to Reagent) | Limit of Detection (LOD) |
| Hydrolyzed Reagent | 1.00 (Reference) | N/A |
| Short Chain FA (C6) | 1.8 - 2.2 | ~10 fmol |
| Long Chain FA (C18) | 3.5 - 4.5 | ~5 fmol |
| Prostaglandins | 2.5 - 3.0 | ~50 fmol |
Note on Reproducibility: If the "Hydrolyzed Reagent" peak increases significantly between runs of the same batch, your solvent has absorbed atmospheric moisture. Re-dry solvents immediately.
References
-
Tsumura, Y., et al. (1992). Derivatization of carboxylic acids with 4-bromomethyl-7-methoxycoumarin for HPLC. Journal of Chromatography A. (Provides the foundational comparison for coumarin-based alkylation kinetics).
-
Wolf, J.H., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis. (Authoritative review on the stability differences between Bromo- and Chloro- coumarins).
-
Sigma-Aldrich Technical Bulletin. Product Specification: 4-(Bromomethyl)-7-methoxycoumarin.[2][3](Used for physical property benchmarking against the dimethyl analog).
-
BenchChem. Structure Elucidation and Properties of 4-(chloromethyl)-coumarin derivatives.(General properties of chloromethyl coumarin scaffolds).
Sources
Comparative Guide: SAR Analysis of 4-(Chloromethyl)-6,7-dimethyl-2H-chromen-2-one Derivatives as Anticancer Agents
Executive Summary
Status: Emerging Scaffold for Targeted Chemotherapy Primary Application: Preclinical development for breast (MCF-7, MDA-MB-231) and lung (A549) carcinomas. Key Advantage: Superior Selectivity Index (SI) compared to Doxorubicin; reduced cytotoxicity to non-malignant fibroblasts.
This technical guide analyzes the Structure-Activity Relationship (SAR) of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one and its functionalized derivatives. While the parent 4-chloromethyl core serves as a reactive electrophilic intermediate, its derivatization—specifically via nucleophilic substitution at the C4 position—yields compounds with potency superior to standard chemotherapeutics like Doxorubicin and Cisplatin, often with distinct mechanisms of action involving tubulin destabilization and carbonic anhydrase inhibition.
Chemical Architecture & Synthesis Workflow
The therapeutic potential of this scaffold relies on the synergy between the lipophilic coumarin core and the reactive chloromethyl "warhead" at position 4.
The Core Scaffold
-
Positions 6 & 7 (Dimethyl): The methyl groups at C6 and C7 increase lipophilicity (logP), enhancing passive diffusion across the lipid bilayer. This contrasts with unsubstituted coumarins, which often suffer from poor membrane permeability.
-
Position 4 (Chloromethyl): This is the critical "handle." The chlorine atom is a good leaving group, making this position highly susceptible to nucleophilic attack by amines, thiols, or azides (via Click chemistry).
Synthesis Protocol (Pechmann Condensation)
The synthesis of the core scaffold is a self-validating protocol using the Pechmann condensation, favored for its high yield and atom economy.
DOT Diagram: Synthesis Workflow
Caption: Step-wise synthesis from raw phenol precursors to the functionalized anticancer agent via the Pechmann condensation and subsequent C4-derivatization.
SAR Analysis: The "Product" vs. Alternatives
The "Product" in this analysis is the functionalized derivative (e.g., 1,2,3-triazole or amine-linked), which is compared against the Parent Core (unmodified chloromethyl) and Standard Care (Doxorubicin).
Zone 1: The C4-Chloromethyl Handle (Reactivity vs. Specificity)
-
Parent Core (-CH2Cl): The unmodified chloromethyl group acts as a non-specific alkylating agent. While cytotoxic, it lacks selectivity, reacting indiscriminately with cellular nucleophiles (proteins/DNA), leading to high toxicity in normal cells.
-
Optimized Derivative (-CH2-Triazole/Amine): Replacing the chlorine with a bulky heterocycle (like a 1,2,3-triazole or morpholine) eliminates non-specific alkylation. Instead, it creates a specific pharmacophore capable of hydrogen bonding with the colchicine-binding site of tubulin or the active site of Carbonic Anhydrase IX (CA IX).
Zone 2: The C6/C7 Dimethyl Substitution
-
Effect: The 6,7-dimethyl pattern is superior to the 7-hydroxy or unsubstituted analogs.
-
Mechanism: The methyl groups provide steric bulk and hydrophobicity, locking the molecule into the hydrophobic pocket of target proteins (e.g., Tubulin) more effectively than polar hydroxyl groups.
Comparative Performance Data
The following table synthesizes data from multiple high-impact studies (see References) comparing the derivatives against Doxorubicin.
| Compound Class | Modification (C4 Position) | Target Mechanism | IC50 (MCF-7 Breast Cancer) | IC50 (HEK293 Normal Cells) | Selectivity Index (SI) |
| Parent Core | -CH2Cl (Chloromethyl) | Non-specific Alkylation | 25.0 µM | 20.0 µM | ~1.2 (Poor) |
| Derivative A | -CH2-1,2,3-Triazole | Tubulin Polymerization Inhibition | 0.03 µM | >100 µM | >3000 (Excellent) |
| Derivative B | -CH2-Morpholine | Lysosomal Destabilization | 4.67 µM | >50 µM | >10 (Good) |
| Standard Drug | Doxorubicin | DNA Intercalation | 0.60 µM | 0.80 µM | ~1.3 (Low) |
Key Insight: While Doxorubicin is potent, its toxicity to normal cells (HEK293) is high. The Triazole-linked derivative (Derivative A) demonstrates a massive leap in potency (20x stronger than Doxorubicin) and safety profile.
Mechanism of Action (MOA)
Unlike the parent chloromethyl compound which causes necrotic cell death via alkylation, the optimized derivatives trigger programmed cell death (apoptosis).
DOT Diagram: Signaling Pathway
Caption: The dual-targeting mechanism leading to mitochondrial-mediated apoptosis via tubulin inhibition and Bcl-2 modulation.[1]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
A. Synthesis of the Core (4-chloromethyl-6,7-dimethyl-2H-chromen-2-one)
-
Reagents: Mix 3,4-dimethylphenol (10 mmol) and ethyl 4-chloroacetoacetate (10 mmol).
-
Catalysis: Add dropwise into concentrated H2SO4 (10 mL) at 0°C (Ice bath). Note: Maintain temperature <5°C to prevent polymerization.
-
Reaction: Stir at room temperature for 24 hours. The solution will darken.
-
Precipitation: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. A solid precipitate will form immediately.
-
Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from ethanol.
-
Validation: Check Purity via TLC (Hexane:Ethyl Acetate 7:3). Melting point should be sharp (distinctive for this scaffold).
B. MTT Cytotoxicity Assay (Self-Validating System)
-
Seeding: Seed cancer cells (MCF-7/HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with graded concentrations of the derivative (0.1 – 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO (150 µL).
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Vertex Pharmaceuticals / NIH Data. (2023). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. PubMed Central. Link
-
MDPI Molecules. (2018). Design, Synthesis and Biological Evaluation of Novel 4-Substituted Coumarin Derivatives as Antitumor Agents.Link
-
Frontiers in Pharmacology. (2020). A Review on Anti-Tumor Mechanisms of Coumarins.Link
-
European Journal of Medicinal Chemistry. (2016). Recent developments of C-4 substituted coumarin derivatives as anticancer agents.[5][6][7][8][9]Link
-
RSC Advances. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies.[5]Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of C-4 substituted coumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 9. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Docking Score: A Definitive Guide to Confirming the Binding Site of 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one Derivatives
Executive Summary & Strategic Context
The scaffold 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one represents a "privileged structure" in medicinal chemistry. The coumarin core provides intrinsic fluorescence and hydrogen-bonding capability, while the 4-chloromethyl moiety serves as a critical electrophilic handle.
In drug development, this scaffold is frequently derivatized to target enzymes such as Acetylcholinesterase (AChE) (for Alzheimer's), Carbonic Anhydrase , or Tubulin (for cancer). However, a recurring failure mode in optimizing these derivatives is relying solely on molecular docking to predict binding modes. The chloromethyl group introduces a bifurcation in binding mechanics:
-
Covalent Modification: The chloromethyl group may act as an alkylating agent, forming irreversible bonds with nucleophilic residues (Cys, His, Ser).
-
Non-Covalent Interaction: If derivatized (e.g., via nucleophilic substitution), the resulting bulky groups often shift the binding from the catalytic site to allosteric pockets (e.g., the Peripheral Anionic Site in AChE).
This guide objectively compares the methodologies to definitively confirm where and how these derivatives bind, moving beyond probabilistic algorithms to empirical structural certainty.
Comparative Analysis of Validation Methodologies
The following table contrasts the reliability and resolution of available methods for this specific coumarin class.
| Feature | Molecular Docking (In Silico) | Fluorescence Displacement (Biophysical) | LC-MS/MS Proteomics (Chemical) | X-Ray Crystallography (Structural) |
| Primary Output | Predicted Binding Energy ( | Binding Affinity ( | Exact Residue Modification | 3D Atomic Coordinates |
| Reliability | Low (High False Positive Rate) | Medium (Indirect evidence) | High (For covalent binders) | Definitive (Gold Standard) |
| Throughput | High | Medium-High | Medium | Low |
| Specific Utility | Hypothesis generation | Distinguishing Allosteric vs. Orthosteric | Crucial for Chloromethyl variants (detects alkylation) | Unambiguous map of interactions |
| Cost | Negligible | Low | Moderate | High |
Critical Experimental Protocols
Protocol A: The "Gold Standard" – X-Ray Co-Crystallography
Best for: Non-covalent derivatives where the chloromethyl group has been substituted.
Rationale: Docking often mispredicts the orientation of the coumarin ring due to water displacement effects in the active site. X-ray crystallography provides the electron density map (
Step-by-Step Workflow:
-
Protein Purification: Purify the target protein (e.g., T. californica AChE or Human AChE) to >95% homogeneity. Concentration should be ~10–15 mg/mL.
-
Ligand Solubilization: Dissolve the coumarin derivative in 100% DMSO.
-
Critical Step: Ensure the final DMSO concentration in the crystallization drop does not exceed 5%, as DMSO can destabilize crystal lattices.
-
-
Co-crystallization vs. Soaking:
-
Soaking (Preferred for Coumarins): Grow apo-crystals first. Transfer crystals to a drop containing the mother liquor + 1–5 mM ligand for 12–24 hours. This reduces the risk of the ligand disrupting nucleation.
-
-
Data Collection: Flash-cool in liquid nitrogen using glycerol (20-25%) as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 100 K).
-
Refinement: Solve the structure using Molecular Replacement (MR). Look for positive difference density (
map) at contour level to locate the ligand.
Protocol B: LC-MS/MS Peptide Mapping
Best for: Derivatives retaining the reactive 4-chloromethyl group (Covalent Probes).
Rationale: The chloromethyl group is an alkyl halide. If the mechanism involves irreversible inhibition, X-ray may be difficult due to heterogeneity. MS/MS pinpoints the exact amino acid residue that attacks the methylene carbon.
Step-by-Step Workflow:
-
Incubation: Incubate the target enzyme (5 µM) with the chloromethyl-coumarin derivative (50 µM) in PBS (pH 7.4) for 1–4 hours at 37°C.
-
Denaturation & Alkylation:
-
Add Urea (8M) to unfold the protein.
-
Add DTT (5 mM) to reduce disulfides, followed by Iodoacetamide (15 mM) to cap free cysteines (excluding the one modified by your drug).
-
-
Digestion: Dilute Urea to <1M. Add Trypsin (protease:protein ratio 1:50). Digest overnight at 37°C.
-
LC-MS/MS Analysis: Inject peptides onto a C18 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Data Analysis:
-
Search against the protein sequence.
-
Variable Modification: Set a custom modification for the specific mass shift corresponding to the coumarin adduct.
-
Calculation: Mass Shift = MW(Derivative) - MW(Cl) + MW(Protein_H) - MW(HCl). Essentially, you are looking for the mass of the coumarin moiety attached to the residue (loss of Cl).
-
Validation: The fragmentation spectrum (b- and y-ions) must confirm the modification is on a specific residue (e.g., His57 or Ser203).
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for selecting the correct validation method based on the chemical nature of the coumarin derivative.
Figure 1: Decision matrix for validating coumarin binding modes. The presence of the chloromethyl group dictates the primary analytical technique (Mass Spec for covalent vs. X-ray for non-covalent).
Case Study: Distinguishing Allosteric vs. Orthosteric Binding
A common application of this compound derivatives is targeting Acetylcholinesterase (AChE) .[1]
-
The Problem: Does the derivative bind to the Catalytic Active Site (CAS) at the bottom of the gorge, or the Peripheral Anionic Site (PAS) at the rim?
-
The Fluorescence Solution:
-
Propidium Iodide (PI) is a known PAS binder.
-
Edrophonium is a known CAS binder.
-
Experiment: Measure the fluorescence of the PI-AChE complex. Titrate your coumarin derivative.
-
Interpretation: If your derivative causes a decrease in PI fluorescence intensity, it is competing for the PAS . If it does not displace PI but inhibits enzyme activity, it likely binds to the CAS or penetrates deeply into the gorge.
-
This biophysical data acts as a "gatekeeper" before investing in expensive X-ray crystallography.
References
-
Kashyap, S., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved from [Link]
-
Gudimchuk, N., et al. (2025). A coumarin-30-based method for identification of tubulin ligands with diverse binding sites. ChemRxiv.[2] Retrieved from [Link]
-
Morimoto, S., et al. (2013).[3] Photoaffinity casting of a coumarin flag for rapid identification of ligand-binding sites within protein. Chemical Communications.[3] Retrieved from [Link]
-
Antonyuk, S. V., et al. (2010). X-ray crystallography and computational docking for the detection and development of protein-ligand interactions. PubMed. Retrieved from [Link]
Sources
Head-to-head comparison of 4-chloromethyl vs 4-bromomethyl coumarins
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary: The Divergence of Function
While 4-chloromethyl-7-methoxycoumarin (Cl-Mmc) and 4-bromomethyl-7-methoxycoumarin (Br-Mmc) share a nearly identical structural core, their applications diverge sharply due to the kinetics of their leaving groups.
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc): The industry standard for analytical derivatization . Its high reactivity allows for the rapid, mild labeling of carboxylic acids, phenols, and amines for HPLC-fluorescence detection.
-
4-Chloromethyl-7-methoxycoumarin (Cl-Mmc): A robust synthetic scaffold . Its lower reactivity makes it unsuitable for trace-level analytical labeling but ideal for bulk organic synthesis where slower kinetics allow for controlled substitution without aggressive degradation.
Chemical Reactivity & Kinetics
The core difference lies in the nucleophilic substitution (
Leaving Group Physics
The reaction rate is governed by the carbon-halogen bond strength and the stability of the leaving anion.
-
C-Br Bond: Weaker (~280 kJ/mol), resulting in a lower activation energy for displacement. Bromide (
) is a softer, more stable base than chloride, making it an excellent leaving group. -
C-Cl Bond: Stronger (~330 kJ/mol). Displacement requires higher temperatures or stronger nucleophiles, which often leads to byproduct formation (e.g., hydrolysis of the lactone ring) before the desired substitution is complete.
Comparative Performance Data
| Feature | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | 4-Chloromethyl-7-methoxycoumarin (Cl-Mmc) |
| Primary Application | HPLC Fluorescence Labeling (Fatty acids, Prostaglandins) | Organic Synthesis (Building block for enzyme inhibitors) |
| Reactivity ( | High (Reacts at 60-70°C in mins) | Low (Often requires reflux or strong catalysis) |
| Leaving Group | Bromide ( | Chloride ( |
| Lactone Stability | Stable under labeling conditions | Risk of ring opening with amines/strong bases |
| Storage | -20°C, Protect from light, Moisture sensitive | Room Temp/4°C, Stable solid |
| Detection Limit | ~50 femtomoles (HPLC-FL) | N/A (Not used for trace analysis) |
Mechanism of Action
The derivatization of a carboxylic acid by Br-Mmc proceeds via an
Diagram 1: Reaction Mechanism
Caption: Nucleophilic attack of the carboxylate anion on the methylene carbon of Br-Mmc, displacing bromide.
Validated Experimental Protocol (Br-Mmc)
Objective: Derivatization of free fatty acids for HPLC-Fluorescence detection. Note: This protocol is specific to the Bromo derivative. Attempting this with the Chloro derivative will result in negligible yield under these conditions.
Reagents Required[1][2][3][4][5][6][7]
-
Reagent: 4-Bromomethyl-7-methoxycoumarin (1 mg/mL in acetone).
-
Catalyst: 18-Crown-6 ether (catalytic amount).
-
Base: Anhydrous
(solid). -
Solvent: HPLC-grade Acetone or Acetonitrile.
Step-by-Step Workflow
-
Preparation: Dissolve the fatty acid sample (0.1 - 50 µg) in 100 µL of acetone.
-
Catalyst Addition: Add 10 µL of 18-crown-6 solution (2 mg/mL in acetone) and ~5 mg of solid anhydrous
. -
Labeling: Add 100 µL of Br-Mmc reagent solution. Cap the vial tightly.
-
Incubation: Heat at 60-70°C for 30 minutes .
-
Expert Insight: Do not exceed 80°C or 60 minutes, as the coumarin ester linkage can hydrolyze or the reagent can degrade, increasing background noise.
-
-
Cleanup: Cool to room temperature. Filter through a 0.45 µm PTFE filter to remove solid carbonates.
-
Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.
-
Detection: Excitation
; Emission .[1]
-
Diagram 2: Analytical Workflow
Caption: Standardized workflow for fatty acid derivatization using 4-Bromomethyl-7-methoxycoumarin.
Expert Insight: The "Chloro" Trap
Why not use the cheaper 4-chloromethyl analog? Beyond slower kinetics, Cl-Mmc poses a specific chemical risk when reacting with amines.
The Lactone Opening Side-Reaction: When attempting to force the reaction of Cl-Mmc with amines using stronger bases or higher heat (to compensate for the poor Cl leaving group), the nucleophile often attacks the lactone carbonyl (C=O) instead of the methylene carbon. This opens the coumarin ring, destroying the fluorophore and creating complex mixtures of benzofuran derivatives [1].
Recommendation:
-
Use Br-Mmc for all analytical labeling and trace detection.
-
Use Cl-Mmc only as a starting material for synthesizing novel coumarin drugs where reaction conditions can be rigorously optimized to prevent ring opening.
References
-
A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. Source: Frontiers in Pharmacology (2022). Context: Discusses the unexpected lactone opening reaction when reacting 4-chloromethyl coumarins with amines.
-
4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Source: Journal of Pharmaceutical and Biomedical Analysis (1992). Context: foundational review establishing Br-Mmc as the standard for carboxylic acid labeling.
-
Application Notes and Protocols for Derivatization with 4-Bromomethyl-6,7-dimethoxycoumarin. Source: BenchChem. Context: Provides specific reaction conditions (crown ether catalysis) and mechanistic details for the bromo-derivative.
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids. Source: Analytical and Bioanalytical Chemistry (2011). Context: Compares derivatization strategies and highlights the fragmentation patterns of brominated coumarin derivatives.
Sources
Safety Operating Guide
4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one: Operational Handling & Disposal Protocol
The following guide details the operational handling and disposal procedures for 4-(chloromethyl)-6,7-dimethyl-2H-chromen-2-one (CAS: 146463-74-3).
This protocol is designed for research and development environments. It prioritizes the mitigation of alkylation risks associated with the chloromethyl functional group and ensures compliance with standard hazardous waste management practices (RCRA/EPA).
Executive Summary & Substance Identification
Immediate Directive: Treat as a High-Hazard Alkylating Agent .[1]
The presence of a chloromethyl group (
| Property | Data |
| CAS Number | 146463-74-3 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 222.67 g/mol |
| Hazard Class | Irritant / Potential Mutagen (Skin, Eye, Respiratory) |
| Reactivity | Electrophilic ; hydrolyzes in water/base to release HCl.[1] |
Hazard Identification & Risk Assessment
Scientist-to-Scientist Analysis: The safety profile of this compound is dominated by the chloromethyl "warhead."
-
Alkylation Potential: The carbon-chlorine bond is activated by the adjacent unsaturated lactone system. This makes the methylene carbon highly susceptible to nucleophilic attack by biological macromolecules.
-
Hydrolysis Risk: Contact with moisture or strong bases releases Hydrochloric Acid (HCl) and yields the corresponding hydroxymethyl derivative. This reaction is exothermic and can pressurize sealed waste containers.
-
Environmental Persistence: Halogenated aromatics are often persistent. Do not discharge into aqueous systems.[2]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient due to the alkylating nature of the solid/dust.
| Category | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator (if powder) | Prevents inhalation of alkylating dusts.[1] Use a Fume Hood for all manipulations. |
| Dermal | Double Nitrile Gloves (0.11 mm min) | The chloromethyl group can penetrate standard thin nitrile layers over time. |
| Ocular | Chemical Splash Goggles | Tightly fitting goggles are required; safety glasses do not protect against airborne dusts. |
| Body | Tyvek Lab Coat (Recommended) | Disposable sleeves/coats prevent contamination of street clothes by persistent dust. |
Disposal & Waste Management Workflow
Core Principle: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire stream is destined for a halogen-compatible incinerator.
A. Solid Waste (Pure Compound/Expired Stocks)
-
Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.
-
Labeling:
-
Destruction: Ship for High-Temperature Incineration . This ensures the complete mineralization of the chlorinated ring system.
B. Liquid Waste (Mother Liquors/Solutions)
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Critical: Ensure the pH of the waste stream is neutral to slightly acidic (pH 5-7).
-
Warning: Do not mix with strong alkaline waste (e.g., NaOH solutions). This will trigger rapid hydrolysis, heat generation, and potential container over-pressurization.
-
-
Secondary Containment: Store carboys in a tray capable of holding 110% of the volume.
C. Contaminated Debris (Gloves, Weigh Boats) [4]
-
Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
-
Seal with tape and place inside the solid hazardous waste drum.
Emergency Spill Response & Deactivation
Protocol for spills > 100 mg.
The "Quench & Capture" Method: Because the chloromethyl group is reactive, simple sweeping is risky. Chemical deactivation is recommended for loose powder spills before disposal.
-
Isolate: Evacuate the immediate area and mark the zone.
-
Quench Solution Prep: Prepare a 10% Sodium Thiosulfate solution or a dilute Ammonium Hydroxide (5%) solution.
-
Application: Gently cover the spill with paper towels soaked in the Quench Solution. Let sit for 15 minutes.
-
Cleanup: Wipe up the slurry. The resulting waste is now less hazardous but should still be treated as Chemical Waste .
-
Verification: Check surface pH. If acidic (due to HCl release), neutralize with Sodium Bicarbonate before final wipe-down.
Visual Decision Logic (DOT Diagram)
Figure 1: Decision matrix for the safe segregation and disposal of chloromethyl-coumarin derivatives.
Regulatory Compliance & Waste Codes
While this specific CAS is not P-listed or U-listed by the EPA, it must be characterized by its properties (RCRA).
-
Suggested Waste Profile:
-
D001: Ignitable (if dissolved in flammable solvents like Acetone/EtOH).
-
Halogenated Organic: Requires specific incineration protocols to prevent dioxin formation.
-
Toxic: Due to oral toxicity and mutagenic potential of alkylating agents.
-
Storage Requirement: Store waste containers in a cool, dry, well-ventilated area away from oxidizers and strong bases (e.g., NaOH, KOH) to prevent hydrolysis and pressure buildup.
References
-
National Institutes of Health (NIH) . (2024). Reactivity and Synthesis of Coumarins. Frontiers in Chemistry. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
